3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Description
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Properties
IUPAC Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVPUVHTLAXDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=C(NN=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353528 | |
| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4054-67-5 | |
| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (H₂Me₄BPZ) is a structurally significant N-heterocyclic compound, comprising two 3,5-dimethylpyrazole rings linked at the 4-position.[1][2] Its rigid, multitopic nature and hydrogen bonding capabilities make it a highly valuable ligand, or "linker," in the fields of coordination chemistry and materials science, particularly for the rational design of porous coordination polymers and metal-organic frameworks (MOFs).[3][4][5] This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of H₂Me₄BPZ, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Introduction: The Significance of Bipyrazole Tectons
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their prevalence in pharmacologically active compounds and their utility in agricultural chemicals.[6][7] Within this class, bipyrazoles represent a critical subclass of ligands for constructing extended solid-state structures. The four coordinating nitrogen atoms of the deprotonated bipyrazolate anion (bpz²⁻) can bridge multiple metal centers, leading to the formation of three-dimensional frameworks with diverse topologies and functionalities.[6]
The subject of this guide, this compound, enhances the foundational bipyrazole scaffold with methyl groups at the 3 and 5 positions of each ring. This substitution pattern not only influences the ligand's electronic properties and steric profile but also enhances its stability.[1] The resulting molecule, with a molecular formula of C₁₀H₁₄N₄ and a molecular weight of 190.25 g/mol , serves as a robust and versatile building block for advanced materials.[1][2]
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of H₂Me₄BPZ is essential for its synthesis, handling, and application. Key identifiers and physical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | [2] |
| CAS Number | 4054-67-5 | [1][2][8] |
| Molecular Formula | C₁₀H₁₄N₄ | [1][2] |
| Molecular Weight | 190.25 g/mol | [1][2] |
| Physical Form | Solid | [9] |
| Melting Point | 298-299 °C | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [8] |
Synthesis Methodologies: A Strategic Overview
The construction of the C4-C4' bond between two pyrazole rings presents a synthetic challenge. While early methods often involved multi-step sequences, modern cross-coupling strategies have provided more elegant and efficient pathways.[6] An attempt to use a classic Ullmann-type homocoupling of 4-iodopyrazole proved unsuccessful, underscoring the need for more advanced catalytic systems.[6]
Preferred Route: Palladium-Catalyzed Oxidative Homocoupling
The most desirable synthetic strategy for a symmetric molecule like H₂Me₄BPZ is a direct homocoupling reaction. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters offers a highly effective and atom-economical approach.[6]
Causality and Expertise: This method is superior because it avoids the need to synthesize two different coupling partners (e.g., a halopyrazole and a pyrazole boronic acid) as required in a traditional Suzuki-Miyaura cross-coupling.[6] The choice of a boronic ester of N-methylated 3,5-dimethylpyrazole is strategic; the N-methylation serves as a protecting group that can be removed post-coupling, and the boronic ester provides stability and reactivity for the palladium-catalyzed cycle.[6]
Caption: Generalized workflow for Pd-catalyzed homocoupling.
Experimental Protocol (Adapted from Homocoupling Principles[6])
-
Starting Material Synthesis: Prepare the 1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole starting material.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyrazole boronic ester (1.0 equiv).
-
Reagent Addition: Add Pd(PPh₃)₄ (5 mol %) as the catalyst and Cs₂CO₃ (1.0 equiv) as the base.
-
Solvent: Add anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Deprotection: The resulting N,N'-dimethylated bipyrazole is then demethylated using established literature procedures to yield the final H₂Me₄BPZ product.[6]
Alternative Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust alternative for forming the C-C bond, involving the coupling of a 4-halopyrazole with a pyrazole boronic acid or ester.[7][10][11][12] While less direct than homocoupling, it is highly reliable and benefits from a vast body of literature and commercially available catalysts.
Causality and Expertise: This approach offers excellent control and functional group tolerance. The choice of catalyst, ligand, and base is critical for achieving high yields. Modern pre-catalysts like XPhos Pd G2 are often employed for challenging heterocyclic couplings.[12] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid partner for transmetalation.
Experimental Protocol (General Suzuki-Miyaura[10][12])
-
Reaction Setup: In a reaction vessel, combine 4-bromo-1,3,5-trimethyl-1H-pyrazole (1.0 equiv), (1,3,5-trimethyl-1H-pyrazol-4-yl)boronic acid (1.2 equiv), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, or a pre-catalyst).
-
Reagent Addition: Add a suitable base, such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).
-
Reaction: Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Workup & Purification: Follow the workup and purification steps as described in the homocoupling protocol.
-
Deprotection: Perform N-demethylation to obtain the target compound.
Comprehensive Characterization Workflow
Confirming the identity, structure, and purity of the synthesized H₂Me₄BPZ is a multi-step process. Each technique provides a unique and complementary piece of structural information.
Caption: A typical workflow for the purification and characterization of H₂Me₄BPZ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for elucidating the molecular structure in solution.
-
¹H-NMR: The high symmetry of H₂Me₄BPZ leads to a simple proton NMR spectrum. In deuterated chloroform (CDCl₃), the twelve methyl protons are chemically equivalent and appear as a sharp singlet.[1] The N-H protons of the pyrazole rings will also be visible, though their chemical shift can be broad and concentration-dependent.
-
Expected Chemical Shift: A characteristic singlet is observed at δ 2.18 ppm for the twelve methyl protons (4 x -CH₃).[1]
-
-
¹³C-NMR: The carbon spectrum will show distinct signals for the methyl carbons and the three unique carbons of the pyrazole rings, confirming the carbon skeleton.
X-ray Diffraction (XRD) Studies
Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure and intermolecular interactions in the solid state.[1]
Trustworthiness through Structure: This technique is self-validating; a successful crystal structure refinement provides precise bond lengths, bond angles, and packing information that must be consistent with the proposed molecule.
-
Key Structural Findings: Crystallographic studies have revealed that H₂Me₄BPZ features a nearly coplanar arrangement of the two pyrazole rings.[1] The dihedral angle between the ring planes is minimal, which indicates effective conjugation across the bipyrazole system.[1] Furthermore, the N-H groups are observed to participate in intermolecular hydrogen bonding, a key interaction for the formation of supramolecular assemblies.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the molecular formula (C₁₀H₁₄N₄).
| Ion | Calculated Mass [M+H]⁺ | Observed Mass |
| C₁₀H₁₅N₄⁺ | 191.1291 | Consistent with calculation |
Ancillary Techniques
-
Infrared (IR) Spectroscopy: Useful for identifying the N-H stretching vibrations in the pyrazole rings.
-
Elemental Analysis: Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which must match the calculated values for C₁₀H₁₄N₄ for purity confirmation.
Applications and Chemical Reactivity
The primary application of H₂Me₄BPZ is as a rigid organic linker in the synthesis of coordination polymers and MOFs.[3][4] Its solvothermal reaction with various transition metal salts (e.g., Zn, Co, Cd, Cu) has yielded three-dimensional porous networks with potential applications in gas storage and separation.[3]
Beyond materials science, the bipyrazole scaffold is of interest in medicinal chemistry, with preliminary data suggesting potential interactions with biological targets in inflammatory or oncological pathways.[1] The compound also exhibits defined chemical reactivity; for instance, it can undergo oxidation in an HNO₃–Fe³⁺ system to produce 1H-pyrazole-3,4,5-tricarboxylic acid, demonstrating its potential for further chemical derivatization.[1]
Conclusion
This compound is a highly stable and synthetically accessible ligand that holds considerable promise for the development of functional materials. Modern synthetic methods, particularly palladium-catalyzed oxidative homocoupling, provide an efficient route to its production. Its identity and purity can be unequivocally confirmed through a suite of standard analytical techniques, with NMR and X-ray crystallography providing the most definitive structural insights. This guide provides the foundational knowledge and procedural framework necessary for researchers to confidently synthesize, characterize, and utilize this versatile molecular building block in their scientific endeavors.
References
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Title: this compound - PubChem Source: National Center for Biotechnology Information URL: [Link]
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Title: this compound - LookChem Source: LookChem URL: [Link]
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Title: Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate) Source: The Royal Society of Chemistry URL: [Link]
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Title: Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers Source: ACS Publications URL: [Link]
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Title: this compound - CD Bioparticles Source: CD Bioparticles URL: [Link]
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Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: RSC Publishing URL: [Link]
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Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid Source: PubMed URL: [Link]
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Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]
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spectroscopic properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
An In-Depth Technical Guide to the Spectroscopic Properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Introduction: Unveiling the Molecular Signature of a Versatile Ligand
This compound (TMBP) is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₄ and a molecular weight of approximately 190.25 g/mol .[1][2] Its rigid, planar structure, composed of two pyrazole rings linked by a C-C bond, and the presence of nitrogen atoms make it an exceptionally versatile N-donor ligand.[1] This guide provides a comprehensive analysis of the spectroscopic properties of TMBP, offering a foundational understanding for its application in coordination chemistry, materials science, and pharmaceutical research.[1][3][4] The insights derived from techniques such as NMR, IR, Mass Spectrometry, and X-ray Crystallography are crucial for confirming its structure, assessing its purity, and understanding its behavior in complex chemical systems.
Molecular Structure and Conformation
The core of TMBP consists of two 3,5-dimethylpyrazole rings connected at the 4-position.[1][2] The four methyl groups significantly influence the molecule's steric and electronic properties, impacting its coordination geometry when forming complexes with metal ions.[5]
Caption: Molecular structure of this compound.
X-ray diffraction studies have definitively confirmed the three-dimensional structure of TMBP.[1] These studies reveal that the two pyrazole rings adopt a nearly coplanar arrangement, which facilitates electronic conjugation across the bipyrazole system.[1] The N-H groups are crucial as they participate in intermolecular hydrogen bonding, which stabilizes the crystal lattice.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is a cornerstone technique for the structural elucidation of TMBP in solution. The high degree of symmetry in the molecule results in simplified yet highly informative spectra.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of TMBP is characterized by its simplicity, which directly reflects the molecule's symmetry. In a deuterated solvent like chloroform (CDCl₃), a single, sharp singlet is observed around δ 2.18 ppm.[1] This signal corresponds to the twelve chemically equivalent protons of the four methyl groups.[1] The absence of any other signals in the aromatic region confirms the complete substitution at the 3, 5, 3', and 5' positions. When analyzed in a protic solvent like deuterated methanol (CD₃OD), this peak appears as a broad singlet at approximately δ 2.05 ppm, suggesting rapid proton exchange processes.[1]
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon framework. In deuterated methanol, distinct signals confirm the unique carbon environments within the TMBP molecule.[1] The methyl carbons at the 3- and 5-positions appear at δ 9.8 ppm and δ 12.2 ppm, respectively. The quaternary carbon at the 4-position, which links the two pyrazole rings, resonates at δ 109.8 ppm. The substituted carbons within the pyrazole rings (positions 3 and 5) are found further downfield at δ 139.6 ppm and δ 149.4 ppm.[1]
Data Summary: NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |
| ¹H | CDCl₃ | ~2.18 (s, 12H) | 4 x CH₃ |
| ¹H | CD₃OD | ~2.05 (br s, 12H) | 4 x CH₃ |
| ¹³C | CD₃OD | 9.8, 12.2 | 3,3',5,5'-CH₃ |
| ¹³C | CD₃OD | 109.8 | C4, C4' |
| ¹³C | CD₃OD | 139.6, 149.4 | C3, C5, C3', C5' |
Data sourced from Smolecule.[1]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of TMBP in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is typically required.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in TMBP. The spectrum provides direct evidence for the pyrazole ring structure.
Key absorptions include a strong band around 3150 cm⁻¹ , which is attributed to the N-H stretching vibration.[1] Another characteristic set of vibrations appears near 1600 cm⁻¹ , corresponding to C=N and C=C stretching within the aromatic pyrazole rings.[1] These specific frequencies are definitive identifiers for the bipyrazole framework and are particularly useful for monitoring changes upon coordination to a metal center, as the N-H bond may be deprotonated and the ring vibrations may shift.
Experimental Protocol: KBr Pellet Method for IR Spectroscopy
Caption: Workflow for acquiring an IR spectrum using the KBr pellet technique.
-
Sample Preparation: Thoroughly grind a small amount of TMBP (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry confirms the molecular weight of TMBP and provides insights into its structural integrity through fragmentation analysis. The mass spectrum will show a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 190.25 , corresponding to the molecular formula C₁₀H₁₄N₄.[1]
The fragmentation pattern typically involves the sequential loss of methyl groups (CH₃, 15 Da) and fragmentation of the pyrazole rings, which provides further structural confirmation.[1] Advanced ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing TMBP and its metal complexes, as they are soft ionization methods that often preserve the molecular ion.[1]
UV-Visible and Photoluminescence Spectroscopy
The electronic properties of TMBP can be investigated using UV-Vis spectroscopy. In a methanol solution, it exhibits a maximum absorption (λ_max) at approximately 223 nm .[5]
Furthermore, photoluminescence studies, particularly on silver(I) coordination polymers incorporating TMBP, have revealed both fluorescence and phosphorescence properties. A high-energy emission band around 330 nm is attributed to ligand-centered fluorescence, while a lower-energy band at about 400 nm is assigned to ligand-centered phosphorescence, which is enhanced by the heavy atom effect of the coordinated metal.[1][5]
Conclusion
The spectroscopic characterization of this compound through a combination of NMR, IR, and mass spectrometry provides a cohesive and unambiguous confirmation of its molecular structure. The symmetrical nature of the molecule is clearly reflected in the simplicity of its ¹H NMR spectrum, while ¹³C NMR details the carbon backbone. IR spectroscopy confirms key functional groups, and mass spectrometry validates its molecular weight. These fundamental spectroscopic signatures are indispensable for any researcher utilizing TMBP as a ligand or building block, ensuring sample purity and providing a baseline for characterizing its derivative complexes and materials.
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- ResearchGate. (n.d.). Binuclear 3,3',5,5'-tetramethyl-1H,H-4,4'-bipyrazole Ruthenium(II) Complexes: Synthesis, Characterization and Biological Studies.
- MDPI. (n.d.). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties.
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physical and chemical properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a versatile heterocyclic organic compound, has garnered significant interest within the scientific community. Its unique structural architecture, characterized by two pyrazole rings linked at the 4,4' positions and substituted with methyl groups, imparts a remarkable combination of stability, reactivity, and coordinating ability. This guide provides a comprehensive overview of its fundamental physical and chemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its extensive applications in coordination chemistry, materials science, and its potential in the pharmaceutical and agricultural sectors.
Molecular Structure and Fundamental Properties
This compound, with the molecular formula C10H14N4 and a molecular weight of approximately 190.25 g/mol , is a symmetrical molecule composed of two 3,5-dimethylpyrazole rings joined by a C-C bond at their 4-positions.[1][2][3] The presence of N-H protons on the pyrazole rings allows for tautomerism and participation in hydrogen bonding, a key feature influencing its solid-state structure and interaction with other molecules.[1]
The molecular structure of this bipyrazole derivative has been elucidated through single-crystal X-ray diffraction studies, revealing a nearly coplanar arrangement of the two pyrazole rings.[1] This planarity suggests a degree of electronic conjugation across the bipyrazole system. The steric hindrance from the four methyl groups plays a crucial role in dictating the conformation of the molecule and influencing its coordination behavior with metal ions.[4]
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C10H14N4 | [1][2][3][5] |
| Molecular Weight | 190.25 g/mol | [1][2][3][5] |
| CAS Number | 4054-67-5 | [1][3][5] |
| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | [2][6] |
| Physical Form | Solid | |
| Melting Point | 298-299 °C | [5][6] |
| Boiling Point (Predicted) | 358.2 ± 42.0 °C | [5] |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes.[1] Common methods often involve the condensation of hydrazine derivatives with suitable dicarbonyl compounds to construct the pyrazole rings.[1] Another approach involves the modification of pre-existing bipyrazole scaffolds.[1]
A general synthetic workflow is outlined below. The choice of specific reagents and reaction conditions is critical for achieving high yields and purity.
Caption: A generalized workflow for the synthesis of this compound.
Purification of the final product is typically accomplished through recrystallization from an appropriate solvent or by column chromatography to remove any unreacted starting materials and byproducts.[1] The purity of the synthesized compound is crucial for its subsequent use, especially in coordination chemistry and materials science where trace impurities can significantly affect the outcome of experiments.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. In ¹H NMR spectra recorded in deuterated chloroform (CDCl₃), the twelve methyl protons typically appear as a sharp singlet around δ 2.18 ppm, indicating their chemical equivalence.[1] The N-H protons are also observable, though their chemical shift can be broad and solvent-dependent.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for N-H stretching can be observed, typically in the region of 3100-3300 cm⁻¹. C-H stretching and bending vibrations from the methyl groups and the pyrazole rings are also prominent features in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ corresponding to the exact mass of this compound (190.1218 m/z) is expected.[2] Analysis of the fragmentation pattern can provide further structural confirmation.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals / Frequencies | Assignment | Source(s) |
| ¹H-NMR (500 MHz, CDCl₃) | δ 2.18 ppm (s, 12H) | Methyl protons (CH₃) | [1] |
| IR (KBr) | ~3100-3300 cm⁻¹ (broad) | N-H stretching | [4] |
| Mass Spec (HRMS-ESI) | m/z 190.1218 | [M]⁺ | [2] |
Chemical Reactivity and Coordination Chemistry
The chemical reactivity of this compound is diverse, encompassing reactions at the pyrazole rings and its function as a ligand in coordination chemistry.[1]
Oxidation and Reduction
The compound can undergo oxidation with strong oxidizing agents, which can lead to the formation of various derivatives, including the potential cleavage of the pyrazole rings under harsh conditions to yield carboxylic acid derivatives.[1] Reduction reactions are also possible, potentially affecting the pyrazole ring system.[1]
Coordination Chemistry
One of the most significant properties of this compound is its exceptional ability to act as a ligand, forming stable complexes with a wide range of transition metals.[1][4][7] The two pyrazole rings can coordinate to metal centers in a bridging fashion, linking multiple metal ions to form coordination polymers and metal-organic frameworks (MOFs).[1][8]
The coordination behavior can be visualized as follows:
Caption: Bridging coordination mode of the bipyrazole ligand with metal ions.
The resulting coordination polymers can exhibit diverse and fascinating architectures, including 3D porous networks with channels or non-porous structures with helical arrangements.[1] The specific structure is influenced by the choice of metal ion, counter-anions, and reaction conditions.[4] These materials are of great interest for applications in gas storage, catalysis, and sensing.[1]
Potential Applications
The unique properties of this compound have led to its exploration in various scientific and industrial fields.
-
Materials Science : As a rigid and versatile linker, it is a key building block in the synthesis of MOFs and coordination polymers with tunable properties for applications in gas sorption and separation.[1][8]
-
Pharmaceuticals : The pyrazole core is a common scaffold in many biologically active compounds. This bipyrazole derivative is being investigated for its potential anti-inflammatory and anti-cancer properties.[1]
-
Agriculture : There is potential for this compound to be used as a pesticide or herbicide due to its biological activity against certain pathogens.[1]
-
Coordination Chemistry : It serves as a fundamental ligand for the synthesis of novel metal complexes with interesting magnetic, optical, and catalytic properties.[1][4][7]
Conclusion
This compound is a compound of significant academic and potentially industrial importance. Its well-defined structure, accessible synthesis, and versatile chemical properties make it a valuable tool for researchers in diverse fields. The continued exploration of its coordination chemistry is expected to lead to the development of new functional materials with tailored properties. Furthermore, ongoing research into its biological activities may uncover novel applications in medicine and agriculture. This guide serves as a foundational resource for professionals seeking to understand and utilize this remarkable molecule.
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An In-depth Technical Guide to the Solubility of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Introduction
3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (TMBP) is a versatile heterocyclic organic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and drug discovery.[1] Its rigid, bidentate structure, featuring two pyrazole rings connected at the 4,4' positions, makes it an exceptional ligand for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.[1][2][3] The four methyl groups enhance its stability and influence the steric and electronic properties of the resulting metal complexes.[4]
Physicochemical Properties Dictating Solubility
Understanding the solubility of a compound begins with a thorough analysis of its molecular and physical characteristics. For TMBP, the following properties are paramount:
| Property | Value | Implication for Solubility | Source(s) |
| Molecular Formula | C₁₀H₁₄N₄ | - | [5] |
| Molecular Weight | 190.25 g/mol | Influences the mass that can be dissolved per unit volume. | [5] |
| Physical Form | Solid | Requires energy to overcome crystal lattice forces for dissolution. | |
| Melting Point | 298-299 °C | A high melting point suggests strong intermolecular forces in the solid state, which can indicate lower solubility. | [6] |
| LogP (Octanol-Water Partition Coefficient) | ~1.7 | A positive LogP value indicates a preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, suggesting poor water solubility. | [5] |
| Hydrogen Bond Donors | 2 (N-H groups) | Can participate in hydrogen bonding with protic solvents. | [7] |
| Hydrogen Bond Acceptors | 2 (Pyrazolic Nitrogens) | Can accept hydrogen bonds from protic solvents. | [7] |
The molecular structure of TMBP presents a duality. The pyrazole rings contain polar N-H and C=N bonds capable of hydrogen bonding, which would favor solubility in polar protic solvents. However, the molecule is dominated by non-polar hydrocarbon character (four methyl groups and the carbon backbone of the rings), and its overall symmetry reduces its dipole moment. The positive LogP value of ~1.7 confirms that the non-polar characteristics are dominant, predicting limited solubility in water but enhanced solubility in organic solvents.[5]
Predicted Solubility Profile
Based on the principle of "like dissolves like" and the physicochemical properties outlined above, we can predict the solubility of TMBP across a spectrum of common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Moderate | While TMBP has significant non-polar character, its ability to hydrogen bond with itself may lead to strong crystal lattice forces that non-polar solvents cannot effectively overcome. |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to Good | These solvents can disrupt the intermolecular forces of TMBP through dipole-dipole interactions. The use of ethyl acetate as a recrystallization solvent in literature strongly supports good solubility. |
| Polar Protic | Water, Methanol, Ethanol | Poor to Low | The dominant non-polar surface area (methyl groups) limits favorable interactions with the highly ordered hydrogen-bonding network of water. Alcohols are expected to be better solvents than water due to their lower polarity. |
| High Polarity Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | These solvents are strong hydrogen bond acceptors and have large dipole moments, making them effective at solvating both the polar and non-polar portions of the TMBP molecule. They are commonly used in solvothermal synthesis involving similar ligands.[3] |
Experimental Protocol for Solubility Determination
The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent. This method ensures the solution is fully saturated, providing an accurate measurement.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Slurry:
-
Accurately weigh an excess amount of TMBP (e.g., 20-30 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vial securely.
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A consistent concentration over two consecutive time points indicates equilibrium.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Carefully draw the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, Nylon for aqueous) into a clean, pre-weighed vial. This step is critical to remove all particulate matter.
-
-
Quantification:
-
Accurately prepare a known-concentration stock solution of TMBP in a suitable solvent for creating a calibration curve.
-
Take a precise aliquot of the filtered saturated solution and dilute it to fall within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.
-
Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Summary Table
Researchers can use the following table to log their experimentally determined solubility data for TMBP.
| Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Method |
| Water | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Acetone | 25 | HPLC-UV | ||
| Ethyl Acetate | 25 | HPLC-UV | ||
| Dichloromethane | 25 | HPLC-UV | ||
| Toluene | 25 | HPLC-UV | ||
| Hexane | 25 | HPLC-UV | ||
| DMSO | 25 | HPLC-UV | ||
| DMF | 25 | HPLC-UV |
Conclusion
While quantitative solubility data for this compound is not extensively documented, a detailed analysis of its physicochemical properties allows for a reliable prediction of its behavior in common solvents. TMBP is expected to be poorly soluble in water and non-polar hydrocarbons but should exhibit moderate to high solubility in polar aprotic solvents like ethyl acetate, DMF, and DMSO. This guide provides both a strong theoretical foundation for making informed solvent choices and a rigorous, step-by-step protocol for researchers to determine precise solubility values tailored to their specific experimental conditions. This empowers the scientific community to effectively utilize this important building block in the advancement of materials science and pharmaceutical development.
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thermal stability of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
An In-Depth Technical Guide to the Thermal Stability of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Authored by: A Senior Application Scientist
Introduction
This compound is a versatile heterocyclic organic compound characterized by a robust structure of two pyrazole rings linked at the 4,4' positions.[1][2] This molecule has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry and materials science, where it serves as a rigid ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][3] The thermal stability of this bipyrazole derivative is a critical parameter that dictates its suitability for various applications, especially those requiring high-temperature processing or operation. This guide provides a comprehensive overview of the , detailing the experimental methodologies for its evaluation and interpreting the expected thermal behavior.
Understanding Thermal Stability: The "Why" Behind the Analysis
In the context of drug development and materials science, thermal stability is not merely a data point but a cornerstone of a compound's viability. For researchers, a thorough understanding of a molecule's response to thermal stress is paramount for several reasons:
-
Predictive Power in Synthesis and Processing: Many synthetic routes and material fabrication processes involve elevated temperatures. Knowledge of the decomposition temperature allows for the selection of appropriate reaction conditions, preventing unwanted degradation and ensuring the integrity of the final product.
-
Application-Specific Suitability: For applications in catalysis, electronics, or as energetic materials, the operational temperature range is a key performance indicator. High thermal stability is often a prerequisite for long-term performance and reliability.
-
Safety and Hazard Assessment: The thermal decomposition of a compound can sometimes lead to the release of toxic or explosive byproducts. A comprehensive thermal analysis is a critical component of a thorough safety assessment.
Experimental Determination of Thermal Stability
The is primarily assessed using two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): A Quantitative Look at Mass Loss
TGA is a fundamental technique for measuring the mass of a sample as a function of temperature or time in a controlled atmosphere.[4] The resulting data provides a clear picture of the temperatures at which the material decomposes.
Experimental Protocol: A Self-Validating System
A robust TGA protocol is designed to be self-validating by ensuring accurate and reproducible measurements.
-
Instrument Calibration: Prior to analysis, the TGA instrument's balance and temperature sensors are calibrated using standard reference materials (e.g., calcium oxalate) to ensure accuracy.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere Control: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a wide temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
Interpreting the TGA Curve
The TGA curve for this compound is expected to show a distinct single-step or multi-step decomposition profile. The onset temperature of decomposition is a key indicator of its thermal stability. Based on available data for related coordination polymers, the decomposition of the free ligand is anticipated to be above 300 °C.[3]
Diagram: Experimental Workflow for TGA
Caption: Workflow for TGA analysis of thermal stability.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is invaluable for identifying phase transitions such as melting, boiling, and crystallization, as well as exothermic or endothermic decomposition processes.
Experimental Protocol: A Complementary Approach
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Heating Program: The sample and reference are heated at a controlled rate, often the same as in the TGA experiment (10 °C/min), under an inert atmosphere.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
Interpreting the DSC Thermogram
For this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point, which has been reported to be in the range of 298-299 °C.[6] At higher temperatures, an exothermic or endothermic peak may be observed, corresponding to the decomposition process identified by TGA.
Expected Thermal Decomposition Profile and Mechanism
Quantitative Data Summary
The following table summarizes the key thermal properties of this compound based on available data.
| Property | Value | Source |
| Melting Point | 298-299 °C | [6] |
| Boiling Point | 358.2 ± 42.0 °C (Predicted) | [9] |
| Decomposition Temperature | > 300 °C (Inferred from coordination polymers) | [3] |
Factors Influencing Thermal Stability
The inherent is a result of its aromatic pyrazole rings and the strong covalent bonds within the molecule. However, several external factors can influence its thermal behavior:
-
Heating Rate: Higher heating rates in TGA can shift the decomposition temperature to higher values.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition at lower temperatures compared to an inert atmosphere.
-
Impurities: The presence of impurities can potentially lower the decomposition temperature.
Applications Where Thermal Stability is Paramount
The high makes it a promising candidate for a range of applications:
-
High-Temperature Catalysis: As a ligand in catalysts that operate at elevated temperatures.
-
Energetic Materials: The thermal behavior of pyrazole derivatives is of interest in the development of energetic materials.[10][11][12]
-
Pharmaceuticals: While the primary interest in this compound is not pharmaceutical, understanding the thermal stability of drug candidates and intermediates is crucial during development and formulation.[5][13]
Conclusion
This compound exhibits excellent thermal stability, a key attribute that underpins its utility in materials science and coordination chemistry. A comprehensive thermal analysis, employing TGA and DSC, is essential for fully characterizing this property and ensuring its successful application in high-temperature environments. The methodologies and interpretations presented in this guide provide a robust framework for researchers and scientists working with this and related heterocyclic compounds.
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proton NMR of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
An In-Depth Technical Guide to the Proton NMR of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of this compound (TMBP). It is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and quality control of heterocyclic compounds. We will move from the foundational principles governing the TMBP spectrum to a detailed experimental protocol and an expert interpretation of the resulting data.
Introduction: The Molecular Context
This compound, with the molecular formula C₁₀H₁₄N₄, is a bifunctional N-heterocyclic ligand.[1][2][3] Its structure consists of two pyrazole rings linked at the 4 and 4' positions.[4] This molecular architecture makes it a valuable building block, or "tecton," in supramolecular chemistry, particularly for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][5] Given its role in materials science and potential applications in pharmaceuticals, unambiguous structural verification is paramount.[4] ¹H NMR spectroscopy serves as the primary, non-destructive tool for confirming its identity, purity, and structural integrity.
Part 1: Theoretical Foundation of the ¹H NMR Spectrum
The ¹H NMR spectrum of TMBP is remarkably simple and elegant, a direct reflection of its high degree of molecular symmetry. Understanding this symmetry is the key to predicting and interpreting its spectrum.
Molecular Structure and Symmetry
The TMBP molecule possesses a C₂ axis of symmetry through the central C4-C4' bond. This symmetry renders the four methyl groups (at positions 3, 5, 3', and 5') and the two N-H protons chemically equivalent.
Caption: Molecular structure of this compound.
Predicted Spectral Features
Based on this structure, the expected ¹H NMR spectrum should display two main signals:
-
A singlet for the methyl protons: Because all twelve protons on the four methyl groups are in identical chemical environments, they will resonate at the same frequency, producing a single, intense peak. There are no adjacent protons to couple with, hence the signal will be a singlet.
-
A signal for the N-H protons: The two N-H protons are also chemically equivalent. Their signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with the solvent or trace water. Its visibility and chemical shift are highly dependent on the solvent, concentration, and temperature.
Part 2: A Self-Validating Experimental Protocol
This protocol is designed to produce a high-quality, interpretable ¹H NMR spectrum of TMBP. Each step includes a rationale to ensure technical accuracy and data integrity.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR analysis of TMBP.
Step-by-Step Methodology
-
Solvent Selection & Preparation:
-
Action: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent starting choice as it is aprotic and effectively solubilizes TMBP. Methanol-d₄ (CD₃OD) can also be used to observe exchange phenomena.
-
Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the proton spectrum. The choice of solvent can influence chemical shifts and reveal information about exchangeable protons.[4]
-
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of TMBP and transfer it to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Cap the tube and vortex gently until the solid is completely dissolved.
-
Causality: A concentration of 5-10 mg/0.6 mL provides a good signal-to-noise ratio without causing issues of solubility or signal broadening due to aggregation. A dry tube is critical to minimize the water peak, which can obscure signals.
-
-
Spectrometer Setup and Calibration:
-
Action: Insert the sample into the spectrometer. Perform standard lock, tune, and shim procedures to optimize the magnetic field homogeneity.
-
Causality: The "lock" step uses the deuterium signal from the solvent to stabilize the magnetic field against drift. "Tuning" matches the probe's impedance to the spectrometer's electronics for maximum signal transmission. "Shimming" physically adjusts the magnetic field to make it as uniform as possible across the sample volume, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Action: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 12-16 ppm is sufficient. Typically, 8 to 16 scans are adequate for a strong signal.
-
Causality: Acquiring multiple scans and averaging them improves the signal-to-noise ratio, making small impurity peaks more visible.
-
-
Data Processing:
-
Action: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Carefully phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis by setting the internal standard tetramethylsilane (TMS) to 0.00 ppm or, more commonly, the residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Causality: Phasing ensures all peaks are in the positive absorptive mode. Baseline correction provides a flat baseline, which is essential for accurate integration. Correct calibration is crucial for comparing spectra and ensuring data accuracy.[6]
-
Part 3: Spectral Analysis and Interpretation
A typical ¹H NMR spectrum of TMBP will be simple but highly informative. The key is to analyze the chemical shift, integration, and multiplicity of each signal.
Quantitative Data Summary
| Signal Assignment | Multiplicity | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in CD₃OD | Integration |
| Methyl Protons (-CH₃) | Singlet | ~2.18 ppm[4] | ~2.05 ppm (broad)[4] | 12H |
| Amine Proton (-NH) | Broad Singlet | Variable (often not observed) | ~4.9 ppm (HOD peak) | 2H (often exchanges) |
Detailed Interpretation
-
The Methyl Singlet (δ ~2.18 ppm in CDCl₃):
-
Chemical Shift: The appearance of the methyl protons at ~2.18 ppm is characteristic.[4] This downfield shift relative to a simple alkane is due to the electronic environment of the pyrazole ring. The methyl groups are attached to sp²-hybridized carbons of an aromatic system, which results in some deshielding. Theoretical studies on substituted pyrazoles confirm that substituents significantly influence proton chemical shifts.[7]
-
Multiplicity: The signal is a sharp singlet, confirming the absence of any adjacent, non-equivalent protons. This is a key signature of the 3,3',5,5'-tetrasubstituted pattern.
-
Integration: The relative integral of this peak should correspond to 12 protons. This is the definitive quantitative measure for verifying the structure. When integrating, this peak should be set to a value of 12.
-
-
The N-H Proton Signal:
-
In Aprotic Solvents (CDCl₃): The N-H proton signal can be a broad singlet, but it is often difficult to observe. Its position is highly variable depending on concentration and temperature. It may be so broad as to be lost in the baseline.
-
In Protic Solvents (CD₃OD): In a protic solvent like methanol-d₄, the N-H protons rapidly exchange with the deuterium atoms of the solvent.[4] This means a distinct N-H signal is typically not seen. Instead, its presence is inferred by the appearance of a prominent HOD (water) peak around 4.9 ppm, as the exchanged protons combine with the deuterated solvent's residual oxide. The methyl peak also tends to broaden in protic solvents due to these exchange dynamics.[4]
-
Part 4: Advanced Considerations and Troubleshooting
Solvent Effects
The choice of solvent is not merely a matter of solubility but a diagnostic tool.
-
CDCl₃: Ideal for observing the base structure with minimal interference.
-
CD₃OD: Confirms the presence of exchangeable N-H protons. The upfield shift of the methyl signal from 2.18 to 2.05 ppm reflects the change in the solvent environment.[4]
-
DMSO-d₆: A more polar aprotic solvent. It is an excellent hydrogen-bond acceptor, which can often sharpen N-H signals and shift them significantly downfield (typically >10 ppm), making them easier to observe and integrate.
Identifying Common Impurities
A clean spectrum is the goal, but trace impurities are common. Being able to identify them is a critical skill.
| Common Impurity | ¹H Chemical Shift in CDCl₃ (δ) | Multiplicity |
| Water (H₂O) | ~1.56 ppm | Singlet (broad) |
| Acetone | ~2.17 ppm | Singlet |
| Dichloromethane | ~5.32 ppm | Singlet |
| Ethyl Acetate | ~1.26, 2.05, 4.12 ppm | Triplet, Singlet, Quartet |
| Hexane | ~0.88, 1.26 ppm | Multiplets |
This data is adapted from established literature values for common laboratory solvents.[6]
Trustworthiness Check: If an unexpected peak appears, for instance at ~2.17 ppm, it could be mistaken for the TMBP methyl signal. The self-validating step is to check the integration. If the peak integrates to significantly less than 12H relative to other known sample peaks (if any), it is likely an impurity like acetone.
Conclusion
The ¹H NMR spectrum of this compound is a powerful testament to the molecule's symmetry. A high-quality spectrum, characterized by a sharp singlet at approximately 2.18 ppm in CDCl₃ with an integral value corresponding to twelve protons, provides unambiguous confirmation of its structure. By understanding the theoretical underpinnings and following a rigorous, self-validating experimental protocol, researchers can confidently use ¹H NMR for the crucial tasks of structural elucidation and quality assessment in their scientific endeavors.
References
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PubChem (National Center for Biotechnology Information). this compound.[Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.[Link]
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ResearchGate. Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole.[Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Introduction
3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole is a noteworthy heterocyclic organic compound with the molecular formula C₁₀H₁₄N₄ and a molecular weight of approximately 190.25 g/mol .[1] Its unique structure, featuring two pyrazole rings linked at the 4,4' positions and substituted with four methyl groups, imparts significant stability and makes it a versatile ligand in coordination chemistry and a point of interest in pharmaceutical and materials science research.[2] Given its potential applications, precise and reliable analytical methods for its characterization are paramount. Mass spectrometry (MS) stands out as a powerful analytical technique for confirming the molecular weight and elucidating the structure of this and other pyrazole derivatives through detailed analysis of their fragmentation patterns.[2]
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating system for robust and reproducible results.
Core Principles of Mass Spectrometry for Pyrazole Derivatives
Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules.[3] It provides detailed information about the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact mass, which can be used to confirm the molecular formula.[4] The fragmentation of the pyrazole ring and its substituents provides critical insights into the molecule's connectivity.[4]
Experimental Workflow: A Step-by-Step Guide
A systematic workflow is essential for the successful mass spectrometric analysis of this compound. This involves careful sample preparation, selection of the appropriate ionization technique, and meticulous data acquisition and analysis.
Caption: Experimental workflow for the mass spectrometry analysis.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical to ensure that the analyte is in a suitable form for analysis, free from contaminants that could interfere with the ionization process.[5]
Protocol for Sample Preparation:
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. Water can also be used, or a mixture of these solvents. The choice of solvent will depend on the chosen ionization technique.
-
Dilution: For electrospray ionization (ESI), further dilute the initial solution to a final concentration of approximately 1-10 µg/mL. Overly concentrated samples can lead to signal suppression and contamination of the instrument.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's tubing.
-
Vial Transfer: Transfer the filtered solution to a clean, appropriate autosampler vial.
Rationale behind the protocol:
-
Solvent Choice: Methanol and acetonitrile are commonly used due to their volatility and compatibility with ESI. The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation for positive-ion mode analysis.
-
Concentration: The specified concentration range is optimal for modern mass spectrometers, providing a strong signal without saturating the detector.
-
Filtration: This step is crucial for maintaining the performance and longevity of the mass spectrometer by preventing blockages in the fluidic system.
Ionization Technique Selection: A Critical Decision
The choice of ionization technique is dependent on the analyte's properties. For this compound, a relatively polar and thermally stable small molecule, several options are viable. However, Electrospray Ionization (ESI) is often preferred for its soft ionization nature, which typically produces an abundant protonated molecule, [M+H]⁺, preserving the molecular ion for fragmentation studies.[2]
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | A soft ionization technique that produces ions from a liquid solution. | Highly Suitable: Preserves the molecular ion and is ideal for subsequent tandem MS (MS/MS) experiments. |
| Electron Impact (EI) | A hard ionization technique that uses a high-energy electron beam. | Suitable with Caution: Can cause extensive fragmentation, potentially making the molecular ion difficult to observe. However, the resulting fragmentation pattern can be highly informative for structural elucidation. |
| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar compounds than ESI. | Potentially Suitable: Could be an alternative if ESI proves inefficient for this specific compound. |
Expert Insight: For initial characterization and confirmation of molecular weight, ESI in positive ion mode is the recommended starting point. The nitrogen atoms in the pyrazole rings are readily protonated, leading to a strong [M+H]⁺ signal.
Deciphering the Mass Spectrum: From Peaks to Structure
The mass spectrum of this compound will provide a wealth of structural information.
Expected Molecular Ion and Isotopic Pattern
The monoisotopic mass of C₁₀H₁₄N₄ is 190.1218 g/mol .[1] In positive-ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 191.1291. High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.
| Species | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₅N₄⁺ | 191.1291 |
| [M+Na]⁺ | C₁₀H₁₄N₄Na⁺ | 213.1111 |
| [2M+H]⁺ | C₂₀H₂₉N₈⁺ | 381.2510 |
Predicting the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion (e.g., [M+H]⁺) and analyze the resulting product ions. The fragmentation of pyrazole derivatives is influenced by the substituents and the inherent stability of the heterocyclic ring. For this compound, the following fragmentation pathways are anticipated:
Caption: Predicted fragmentation pathway of protonated this compound.
Key Fragmentation Mechanisms:
-
Loss of Methyl Radicals: The most straightforward fragmentation is the loss of one or more methyl groups (CH₃, 15 Da). This is a common fragmentation pathway for methylated compounds. The initial loss of a methyl radical from the [M+H]⁺ ion would result in a fragment at m/z 176. Subsequent losses are also possible.
-
Cleavage of the 4,4'-Bipyrazole Bond: A significant fragmentation pathway is the homolytic or heterolytic cleavage of the C-C bond connecting the two pyrazole rings. This would result in a fragment ion corresponding to a single protonated 3,5-dimethylpyrazole ring at an m/z of 96.
-
Ring Fragmentation: Following the initial fragmentation events, the pyrazole ring itself can undergo cleavage. A common fragmentation of pyrazoles involves the loss of hydrogen cyanide (HCN, 27 Da). This could be observed from the m/z 96 fragment, leading to a product ion at m/z 69.
Tandem MS (MS/MS) Experimental Protocol:
-
Instrument Setup: Calibrate the mass spectrometer to ensure mass accuracy. Optimize the ESI source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the [M+H]⁺ ion.
-
Precursor Ion Selection: In the first stage of the tandem mass spectrometer, select the [M+H]⁺ ion (m/z 191.1291) as the precursor ion.
-
Collision-Induced Dissociation (CID): In the collision cell, collide the precursor ions with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.
-
Product Ion Scan: In the second stage of the mass spectrometer, scan for the resulting product ions to generate the MS/MS spectrum.
Data Analysis and Interpretation:
-
Analyze the product ion spectrum to identify the major fragment ions.
-
Correlate the observed mass losses with known neutral losses (e.g., CH₃, HCN) to propose fragmentation pathways.
-
Utilize high-resolution data to confirm the elemental composition of the fragment ions, adding confidence to the structural assignments.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation, employing appropriate ionization techniques, and understanding the predictable fragmentation pathways, researchers can confidently characterize this important molecule. The synergy of soft ionization techniques like ESI with the structural elucidating power of tandem mass spectrometry provides an invaluable tool for scientists in diverse fields. Future investigations could involve isotopic labeling studies to further confirm the proposed fragmentation mechanisms and the application of these methods to quantify the compound in complex matrices, which is of particular importance in pharmaceutical and environmental analysis.
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Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1597-1616. Retrieved from [Link]
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initial investigations of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole as a ligand
An In-Depth Technical Guide to the Initial Investigations of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (TMBP) as a Ligand
Foreword: The Scientist's Perspective
In the field of coordination chemistry, the rational design of organic ligands is the cornerstone of creating functional materials. The choice of a ligand—its geometry, electronic properties, and steric profile—directly dictates the architecture and, consequently, the function of the resulting metal-organic assembly. This guide focuses on this compound (TMBP), a ligand that, while seemingly a simple substituted bipyrazole, offers a compelling blend of rigidity, pre-determined coordination vectors, and steric influence. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying scientific reasoning. We will explore why TMBP is a ligand of interest, how its specific structural features are leveraged in synthesis, and what foundational investigations reveal about its potential in creating novel materials. This document is intended for the practicing researcher, providing both the theoretical framework and the practical methodologies to begin a thorough investigation of this promising molecular building block.
Core Molecular Profile of TMBP
This compound is a symmetrical organic compound built upon two pyrazole rings connected via a C-C bond at their 4 and 4' positions.[1] Its molecular formula is C₁₀H₁₄N₄.[2][3] The key to understanding its utility lies in its structural and electronic features, which are a direct consequence of its unique substitution pattern.
Structural Rationale: The 4,4'-linkage provides a rigid, linear coordination axis, making TMBP an excellent "spacer" or "pillar" in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[4] Unlike more flexible linkers, its conformational rigidity allows for a higher degree of predictability in the final network topology. The four methyl groups at the 3, 3', 5, and 5' positions are not merely decorative; they serve several critical functions:
-
Steric Influence: They sterically shield the coordinating nitrogen atoms, influencing the geometry of the resulting metal complex and potentially preventing the formation of overly dense, non-porous structures. This steric hindrance can also control the interplanar angle between the two pyrazole rings upon coordination with a metal ion.[5]
-
Enhanced Solubility: The methyl groups increase the organophilicity of the ligand and its complexes, often improving solubility in common organic solvents compared to the unsubstituted bipyrazole parent. This is a significant practical advantage for synthesis and characterization.[5]
-
Electronic Tuning: As electron-donating groups, the methyl substituents increase the electron density on the pyrazole rings, enhancing the Lewis basicity of the coordinating nitrogen atoms and potentially strengthening the metal-ligand bond.
The presence of N-H protons on the pyrazole rings allows the molecule to participate in hydrogen bonding, which can play a vital role in the supramolecular assembly of its crystal structure and that of its complexes.[1]
Table 1: Fundamental Properties of TMBP
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | [2][6] |
| CAS Number | 4054-67-5 | [3][6][7] |
| Molecular Formula | C₁₀H₁₄N₄ | [1][2] |
| Molecular Weight | 190.25 g/mol | [2] |
| Appearance | White Powder / Crystalline Solid | [5] |
| Melting Point | 298-299 °C |[6] |
Spectroscopic Signature for Quality Control
Verifying the purity and identity of the synthesized ligand is a non-negotiable step before its use in complexation reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.
-
¹H NMR: In deuterated chloroform (CDCl₃), the molecule's symmetry results in a simple spectrum. A characteristic singlet is observed around δ 2.18 ppm, which integrates to twelve protons, corresponding to the four equivalent methyl groups.[1] The absence of other aromatic signals confirms the full substitution on the pyrazole rings.
-
¹³C NMR: The ¹³C spectrum provides a definitive fingerprint of the carbon framework. In deuterated methanol (CD₃OD), distinct signals for the methyl carbons appear around δ 9.8 and δ 12.2 ppm.[1] The quaternary carbon at the 4-position resonates near δ 109.8 ppm, while the substituted carbons at the 3- and 5-positions are found further downfield at approximately δ 139.6 ppm and δ 149.4 ppm, respectively.[1]
Caption: Molecular structure of this compound.
Synthesis and Purification Protocol
Several synthetic routes to TMBP have been reported, often adapting established methods for other bipyrazole systems.[1] The choice of method is a balance between yield, scalability, and the availability of starting materials. A common and reliable approach involves the adaptation of literature procedures for 3,3'-bipyrazole precursors, which can achieve yields of around 68%.[1]
Self-Validating Synthesis Workflow
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the desired product is obtained before proceeding.
Caption: Self-validating workflow for the synthesis and purification of TMBP.
Experimental Protocol: Synthesis of TMBP
This protocol is a representative methodology based on common synthetic strategies. Researchers should always first consult primary literature and perform a thorough risk assessment.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the appropriate 3,3'-bipyrazole precursor with the required reagents for functionalization (e.g., methylation agents or cyclization partners).[1]
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., benzene or toluene) via cannula under a nitrogen atmosphere.
-
Reaction Conditions: The reaction temperature is critical for controlling regioselectivity and preventing side reactions.[1] The mixture may be cooled initially (e.g., 0 °C) before being brought to reflux for a specified period (e.g., 12-24 hours). The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with an appropriate reagent (e.g., saturated aqueous NaHCO₃). Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Isolation of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the crude TMBP is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water or acetonitrile).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude product.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution held at boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the purified TMBP crystals under vacuum. The final product should be a white, crystalline solid.
-
Final Validation: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and Elemental Analysis.
Coordination Chemistry: From Ligand to Framework
TMBP's value is fully realized when it is used to construct coordination complexes. Its rigid structure and divergent N-donor sites make it an ideal candidate for building extended networks.
Coordination Modes and Resulting Architectures
TMBP demonstrates exceptional versatility, primarily coordinating through the sp²-hybridized nitrogen atoms of its pyrazole rings.[1] The most common coordination mode is as a bridging ligand , where each pyrazole ring binds to a different metal center, effectively linking them into one-, two-, or three-dimensional networks.[1][4]
Solvothermal synthesis is a highly effective technique for reacting TMBP with various transition metal salts (e.g., Zn²⁺, Co²⁺, Cd²⁺, Cu²⁺) to generate crystalline coordination polymers.[4] The choice of metal ion is a critical parameter that dictates the final structure:
-
With Zinc (Zn²⁺) and Cobalt (Co²⁺): TMBP forms isostructural three-dimensional (3D) porous networks. These frameworks contain uniform square-shaped channels, a direct consequence of the ligand's linear geometry and the tetrahedral coordination preference of the metal ions.[4]
-
With Cadmium (Cd²⁺): A different architecture emerges. The larger ionic radius of cadmium leads to the formation of a 3D non-porous network characterized by homochiral helical arrangements.[4]
-
With Copper (Cu²⁺): The resulting 3D porous framework is built from square Cu₄ nodes, where each node is linked to eight neighboring nodes by the bridging TMBP ligands.[4]
-
With Silver (Ag⁺): TMBP reacts with silver(I) salts to form coordination polymers whose final structure is highly dependent on the counter-anion present (e.g., CF₃CO₂⁻ vs. CF₃SO₃⁻).[5]
Caption: Dominant bridging coordination mode of TMBP leading to network formation.
These TMBP-based frameworks often exhibit remarkable thermal stability, with decomposition temperatures frequently exceeding 300 °C, a property confirmed by thermogravimetric analysis (TGA).[4]
Case Study: Solvothermal Synthesis of a Porous [Zn(TMBP)] Framework
This section provides a representative protocol for the synthesis and characterization of a TMBP-based MOF, illustrating the complete workflow from synthesis to property evaluation.
Experimental Protocol: Synthesis of [Zn(TMBP)]
This protocol is adapted from methodologies reported for isoreticular TMBP-based frameworks.[4] Always perform a risk assessment before execution.
-
Reagent Preparation: In a glass vial, dissolve this compound (TMBP) (e.g., 0.1 mmol, 19.0 mg) in a suitable solvent such as N,N-Dimethylformamide (DMF) (e.g., 5 mL). In a separate vial, dissolve a zinc(II) salt, such as Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol, 29.7 mg), in DMF (e.g., 5 mL).
-
Reaction Mixture: Combine the two solutions in a 20 mL scintillation vial. Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable laboratory oven. Heat the reaction mixture to a specific temperature (e.g., 100-120 °C) for a period of 24-72 hours.
-
Isolation: After the reaction period, cool the oven slowly to room temperature. Colorless, block-like crystals of the [Zn(TMBP)] coordination polymer should have formed.
-
Purification: Decant the mother liquor. Wash the crystalline product thoroughly by immersing it in fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, exchange the solvent with a more volatile one, such as acetone or chloroform (3 x 10 mL), to facilitate activation.
-
Activation: Dry the purified product under a dynamic vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove all guest solvent molecules from the pores. The activated, solvent-free framework is now ready for characterization.
Workflow for Structural and Property Validation
Caption: Comprehensive workflow for the validation of a TMBP-based MOF.
This systematic characterization provides a complete picture of the material. SC-XRD gives the definitive crystal structure, PXRD confirms the bulk sample is the same phase, TGA establishes its operational temperature limits, and gas sorption analysis quantifies the accessible porosity—a key functional property.[4]
Future Outlook
The initial investigations into this compound clearly establish it as a robust and predictable building block for the construction of crystalline materials. Its rigid geometry and steric profile lead to the formation of thermally stable, porous coordination polymers.[4] The logical next steps in the exploration of this ligand should focus on leveraging these established properties for specific applications:
-
Gas Storage and Separation: The demonstrated permanent porosity in TMBP-based MOFs warrants a detailed investigation into their selective gas adsorption properties for applications in carbon capture or hydrogen storage.[4]
-
Heterogeneous Catalysis: The porous frameworks could be used as hosts for catalytically active metal sites. Post-synthetic modification could be employed to introduce catalytic functionality onto the TMBP ligand itself.
-
Luminescent Sensing: By incorporating luminescent metal ions (e.g., lanthanides) or by leveraging the ligand's own photoluminescence, TMBP-based frameworks could be developed as chemical sensors.[5]
-
Drug Delivery: The pores of these materials could be loaded with therapeutic agents, with the potential for controlled release.
The foundational work on TMBP has paved the way for these more complex investigations, making it a valuable tool in the molecular engineer's toolkit.
References
-
Galli, S., et al. (2013). Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. Crystal Growth & Design, 13(8), 3349-3358. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole (Me4bpzH2) and the interplanar angle (φ) of bipyrazole. Available from: [Link]
-
Royal Society of Chemistry. (2018). Crystal engineering of dichromate pillared hybrid ultramicroporous materials incorporating pyrazole-based ligands. CrystEngComm, 20, 5684-5688. Available from: [Link]
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CD Bioparticles. This compound. Available from: [Link]
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CD Bioparticles. 2d-Nitrogen MOFs Linkers. Available from: [Link]
-
ResearchGate. (2015). Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole. Available from: [Link]
-
MDPI. (2018). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. Molecules, 23(3), 648. Available from: [Link]
-
ResearchGate. (2011). Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. Available from: [Link]
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Methodological & Application
using 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole in coordination polymer synthesis
An in-depth guide to the synthesis of coordination polymers using the versatile ligand 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (TMBP), this document provides detailed application notes and protocols for researchers in materials science and drug development. It covers the ligand's unique structural features, key synthetic methodologies, and the resulting properties of the coordination polymers.
Introduction to this compound (TMBP) as a Ligand
This compound (TMBP) is a highly effective N-donor ligand in the field of coordination polymer and metal-organic framework (MOF) synthesis. Its rigid, linear structure, combined with the steric hindrance from the methyl groups, imparts unique properties to the resulting coordination polymers. The nitrogen atoms on the pyrazole rings act as excellent coordination sites for a variety of metal ions. The methyl groups can influence the porosity and stability of the final structure, making TMBP a versatile building block for creating materials with tailored properties for applications such as gas storage, separation, and catalysis.
Core Synthetic Strategies for TMBP-Based Coordination Polymers
The synthesis of coordination polymers using TMBP typically involves the self-assembly of the ligand with metal salts under various conditions. The choice of metal ion, solvent system, temperature, and reaction time are critical parameters that dictate the final topology and properties of the coordination polymer.
Solvothermal Synthesis
Solvothermal synthesis is a widely employed method for growing high-quality single crystals of coordination polymers. The reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent, which allows for the dissolution of reactants and promotes the crystallization process.
Conceptual Workflow of Solvothermal Synthesis
Figure 1: General workflow for the solvothermal synthesis of TMBP-based coordination polymers.
Protocol 1: Solvothermal Synthesis of a Luminescent Zinc-Based Coordination Polymer
This protocol details the synthesis of a 2D zinc-based coordination polymer, {[Zn(TMBP)(OBA)]·H₂O}n, where OBA is 4,4'-oxybis(benzoic acid), which exhibits potential for sensing applications.
Materials:
-
This compound (TMBP)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-Oxybis(benzoic acid) (H₂OBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (25 mL)
-
Oven
-
Analytical balance
-
Vials
Procedure:
-
In a 20 mL glass vial, dissolve 0.02 mmol of Zn(NO₃)₂·6H₂O, 0.02 mmol of TMBP, and 0.02 mmol of H₂OBA in a solvent mixture of 5 mL DMF and 1 mL EtOH.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Colorless block-shaped crystals suitable for X-ray diffraction will have formed.
-
Isolate the crystals by decanting the mother liquor and wash them with fresh DMF.
Table 1: Summary of Reaction Conditions and Crystallographic Data
| Parameter | Value |
| Metal Salt | Zn(NO₃)₂·6H₂O |
| Ligands | TMBP, H₂OBA |
| Solvent | DMF/EtOH |
| Temperature | 120 °C |
| Time | 72 hours |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=10.2Å, b=16.8Å, c=15.2Å, β=108.5° |
Characterization and Properties
The resulting coordination polymers are typically characterized using a suite of analytical techniques to determine their structure, stability, and functional properties.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer.
-
Luminescence Spectroscopy: Investigates the photoluminescent properties of the material, which is crucial for sensing applications.
The luminescent properties of {[Zn(TMBP)(OBA)]·H₂O}n were investigated in the solid state at room temperature. The free TMBP ligand exhibits an emission peak at 446 nm upon excitation at 330 nm. The coordination polymer shows a strong emission band at 435 nm when excited at 330 nm, which can be attributed to the intraligand π→π or π→n transitions.
Sensing Applications:
The luminescent response of this coordination polymer to different solvents was tested. It was found that the luminescence intensity is significantly quenched by nitrobenzene, suggesting its potential as a selective sensor for this nitroaromatic compound.
Mechanism of Luminescence Quenching
Figure 2: Proposed mechanism for luminescence quenching by nitrobenzene.
Conclusion and Future Outlook
The use of this compound in the synthesis of coordination polymers has proven to be a fruitful area of research. The rigidity and steric properties of the TMBP ligand allow for the construction of robust frameworks with interesting topologies and functionalities. The example of the zinc-based coordination polymer highlights the potential of these materials in the development of chemical sensors. Future work could explore the incorporation of other functional co-ligands and different metal centers to further tune the properties of TMBP-based coordination polymers for a wider range of applications, including catalysis, gas separation, and drug delivery. The continued exploration of synthetic methodologies will undoubtedly lead to the discovery of novel materials with enhanced performance.
References
-
Sun, Y., & Wang, X. (2020). A 2D Zinc-Based Coordination Polymer Constructed from 3,3',5,5'-Tetramethyl-4,4'-bipyrazole and 4,4'-Oxybis(benzoic acid) for Sensing of Nitrobenzene. Journal of Molecular Structure, 1202, 127275. [Link]
Application Notes & Protocols: A Guide to the Synthesis of Metal Complexes with 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Abstract
This document provides a comprehensive guide for the synthesis and characterization of metal complexes utilizing the versatile bridging ligand, 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (hereafter referred to as H₂Me₄BPZ). This ligand, characterized by its rigid structure and hydrogen-bonding capabilities, serves as an exceptional building block in coordination chemistry.[1][2] The protocols detailed herein are designed for researchers in materials science, drug development, and catalysis, offering a foundation for creating novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with tailored properties. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Significance of H₂Me₄BPZ in Coordination Chemistry
The H₂Me₄BPZ ligand is a bifunctional organic spacer composed of two pyrazole rings linked at the 4,4' positions.[3] Its molecular structure offers several key advantages for the construction of metal complexes:
-
Bridging Capability: The two pyrazole units can coordinate to different metal centers, acting as a rigid bridge to form dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers.[4]
-
Structural Rigidity: The direct C-C bond between the pyrazole rings provides a stiff backbone, which is crucial for designing predictable and porous framework materials like MOFs.[2]
-
Hydrogen Bonding: The N-H protons on the pyrazole rings are available for hydrogen bonding, which can direct the supramolecular assembly of the resulting complexes and stabilize the overall crystal structure.[1]
-
Modulated Solubility: The four methyl groups enhance the solubility of the ligand and its complexes in common organic solvents compared to its unsubstituted analogue, 4,4'-bipyrazole, which facilitates characterization and processing.[5][6][7]
These properties make H₂Me₄BPZ an attractive ligand for creating materials with applications in gas storage, catalysis, chemical sensing, and medicine. For instance, ruthenium(II) complexes with this ligand have been investigated for their anti-tumor properties, while silver(I) polymers exhibit interesting photoluminescence.[4][6]
General Synthetic Protocols for H₂Me₄BPZ Metal Complexes
The synthesis of metal complexes with H₂Me₄BPZ typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of methodology—solvothermal versus room temperature—often dictates the final product's crystallinity and dimensionality.
Essential Materials and Reagents
-
Ligand: this compound (H₂Me₄BPZ) (CAS No. 4054-67-5)[8]
-
Metal Precursors: High-purity metal salts (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, AgNO₃, [(η⁶-arene)RuCl₂]₂, etc.). The choice of counter-ion can influence the final structure.[5]
-
Solvents: HPLC-grade or equivalent (e.g., Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Water (H₂O)).
-
Glassware: Schlenk flasks, vials, reflux condenser, magnetic stir bars.
-
Equipment: Magnetic stir plate with heating, filtration apparatus (Büchner funnel or fritted glass filter), oven or vacuum oven. For solvothermal synthesis: Teflon-lined stainless-steel autoclave.
Protocol 1: Solvothermal Synthesis of a Coordination Polymer (e.g., Zinc-based MOF)
This method is ideal for producing highly crystalline, porous coordination polymers and is widely cited for its effectiveness with bipyrazole ligands.[2][4] The elevated temperature and pressure facilitate the formation of thermodynamically stable, extended network structures.
Step-by-Step Methodology:
-
Reagent Preparation: In a typical synthesis, dissolve H₂Me₄BPZ (e.g., 0.05 mmol, 9.5 mg) in a suitable solvent such as DMF or a MeOH/H₂O mixture (4 mL). In a separate vial, dissolve the metal salt, for example, Zn(NO₃)₂·6H₂O (e.g., 0.05 mmol, 14.9 mg), in the same solvent system (4 mL). A 1:1 stoichiometric ratio is a common starting point.[2]
-
Reaction Assembly: Combine the two solutions in a 20 mL Teflon-lined autoclave. Ensure the reagents are fully dissolved before sealing the vessel.
-
Heating: Place the sealed autoclave in a programmable oven. Heat to a temperature between 80-150 °C for a period of 24-72 hours. The optimal conditions will vary depending on the specific metal and solvent used.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 12-24 hours. Slow cooling is critical for the formation of high-quality single crystals.
-
Isolation and Washing: Carefully open the autoclave and collect the crystalline product by filtration. Wash the crystals sequentially with the mother liquor, fresh solvent (e.g., DMF), and finally with a more volatile solvent like ethanol or acetone to facilitate drying.
-
Drying: Dry the product under vacuum or in a low-temperature oven (e.g., 60-80 °C) to remove residual solvent.
Protocol 2: Room Temperature Synthesis of a Discrete Complex (e.g., Silver(I) Complex)
This method is suitable for synthesizing complexes that are stable at ambient temperatures and is often used for coordination polymers of kinetically labile metals like Silver(I).[7]
Step-by-Step Methodology:
-
Reagent Dissolution: Dissolve H₂Me₄BPZ (e.g., 0.1 mmol, 19 mg) in a solvent such as methanol or acetonitrile (5 mL) in a Schlenk flask.
-
Addition of Metal Salt: In a separate vial, dissolve the silver salt, such as Ag(CF₃CO₂) or Ag(CF₃SO₃) (0.1 mmol), in the same solvent (5 mL).
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A precipitate may form immediately or over time.
-
Stirring: Seal the flask and stir the reaction mixture for 24-48 hours at room temperature to ensure the reaction goes to completion.[7]
-
Isolation: Collect the resulting white powder by vacuum filtration.
-
Washing and Drying: Wash the product with a small amount of cold solvent and then with diethyl ether. Dry the product under vacuum. Single crystals can often be obtained by slow evaporation of the filtrate.[7]
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of H₂Me₄BPZ metal complexes.
Caption: General workflow for synthesizing H₂Me₄BPZ metal complexes.
Summary of Typical Reaction Parameters
The table below summarizes typical parameters for the synthesis of various metal complexes with H₂Me₄BPZ, based on published literature.
| Metal Ion | Stoichiometry (Metal:Ligand) | Solvent System | Temperature (°C) | Time (h) | Typical Product | Reference |
| Zn(II) | 1:1 | DMF | 100-120 | 48-72 | 3-D Porous Network | [2] |
| Co(II) | 1:1 | DMF | 100-120 | 48-72 | 3-D Porous Network | [2] |
| Ru(II) | 2:1 (dimer:ligand) | Methanol | Reflux | 24 | Dinuclear Complex | [4] |
| Ag(I) | 1:1 | Methanol/MeCN | Room Temp. | 48 | 1-D Coordination Polymer | [7] |
| Cu(II) | 1:1 | H₂O/MeCN | Room Temp. | 168 (layering) | 3-D Network | [9] |
Characterization of H₂Me₄BPZ Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A multi-technique approach is required.
Spectroscopic and Analytical Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the pyrazole ligand to the metal ion. Look for shifts in the N-H and C=N stretching frequencies compared to the free ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for characterizing diamagnetic complexes in solution. Coordination to a metal typically causes shifts in the ligand's proton and carbon signals. For the free ligand, a characteristic singlet for the 12 methyl protons is observed around δ 2.18 ppm in CDCl₃.[5] For paramagnetic complexes, NMR spectra will exhibit very broad, uninformative peaks.[10]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information on the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands, which confirm complex formation.[11]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition.[4]
-
Elemental Analysis (EA): Provides the percentage composition (C, H, N) of the complex, which is compared to the calculated theoretical values to verify its empirical formula.[5]
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional structure of a crystalline complex. It reveals bond lengths, bond angles, coordination geometry around the metal center, and the overall crystal packing.[2][7]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of a bulk crystalline sample by comparing its diffraction pattern to the one simulated from SC-XRD data.[7]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the complex and to identify the loss of coordinated or guest solvent molecules.[2]
Characterization Workflow Diagram
The following diagram outlines the typical characterization pathway for a newly synthesized complex.
References
- 1. Buy this compound | 4054-67-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C10H14N4 | CID 744436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2- and CF3SO3-, Me4bpzH2 = 3,3',5,5'-Tetramethyl-4,4'-bipyrazole): Anion Dependent Structures and Photoluminescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. rsc.org [rsc.org]
- 10. Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmcer.com [ijmcer.com]
Catalytic Applications of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole Metal Complexes: Application Notes and Protocols
Introduction: The Versatility of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole as a Ligand
This compound (H₂Me₄bpz) is a highly versatile N-heterocyclic ligand that has garnered significant interest in the fields of coordination chemistry and materials science. Its rigid, planar structure, coupled with the presence of four methyl groups, imparts unique steric and electronic properties to its metal complexes. The two pyrazole rings, linked at the 4,4'-positions, can act as bridging ligands to form polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole rings provide excellent coordination sites for a wide variety of transition metals, leading to the formation of stable and well-defined metal complexes.
The molecular structure of H₂Me₄bpz consists of two pyrazole rings connected by a C-C bond, with methyl groups at the 3, 3', 5, and 5' positions[1]. This specific substitution pattern enhances the ligand's stability and influences the geometry of the resulting metal complexes[2]. The presence of N-H protons on the pyrazole rings allows for deprotonation to form pyrazolate anions, which can act as strong bridging ligands, facilitating the construction of robust, multidimensional structures[1].
This guide provides an in-depth exploration of the catalytic applications of metal complexes derived from H₂Me₄bpz. We will delve into specific catalytic transformations, providing detailed protocols for the synthesis of the requisite catalysts and their application in key organic reactions. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.
I. Copper-Catalyzed Oxidation Reactions
Copper complexes of pyrazole-based ligands are well-known for their ability to catalyze a variety of oxidation reactions, mimicking the active sites of copper-containing enzymes such as catechol oxidase[3]. The H₂Me₄bpz ligand can support the formation of both discrete molecular copper complexes and extended coordination polymers, both of which can exhibit significant catalytic activity. The porous nature of [Cu(Me₄bpz)] coordination polymers, formed through solvothermal synthesis, suggests their potential as heterogeneous catalysts with accessible active sites[4][5].
Application Note: Aerobic Oxidation of Catechol
The oxidation of catechols to their corresponding quinones is a fundamentally important transformation in organic synthesis and biological processes. Copper complexes of H₂Me₄bpz can efficiently catalyze this reaction using molecular oxygen as the terminal oxidant, providing a green and sustainable synthetic route. The catalytic cycle is believed to involve the coordination of the catechol substrate to the copper center, followed by electron transfer to generate a semiquinone radical and a reduced copper species. The reoxidation of the copper catalyst by O₂ regenerates the active species and completes the catalytic cycle.
Protocol 1: Synthesis of [Cu(Me₄bpz)] Coordination Polymer
This protocol describes the solvothermal synthesis of a copper(II) coordination polymer with 3,3',5,5'-tetramethyl-4,4'-bipyrazolate.
Materials:
-
This compound (H₂Me₄bpz)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve 19.0 mg (0.1 mmol) of H₂Me₄bpz in 5 mL of DMF.
-
In a separate vial, dissolve 24.2 mg (0.1 mmol) of Cu(NO₃)₂·3H₂O in 5 mL of ethanol.
-
Add the copper(II) nitrate solution to the H₂Me₄bpz solution in the autoclave.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After cooling to room temperature, blue crystals of [Cu(Me₄bpz)] are formed.
-
Collect the crystals by filtration, wash with fresh DMF and ethanol, and dry in air.
Protocol 2: Catalytic Oxidation of 3,5-di-tert-butylcatechol
This protocol outlines the use of the synthesized [Cu(Me₄bpz)] polymer as a heterogeneous catalyst for the aerobic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC).
Materials:
-
[Cu(Me₄bpz)] catalyst (from Protocol 1)
-
3,5-di-tert-butylcatechol (3,5-DTBC)
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 1 x 10⁻² M solution of 3,5-DTBC in methanol.
-
Prepare a suspension of the [Cu(Me₄bpz)] catalyst in methanol (e.g., 1 mg/mL).
-
In a quartz cuvette, add 2.9 mL of the 3,5-DTBC solution.
-
Initiate the reaction by adding 0.1 mL of the catalyst suspension to the cuvette.
-
Monitor the progress of the reaction by observing the increase in the absorbance of the corresponding quinone product (3,5-di-tert-butyl-o-benzoquinone) at its λ_max (around 400 nm) over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot.
Data Presentation:
| Catalyst | Substrate | Solvent | Temperature (°C) | Initial Rate (μmol L⁻¹ min⁻¹) |
| [Cu(Me₄bpz)] | 3,5-DTBC | Methanol | 25 | To be determined experimentally |
II. Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes are highly effective catalysts for a wide range of organic transformations, including hydrogenation and transfer hydrogenation reactions. The H₂Me₄bpz ligand can act as a bridging ligand to form binuclear ruthenium complexes, which have shown potential in various applications, including as anti-tumor agents[6]. The principles of their synthesis can be adapted to create catalytically active species for transfer hydrogenation.
Application Note: Transfer Hydrogenation of Ketones
Transfer hydrogenation is a valuable alternative to using molecular hydrogen, employing a hydrogen donor molecule such as isopropanol. Ruthenium complexes of H₂Me₄bpz are expected to be active catalysts for the reduction of ketones to the corresponding secondary alcohols. The mechanism typically involves the formation of a ruthenium hydride species, which then transfers the hydride to the carbonyl carbon of the ketone.
Protocol 3: Synthesis of a Binuclear Arene Ruthenium(II) Complex with H₂Me₄bpz
This protocol is adapted from the synthesis of similar binuclear ruthenium(II) arene complexes and is expected to yield a complex of the type [{(η⁶-arene)RuCl}₂(μ-Me₄bpz)].
Materials:
-
[(η⁶-p-cymene)RuCl₂]₂ dimer
-
This compound (H₂Me₄bpz)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the [(η⁶-p-cymene)RuCl₂]₂ dimer (0.1 mmol) in 15 mL of dichloromethane.
-
In a separate flask, dissolve H₂Me₄bpz (0.1 mmol, 19.0 mg) in 10 mL of methanol.
-
Add the H₂Me₄bpz solution dropwise to the ruthenium dimer solution with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Reduce the solvent volume under vacuum to approximately 5 mL.
-
Add diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 4: Catalytic Transfer Hydrogenation of Acetophenone
This protocol describes the use of the synthesized binuclear ruthenium complex as a catalyst for the transfer hydrogenation of acetophenone.
Materials:
-
Binuclear arene ruthenium(II) complex (from Protocol 3)
-
Acetophenone
-
Isopropanol
-
Potassium hydroxide (KOH)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (0.01 mmol).
-
Add acetophenone (1.0 mmol) and isopropanol (10 mL).
-
Add a solution of KOH in isopropanol (e.g., 0.1 M, 1.0 mL, 0.1 mmol).
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of acetophenone to 1-phenylethanol.
Data Presentation:
| Catalyst | Substrate | H-donor | Base | Temp (°C) | Time (h) | Conversion (%) |
| [{(η⁶-p-cymene)RuCl}₂(μ-Me₄bpz)] | Acetophenone | Isopropanol | KOH | 80 | 1 | To be determined |
| [{(η⁶-p-cymene)RuCl}₂(μ-Me₄bpz)] | Acetophenone | Isopropanol | KOH | 80 | 4 | To be determined |
| [{(η⁶-p-cymene)RuCl}₂(μ-Me₄bpz)] | Acetophenone | Isopropanol | KOH | 80 | 12 | To be determined |
III. Palladium-Catalyzed C-C Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds[7]. Pyrazole-based ligands have been successfully employed in these reactions, and the H₂Me₄bpz ligand offers a platform for creating robust and potentially recyclable palladium catalysts.
Application Note: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, the coupling of an organoboron compound with an organic halide, is a cornerstone of C-C bond formation. Palladium complexes of H₂Me₄bpz can be anticipated to catalyze this transformation effectively. The bipyrazole ligand can stabilize the palladium nanoparticles or form discrete molecular complexes that are active in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps.
Protocol 5: In Situ Generation of a Palladium/H₂Me₄bpz Catalyst and Application in Suzuki-Miyaura Coupling
This protocol describes the in situ formation of a palladium catalyst with H₂Me₄bpz for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (H₂Me₄bpz)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol), H₂Me₄bpz (0.012 mmol), and K₂CO₃ (2.0 mmol).
-
Add 4-bromoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add 5 mL of toluene and 1 mL of water.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by GC analysis of aliquots taken from the reaction mixture.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation:
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/H₂Me₄bpz | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | To be determined |
Visualization of Key Concepts
Ligand Structure
Caption: Structure of the H₂Me₄bpz ligand.
General Catalytic Cycle for Copper-Catalyzed Aerobic Oxidation
Caption: Generalized catalytic cycle for aerobic oxidation.
Experimental Workflow for Catalyst Synthesis and Application
Sources
- 1. Enhanced catalytic activity of copper complexes in microgels for aerobic oxidation of benzyl alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. panskurabanamalicollege.org [panskurabanamalicollege.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
luminescent properties of coordination compounds with 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
An Application Guide to the Luminescent Properties of Coordination Compounds with 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Introduction: Illuminating the Potential of Bipyrazole Ligands
In the expansive field of coordination chemistry, the design of luminescent materials is a cornerstone of innovation, driving advancements in sensing, bio-imaging, and optoelectronics. The photophysical properties of coordination compounds are intricately linked to the interplay between the central metal ion and the surrounding organic ligands. One such ligand that has garnered significant interest is this compound (Me₄bpzH₂).[1][2] This N-heterocyclic compound, featuring two pyrazole rings connected at the 4,4' positions, serves as a versatile building block for constructing a diverse array of coordination polymers and discrete complexes.[3][4]
The steric hindrance introduced by the four methyl groups on the pyrazole rings influences the resulting coordination geometry, often preventing the extensive network interpenetration seen with simpler bipyrazole ligands.[1] This structural control is crucial for designing materials with specific properties. Coordination compounds of Me₄bpzH₂ with various transition metals, including silver(I), ruthenium(II), zinc(II), and copper(I), have been synthesized, demonstrating its robust coordinating ability.[3][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and analysis of the luminescent properties of coordination compounds based on the Me₄bpzH₂ ligand. We will delve into field-proven protocols, explain the causality behind experimental choices, and present data in a clear, accessible format.
Section 1: The Ligand - A Closer Look at Me₄bpzH₂
The unique structure of Me₄bpzH₂ is fundamental to its function. It consists of two pyrazole rings linked by a C-C bond, with methyl groups at the 3, 3', 5, and 5' positions.
Caption: Chemical structure of this compound (Me₄bpzH₂).
The nitrogen atoms of the pyrazole rings act as excellent donors, allowing the ligand to bridge two or more metal centers. The steric bulk of the methyl groups can control the interplanar angle between the two pyrazole rings, which in turn dictates the overall architecture of the resulting coordination polymer.[7]
Section 2: Synthesis of a Representative Luminescent Coordination Compound: [Ag(CF₃SO₃)(Me₄bpzH₂)]
To illustrate the principles discussed, we will detail the synthesis of a silver(I) coordination polymer, which is known to exhibit interesting photoluminescent properties.[5][8] Silver(I), with its d¹⁰ electronic configuration, precludes d-d electronic transitions, meaning any observed luminescence is typically derived from ligand-centered or charge-transfer states.
Caption: General workflow for the synthesis of [Ag(CF₃SO₃)(Me₄bpzH₂)].
Protocol 2.1: Synthesis of [Ag(CF₃SO₃)(Me₄bpzH₂)]
This protocol is adapted from established methods.[5][8]
Materials:
-
This compound (Me₄bpzH₂)
-
Silver(I) trifluoromethanesulfonate (AgCF₃SO₃)
-
Spectroscopic grade methanol
-
Schlenk flasks and standard inert atmosphere equipment
-
Magnetic stirrer and stir bars
-
Aluminum foil
Procedure:
-
Reactant Preparation: In a Schlenk flask under an argon atmosphere, dissolve Me₄bpzH₂ (e.g., 0.271 g, 1.43 mmol) in 10 mL of deoxygenated methanol. In a separate Schlenk flask, dissolve an equimolar amount of silver(I) trifluoromethanesulfonate (e.g., 0.366 g, 1.43 mmol) in 10 mL of deoxygenated methanol.
-
Scientist's Note: Using an inert atmosphere and deoxygenated solvents is crucial for air-sensitive reagents, although silver(I) complexes are generally more stable than their copper(I) counterparts.[8] The use of high-purity, spectroscopic grade solvents prevents interference from luminescent impurities.
-
-
Reaction: Slowly add the ligand solution to the silver(I) salt solution with continuous stirring.
-
Incubation: Wrap the reaction flask in aluminum foil to shield it from light, as many silver compounds are photosensitive. Continue stirring the mixture at room temperature for 48 hours.
-
Rationale: A long reaction time ensures the complete formation of the coordination polymer. Light shielding prevents potential photoreduction of Ag(I) to Ag(0), which would appear as a darkening of the solution.
-
-
Isolation: After 48 hours, a colorless, transparent solution should be obtained. Isolate the product by slow evaporation of the solvent in the dark over several days. This will yield a colorless powder or single crystals suitable for X-ray diffraction.
-
Rationale: Slow evaporation is a gentle method for crystallization, often yielding high-quality single crystals necessary for unambiguous structure determination.[1]
-
-
Product Collection: Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Section 3: Characterization of Luminescent Properties
Accurate photophysical characterization is essential to understanding the luminescent behavior of the synthesized compounds. The following protocols adhere to IUPAC recommendations to ensure data reliability.[9][10]
Protocol 3.1: Sample Preparation for Photophysical Measurements
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that does not absorb at the excitation and emission wavelengths. Acetonitrile and dichloromethane are common choices.
-
Concentration: Prepare a dilute solution of the sample. The absorbance at the excitation wavelength should be kept below 0.1 AU.
-
Scientist's Note: Maintaining an absorbance < 0.1 is critical to minimize the "inner filter effect," where emitted light is reabsorbed by other molecules in the solution. This can distort the emission spectrum and lead to an artificially low quantum yield.[10]
-
-
Degassing (for phosphorescence): If phosphorescence is expected, the solution must be deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for at least 15-20 minutes.
-
Rationale: Dissolved molecular oxygen is an efficient quencher of triplet excited states. Removing it is essential for observing and accurately measuring phosphorescence.[10]
-
Protocol 3.2: Steady-State Luminescence Spectroscopy
This protocol outlines the acquisition of excitation and emission spectra using a standard spectrofluorometer.
Caption: Workflow for steady-state luminescence measurements.
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Acquire Emission Spectrum:
-
Place the cuvette with the sample solution in the holder.
-
Set the excitation wavelength (λₑₓ) to a value where the compound absorbs light (determined from its UV-Vis spectrum).
-
Scan a range of wavelengths longer than λₑₓ to record the emission spectrum.
-
-
Acquire Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission (λₑₘ) found in the previous step.
-
Scan a range of wavelengths shorter than λₑₘ to record the excitation spectrum.
-
Scientist's Note: The excitation spectrum should ideally match the absorption spectrum. A mismatch can indicate the presence of emissive impurities or energy transfer processes.
-
Protocol 3.3: Luminescence Quantum Yield (Φ) Determination
The photoluminescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a known standard, is most common.[11][12]
Standard Selection: Choose a standard with an emission range that overlaps with your sample to minimize wavelength-dependent instrument errors.[11] For blue-emitting compounds, quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) is a common choice.
Procedure:
-
Prepare solutions of your sample and the standard with absorbances below 0.1 at the chosen excitation wavelength.
-
Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Record the emission spectrum for both the sample and the standard, using the exact same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts x and st refer to the sample and the standard, respectively.
-
Protocol 3.4: Luminescence Lifetime (τ) Measurement
The luminescence lifetime (τ) is the average time the molecule spends in the excited state.[13] It is a key parameter for distinguishing between short-lived fluorescence (nanoseconds) and long-lived phosphorescence (microseconds to seconds).[14] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.[14]
High-Level Procedure:
-
Excitation: The sample is excited with a short-pulsed light source (e.g., a laser or LED).
-
Photon Detection: A highly sensitive single-photon detector measures the arrival time of the first emitted photon after each excitation pulse.
-
Data Collection: This process is repeated thousands or millions of times. A histogram of photon arrival times versus delay after the excitation pulse is constructed.
-
Analysis: The resulting decay curve is fitted to an exponential function (or multiple functions for complex decays) to extract the lifetime (τ). Deconvolution of the instrument response function (IRF) is necessary for accurate measurement of lifetimes comparable to the instrument's time resolution.[14]
Section 4: Data Interpretation and Expected Results
For coordination compounds of Me₄bpzH₂, especially with heavy atoms like silver(I), a dual-emission profile is often observed.[5][8]
-
Fluorescence: A higher-energy, short-lived emission band (e.g., ~330-350 nm) corresponding to a spin-allowed S₁ → S₀ transition. This is typically ligand-centered (LC) π-π* fluorescence.
-
Phosphorescence: A lower-energy, long-lived emission band (e.g., ~400-450 nm) corresponding to a spin-forbidden T₁ → S₀ transition. The presence of a heavy metal atom like silver enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet state and makes the phosphorescent decay more probable. This is known as the "heavy atom effect."[5][8]
Table 1: Representative Photophysical Data for a Me₄bpzH₂-based Silver(I) Compound
| Parameter | Fluorescence | Phosphorescence |
| Excitation Max (λₑₓ) | ~290 nm | ~290 nm |
| Emission Max (λₑₘ) | ~330 nm | ~410 nm |
| Quantum Yield (Φ) | 0.05 - 0.15 | 0.10 - 0.25 |
| Lifetime (τ) | 1 - 10 ns | 1 - 100 µs |
| Origin | Ligand-Centered (¹LC) | Ligand-Centered (³LC) |
Note: These are representative values based on literature and may vary depending on the specific metal, counter-ion, and solvent.[5][8]
Conclusion
Coordination compounds featuring the this compound ligand offer a rich platform for developing novel luminescent materials. The ligand's structural properties and robust coordination behavior allow for the synthesis of complexes with tunable photophysical characteristics. By following rigorous, well-established protocols for synthesis and characterization, researchers can reliably investigate the fluorescence and phosphorescence of these materials. A thorough understanding of their luminescent properties, including quantum yield and lifetime, is critical for harnessing their full potential in applications ranging from chemical sensing to advanced photonic devices.
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Nomiya, K., et al. (2018). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. Molecules, 23(10), 2452. [Link]
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Li, Y., et al. (2016). Synthesis, crystal structure and photophysical study of luminescent three-coordinate cuprous bromide complexes based on pyrazole derivatives. Transition Metal Chemistry, 41(2), 143-149. [Link]
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Masciocchi, N., et al. (2007). Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. Crystal Growth & Design, 7(12), 2486-2491. [Link]
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Hall, G. G., et al. (2020). Fluorescence lifetime measurements with simple correction for instrument temporal response in the advanced undergraduate laboratory. American Journal of Physics, 88(11), 968-975. [Link]
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Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5228-5240. [Link]
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Application Notes and Protocols for Gas Adsorption Analysis in 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole based MOFs
Abstract
This document provides a comprehensive guide to the experimental setup and procedures for evaluating gas adsorption properties of Metal-Organic Frameworks (MOFs) constructed with the 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (Me₄BPZ) linker. The protocols herein are designed for researchers, material scientists, and chemical engineers, detailing the critical stages from MOF synthesis and characterization to robust activation and precise gas sorption measurements. By explaining the causality behind each procedural step, this guide aims to empower users to generate high-quality, reproducible data for applications in gas storage, separation, and catalysis.
Introduction: The Significance of Bipyrazole MOFs in Gas Adsorption
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized by linking metal ions or clusters with organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for a host of applications, most notably gas storage and separation.[1][3] The choice of organic linker is paramount as it dictates the resulting framework's topology, stability, and surface chemistry.
The ligand this compound (Me₄BPZ) is a rigid, nitrogen-rich linker that has been successfully used to construct robust, porous coordination polymers with various transition metals like Zn(II), Cu(II), and Co(II).[4][5][6] The pyrazolate nitrogen atoms can act as Lewis basic sites, which can enhance the affinity for certain gas molecules, particularly CO₂, through dipole-quadrupole interactions.[7][8][9] Furthermore, the thermal robustness of many Me₄BPZ-based MOFs makes them suitable for applications requiring thermal regeneration cycles.[4][5]
This guide provides an end-to-end workflow for the investigation of gas adsorption phenomena in this promising subclass of MOFs.
Synthesis and Initial Characterization of a Prototypical M(Me₄BPZ) Framework
The foundation of reliable gas adsorption data is a well-synthesized and thoroughly characterized MOF. The solvothermal method is a common and effective route for producing high-quality crystalline M(Me₄BPZ) materials.[5][6]
Causality of Synthesis Choices
-
Solvothermal Conditions: Heating the reaction mixture in a sealed vessel increases the solubility of the precursors and promotes the nucleation and growth of well-ordered crystals. This is often essential for achieving the high crystallinity required for permanent porosity.
-
Solvent System: N,N-Dimethylformamide (DMF) is frequently used due to its high boiling point and its ability to dissolve both the metal salts and the Me₄BPZ linker. It can also act as a modulator in the reaction, influencing crystal growth.
-
Metal Source: Metal acetates or nitrates are common choices. For instance, zinc acetate's partial decomposition during synthesis can help deprotonate the pyrazole rings of the linker, facilitating coordination without the need for an external base.[10]
Protocol: Solvothermal Synthesis of [Zn(Me₄BPZ)]
This protocol is adapted from established literature procedures for synthesizing isoreticular bipyrazolate-based MOFs.[5][6]
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
20 mL Scintillation vials or Teflon-lined autoclaves
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zn(OAc)₂·2H₂O in 10 mL of DMF.
-
Add 0.5 mmol of the H₂Me₄BPZ linker to the solution.
-
Cap the vial tightly and sonicate for 5 minutes to ensure a homogeneous mixture.
-
Place the sealed vial in a programmable laboratory oven.
-
Heat the oven to 100-120 °C and hold for 24-48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting microcrystalline powder by decanting the mother liquor.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL) to remove unreacted precursors.
-
Dry the "as-synthesized" product at room temperature.
Mandatory Initial Characterization
Before proceeding to activation, it is crucial to validate the synthesized material.
| Technique | Purpose | Expected Outcome for [Zn(Me₄BPZ)] |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and phase purity. | A diffraction pattern that matches the simulated pattern from the known crystal structure, confirming the formation of the desired porous 3-D network.[5] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and identify solvent removal temperatures. | A stable framework up to >300 °C, with an initial weight loss corresponding to the removal of guest DMF molecules from the pores.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker within the framework. | Presence of characteristic vibrational bands for the Me₄BPZ linker and absence of bands corresponding to the carboxylic acid group of the acetate precursor. |
Caption: Workflow for synthesis and initial validation of M(Me₄BPZ) MOFs.
MOF Activation: Unlocking Porosity
Activation is arguably the most critical step in preparing MOFs for gas adsorption. The goal is to remove the guest solvent molecules (e.g., DMF) that occupy the pores after synthesis, thereby making the internal surface area accessible to gas molecules.[14][15] Improper activation can lead to incomplete pore evacuation or, worse, irreversible collapse of the framework, resulting in a non-porous material.
Causality of the Activation Protocol
-
Solvent Exchange: High-boiling solvents like DMF have strong interactions with the open metal sites within the MOF and require high temperatures for removal.[16] Such high temperatures can damage the framework. By first exchanging DMF with a low-boiling, less-coordinating solvent like methanol or chloroform, the final thermal activation can be performed under much milder conditions, preserving the structural integrity.[15][16]
-
Dynamic Vacuum & Heat: Applying heat increases the vapor pressure of the entrapped solvent, while a dynamic vacuum continuously removes the solvent molecules from the system, driving the process to completion. The temperature is chosen based on TGA data to be high enough for solvent removal but well below the framework's decomposition temperature.
Protocol: Solvent Exchange and Thermal Activation
-
Solvent Exchange:
-
Immerse the as-synthesized MOF powder in a volatile solvent (e.g., methanol).
-
Let the suspension stand for 24 hours to allow for diffusion and exchange.
-
Decant the solvent and replenish with a fresh portion.
-
Repeat this process 3-5 times over 3 days to ensure complete exchange.
-
-
Thermal Activation:
-
Place the solvent-exchanged sample in a suitable sample tube for a vacuum furnace or a gas adsorption analyzer's degas port.
-
Slowly heat the sample under a high dynamic vacuum (<10⁻⁵ Torr) to a temperature determined from TGA (typically 120-200 °C for bipyrazolate MOFs). A slow ramp rate (1-2 °C/min) is recommended.
-
Hold at the target temperature for an extended period (12-24 hours) to ensure all guest molecules are removed.[16]
-
Cool the sample to room temperature under vacuum before backfilling with an inert gas (N₂ or Ar) for transfer or proceeding directly to analysis.
-
Caption: Schematic of the activation process to render MOF pores accessible.
Gas Adsorption Measurement: Quantifying Surface Properties
Gas physisorption is the definitive technique for characterizing the porosity of MOFs. The most common laboratory method is the static volumetric (or manometric) technique.[17][18][19] This method quantifies the amount of gas adsorbed by a sample by measuring pressure changes in a calibrated, fixed-volume system.[20]
Protocol: Volumetric Gas Adsorption Measurement
This protocol outlines the measurement of a nitrogen (N₂) isotherm at 77 K to determine surface area and porosity, followed by carbon dioxide (CO₂) and methane (CH₄) isotherms at higher temperatures to assess storage capacity.
Equipment:
-
Volumetric gas adsorption analyzer
-
High-purity gases (e.g., N₂, CO₂, CH₄, He)
-
Liquid nitrogen (for 77 K measurements)
-
Thermostatic bath or cryocooler (for other temperatures)
Procedure:
-
Sample Loading and In-Situ Degassing:
-
Weigh approximately 40-100 mg of the activated MOF into a sample tube of known weight.
-
Attach the sample tube to the analysis port of the instrument.
-
Perform a final in-situ degassing step (e.g., 120 °C under vacuum for 2-4 hours) to remove any atmospheric contaminants adsorbed during sample transfer.[21]
-
-
Free Space Measurement:
-
Cool or heat the sample to the target analysis temperature (e.g., immerse the sample tube in liquid nitrogen for 77 K).
-
The instrument will then automatically dose a known quantity of non-adsorbing Helium gas into the sample tube to measure the cold/warm free space (dead volume).[20] This value is critical for calculating the amount of gas actually adsorbed by the sample.
-
Evacuate the Helium gas from the sample tube.
-
-
Isotherm Collection:
-
The instrument begins dosing the analysis gas (e.g., N₂) in small, controlled increments into the sample tube.
-
After each dose, the system waits for the pressure to equilibrate, indicating that the adsorption process has reached a steady state for that pressure point.
-
The adsorbed volume is calculated using the ideal gas law from the pressure difference before and after equilibration, accounting for the free space volume.[17]
-
This process is repeated over a wide range of pressures to generate the full adsorption isotherm (quantity adsorbed vs. relative pressure). A desorption branch can be measured by systematically reducing the pressure.
-
Recommended Experimental Parameters
| Parameter | N₂ Adsorption | CO₂ Adsorption | CH₄ Adsorption |
| Purpose | Surface Area & Pore Volume | CO₂ Storage/Separation | CH₄ Storage |
| Analysis Temp. | 77.3 K (Liquid N₂) | 273 K or 298 K | 273 K or 298 K |
| Pressure Range | 10⁻⁷ to 1.0 P/P₀ | 0 to 1.2 bar (or higher) | 0 to 35 bar (or higher)[22] |
| Equilibration Time | 30-180 seconds/point | 60-300 seconds/point | 60-300 seconds/point |
| Sample Mass | ~50 mg | ~100 mg | ~100 mg |
Data Analysis and Interpretation
The collected isotherm data provides a wealth of information about the MOF's porous structure.
BET Surface Area
The Brunauer-Emmett-Teller (BET) theory is the most widely used method for determining the specific surface area of porous materials from a N₂ isotherm.[23][24]
-
Causality: The model treats the adsorption process as the formation of multiple layers of gas molecules on the material's surface. The BET equation linearizes the isotherm data in a specific relative pressure range.
-
Procedure: The BET equation is applied to the adsorption data, typically in the relative pressure (P/P₀) range of 0.05 to 0.30. However, for microporous materials like MOFs, this range must be chosen carefully by applying established "consistency criteria" to avoid underestimation of the surface area.[25][26] The slope and intercept of the resulting linear plot are used to calculate the monolayer capacity and, subsequently, the total surface area.
Pore Volume and Gas Storage Capacity
-
Total Pore Volume: Often estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).
-
Micropore Volume: Can be determined using methods like the t-plot analysis.[27]
-
Gas Storage Capacity: For gases like CO₂ and CH₄, the adsorption capacity is typically reported in units of cm³/g, mmol/g, or wt% at a specific pressure and temperature (e.g., 1 bar and 298 K). This is read directly from the measured isotherm.
Selectivity
For separation applications, the selectivity of one gas over another (e.g., CO₂ over CH₄) is a key metric. While direct measurement of mixed-gas adsorption is complex, selectivity can be reliably predicted from single-component isotherms using the Ideal Adsorbed Solution Theory (IAST).[28] IAST uses the pure-component isotherm data to calculate the composition of the adsorbed phase when the material is exposed to a gas mixture of known composition.
Caption: From raw isotherm data to key material performance metrics.
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Application Notes & Protocols: Leveraging 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole in Advanced Chemical Sensor Design
Introduction
The pursuit of highly sensitive and selective chemical sensors is a cornerstone of modern analytical science, with profound implications for environmental monitoring, industrial process control, and biomedical diagnostics. The design of the sensor's primary interface—the material that directly interacts with the analyte—is paramount. 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (hereafter referred to as Me4bpzH2) has emerged as a superior building block for creating sophisticated sensing platforms.[1] Its rigid, nitrogen-rich structure provides a robust and versatile scaffold for constructing advanced materials, particularly Metal-Organic Frameworks (MOFs).[2][3][4]
This guide provides an in-depth exploration of Me4bpzH2, detailing its fundamental properties and its application in the development of luminescent chemical sensors. We will move beyond simple recitation of facts to explain the causal relationships behind its utility, providing field-proven protocols for the synthesis of a Me4bpzH2-based MOF sensor and its subsequent application in analyte detection.
Section 1: Core Properties of this compound (Me4bpzH2)
The efficacy of Me4bpzH2 as a ligand in sensor design is not accidental; it is a direct result of its specific molecular architecture. The molecule consists of two pyrazole rings linked by a C-C bond at their 4-positions, with methyl groups adorning the 3, 3', 5, and 5' positions.[1] This configuration imparts a unique combination of rigidity, stability, and coordination versatility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄ | [5][6] |
| Molecular Weight | 190.25 g/mol | [6] |
| Melting Point | 298-299 °C | [5] |
| Appearance | Solid | [7] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| CAS Number | 4054-67-5 | [5] |
Structural Rationale for Sensing Applications
-
Exceptional Coordination Versatility : The two pyrazole rings contain exocyclic nitrogen atoms that act as excellent coordination sites for a wide array of transition metal ions (e.g., Zn²⁺, Cu²⁺, Ag⁺, Ru²⁺).[1][3][8] This allows Me4bpzH2 to function as a multidentate linker, bridging metal centers to form extended, porous networks like MOFs.[3]
-
Engineered Steric Hindrance : The four methyl groups are not merely decorative. They provide significant steric hindrance that influences the final topology of the coordination polymer. This steric repulsion can control the interplanar angle (φ) between the two pyrazole rings when coordinated to a metal, allowing for fine-tuning of the framework's pore size and geometry.[8][9]
-
Enhanced Solubility and Stability : Compared to its unsubstituted counterpart (4,4'-bipyrazole), the methyl groups enhance the ligand's solubility in common organic solvents, simplifying the synthesis and processing of derived materials.[8] The overall structure is chemically robust and thermally stable, which are critical attributes for a reusable sensor.
Section 3: Experimental Protocols
The following protocols provide a validated workflow for the synthesis of a representative Zn-Me4bpzH2 MOF and its application as a luminescent sensor for detecting nitroaromatic compounds, a common class of environmental pollutants.
Protocol 1: Solvothermal Synthesis of a Zn-Me4bpzH2 MOF
Causality : The solvothermal method is chosen because the high temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals. Zinc(II) is selected as the metal node due to its d¹⁰ electronic configuration, which prevents it from participating in d-d transitions that could quench the inherent luminescence of the Me4bpzH2 ligand.
Materials :
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (Me4bpzH2)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials (or Teflon-lined autoclave)
Procedure :
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
In a separate container, dissolve 0.5 mmol of Me4bpzH2 in 10 mL of DMF. Gentle heating may be required.
-
Add the Me4bpzH2 solution to the zinc nitrate solution.
-
Cap the vial tightly and place it in a programmable laboratory oven.
-
Heat the oven to 120 °C and hold for 48 hours.
-
After 48 hours, allow the oven to cool slowly to room temperature.
-
Colorless, crystalline solids should be visible at the bottom of the vial.
-
Decant the mother liquor and wash the crystals thoroughly with fresh DMF (3 x 10 mL) to remove unreacted precursors.
-
To activate the MOF (remove solvent molecules from the pores), immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Collect the crystals by filtration and dry under vacuum at 60 °C for 12 hours.
Self-Validation & Characterization :
-
Powder X-Ray Diffraction (PXRD) : Compare the experimental PXRD pattern of the synthesized powder with a simulated pattern from single-crystal data (if available) or literature reports. A match confirms the formation of the desired crystalline phase.
-
Thermogravimetric Analysis (TGA) : Heat the sample under a nitrogen atmosphere. The resulting plot of weight loss vs. temperature will indicate the thermal stability of the framework and confirm the removal of solvent molecules.
-
Scanning Electron Microscopy (SEM) : To visualize the crystal morphology and size distribution.
Protocol 2: Luminescent Detection of 2,4-Dinitrotoluene (DNT)
Causality : Nitroaromatics like DNT are electron-deficient. When they interact with the electron-rich pyrazole rings of the MOF, an efficient photoinduced electron transfer (PET) can occur from the excited state of the MOF to the analyte, resulting in significant fluorescence quenching.
Materials :
-
Activated Zn-Me4bpzH2 MOF from Protocol 1
-
Ethanol (spectroscopic grade)
-
2,4-Dinitrotoluene (DNT)
-
Fluorometer and quartz cuvettes
Procedure :
-
Prepare MOF Dispersion : Disperse 5 mg of the activated Zn-Me4bpzH2 MOF in 50 mL of ethanol. Sonicate for 15 minutes to create a fine, homogenous suspension.
-
Prepare Analyte Stock Solution : Prepare a 1 mM stock solution of DNT in ethanol.
-
Luminescence Measurement : a. Add 3 mL of the MOF dispersion to a quartz cuvette. b. Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (e.g., excitation at 330 nm). Let the initial intensity be I₀. c. Titration : Sequentially add small aliquots (e.g., 10 µL) of the DNT stock solution to the cuvette. d. After each addition, mix gently and wait 1-2 minutes for the signal to stabilize. Record the new fluorescence spectrum. Let the intensity after each addition be I.
-
Data Analysis : a. Plot the fluorescence intensity at the emission maximum against the concentration of DNT. b. To quantify the quenching efficiency, use the Stern-Volmer equation: (I₀ / I) = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the analyte concentration. A linear Stern-Volmer plot indicates a consistent quenching mechanism.
Section 4: Data Interpretation and Performance Metrics
The success of a chemical sensor is quantified by several key performance indicators. When evaluating your Me4bpzH2-based sensor, these metrics are crucial for establishing its practical utility.
| Metric | Description | Typical Goal for L-MOF Sensors |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from a blank sample. | Low µM to nM range |
| Selectivity | The ability to detect the target analyte in the presence of other, potentially interfering, species. | High response to target, negligible response to interferents |
| Sensitivity | The magnitude of the sensor's response per unit of analyte concentration (often represented by the Ksv constant). | High Ksv value (e.g., > 10⁴ M⁻¹) |
| Response Time | The time required to reach ~90% of the final signal after analyte introduction. | < 5 minutes |
| Linear Range | The concentration range over which the sensor's response is directly proportional to the analyte concentration. | Spanning several orders of magnitude |
| Reusability | The ability to perform multiple detection cycles without significant loss of performance. | > 5 cycles with simple washing |
Conclusion
This compound is far more than a simple chemical reagent; it is a rationally designed molecular tool for the construction of high-performance sensor materials. Its structural rigidity, coordination versatility, and engineered steric properties make it an exemplary ligand for creating porous, stable, and functional frameworks. As demonstrated, its application in L-MOFs provides a clear and robust pathway for the sensitive and selective detection of environmental pollutants. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to not only replicate these findings but also to innovate further, extending the use of Me4bpzH2 to new sensor architectures and a broader range of analytical targets.
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Application Notes & Protocols: Cultivating Crystalline Perfection in 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole Complexes
Introduction: The Strategic Importance of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole in Modern Chemistry
This compound (H2Me4bpz) is a structurally robust and versatile N-heterocyclic ligand. Its unique architecture, composed of two pyrazole rings linked at the 4,4' positions and decorated with methyl groups, provides well-defined coordination vectors and steric properties.[1][2] These characteristics make it an exceptional building block in the fields of coordination chemistry, materials science, and pharmaceuticals.[1][3] The nitrogen atoms in the pyrazole rings serve as excellent coordination sites for a variety of metal ions, leading to the formation of discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs).[1][4][5][6] The potential anti-inflammatory and anti-cancer properties of its derivatives also underscore its relevance in drug development.[1]
The precise three-dimensional arrangement of atoms within these complexes dictates their physical and chemical properties. Single-crystal X-ray diffraction is the definitive analytical technique for elucidating this intricate molecular architecture.[1] However, this powerful method is entirely contingent on the availability of high-quality single crystals. The process of growing these crystals is often more of an art than a science, requiring a deep understanding of the principles of crystallization and meticulous experimental control. This guide provides a detailed exploration of the techniques and underlying principles for successfully growing single crystals of H2Me4bpz complexes, aimed at researchers and professionals in the chemical and pharmaceutical sciences.
Part 1: The Fundamentals of Single Crystal Growth
The journey from a solution or powder to a well-ordered single crystal is governed by the principles of supersaturation, nucleation, and controlled crystal growth. The primary objective is to create a state of supersaturation, where the concentration of the complex in solution exceeds its equilibrium solubility, thereby driving the system towards a more stable, crystalline state. The key is to approach this supersaturated state slowly and methodically. Rapid precipitation leads to the formation of amorphous solids or polycrystalline powders, which are unsuitable for single-crystal X-ray diffraction.
The ideal crystallization process involves two distinct phases:
-
Nucleation: The initial formation of a small, ordered nucleus from the supersaturated solution. This is the rate-limiting step and is highly sensitive to factors such as temperature, solvent, impurities, and even vibrations.[7]
-
Crystal Growth: The subsequent, systematic addition of molecules from the solution onto the existing nucleus, allowing the crystal lattice to expand in an orderly fashion.
The techniques detailed in this guide are all designed to control the rate at which supersaturation is achieved, thereby promoting the growth of a small number of large, well-defined single crystals rather than a large number of small, imperfect crystals.
Part 2: Core Crystallization Protocols for H2Me4bpz Complexes
The choice of crystallization technique is dictated by the solubility characteristics of the H2Me4bpz complex. It is crucial to first screen a range of solvents to identify systems where the complex exhibits moderate solubility. High solubility may lead to the formation of oils or gels, while very low solubility will hinder the crystallization process.
Protocol 1: Slow Evaporation
This is often the simplest and most common starting point for crystal growth.[8] The principle is straightforward: as the solvent slowly evaporates from a solution, the concentration of the solute gradually increases, leading to a state of supersaturation and subsequent crystallization.
Causality: The slow rate of evaporation is critical. It ensures that the increase in concentration is gradual, allowing sufficient time for molecules to orient themselves correctly and integrate into the growing crystal lattice. A rapid loss of solvent will cause the complex to crash out of solution as a powder.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 10-25 mg of the purified H2Me4bpz complex in a suitable solvent or solvent mixture in a clean glass vial (e.g., a 4 mL vial). The goal is to create a solution that is near-saturated, but not fully saturated, at room temperature.[8] Gentle warming can be used to aid dissolution, but the solution should be allowed to cool back to room temperature.
-
Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to remove potential nucleation sites that could lead to the formation of multiple small crystals.[9]
-
Vial Capping: Loosely cap the vial. This can be achieved by not tightening a screw cap completely or by covering the opening with parafilm and piercing it with a needle. The size of the opening will control the rate of evaporation.
-
Incubation: Place the vial in a quiet, vibration-free location at a constant temperature.[10][11] A typical lab bench is often subject to minor vibrations, so a dedicated, isolated shelf is preferable.
-
Monitoring: Observe the vial periodically (e.g., every few days) without disturbing it. Crystal growth can take anywhere from a few days to several weeks.[8]
Workflow Diagram: Slow Evaporation
Caption: Workflow for the slow evaporation crystal growth technique.
Protocol 2: Vapor Diffusion
Vapor diffusion is a more controlled method that is particularly useful when the complex is highly soluble in a given solvent.[12][13] This technique involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex, thereby reducing its solubility and inducing crystallization.
Causality: The gradual diffusion of the anti-solvent vapor into the solution of the complex gently and uniformly decreases the solubility of the complex. This slow change in the solvent environment promotes the controlled growth of single crystals. The rate of diffusion is a key parameter; a more volatile anti-solvent will diffuse faster.[12]
Step-by-Step Methodology:
-
Vessel Setup: You will need two vials, one smaller than the other, such that the smaller vial can fit inside the larger one without tipping over.[13]
-
Inner Vial: Prepare a concentrated solution of the H2Me4bpz complex (a few milligrams in 0.5-1 mL of a "good" solvent) in the smaller, inner vial.[14]
-
Outer Vial (Reservoir): Add a larger volume (2-5 mL) of a volatile "anti-solvent" to the larger, outer vial. The anti-solvent must be miscible with the solvent used for the complex.[12][14]
-
Assembly: Carefully place the uncapped inner vial into the outer vial. Ensure that the level of the anti-solvent in the outer vial is below the opening of the inner vial.
-
Sealing: Tightly seal the outer vial to create a closed system. This allows the vapor of the anti-solvent to diffuse into the inner vial.
-
Incubation and Monitoring: As with slow evaporation, place the setup in a stable environment and monitor for crystal growth over days to weeks.
Workflow Diagram: Vapor Diffusion
Caption: Workflow for the vapor diffusion crystal growth technique.
Protocol 3: Liquid-Liquid (or Layering) Diffusion
This technique is based on the slow diffusion at the interface of two miscible liquids.[13] A solution of the complex is carefully layered with a less dense anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution, reducing the complex's solubility.
Causality: The diffusion process across the liquid-liquid interface is very slow, creating a gentle and localized gradient of supersaturation. This controlled environment is highly conducive to the formation of high-quality single crystals. The success of this method relies on creating a sharp, undisturbed interface between the two liquids.[13]
Step-by-Step Methodology:
-
Vessel Selection: A narrow vessel, such as an NMR tube or a thin test tube, is ideal as it minimizes the surface area of the interface and slows down the diffusion process.[13]
-
Solution Placement: Prepare a concentrated solution of the H2Me4bpz complex in a relatively dense solvent and place it at the bottom of the tube.
-
Layering: Using a syringe or a pipette, carefully and slowly layer a less dense anti-solvent on top of the solution. The key is to add the anti-solvent down the side of the tube to avoid mixing and to create a distinct boundary between the two liquids.[12]
-
Sealing and Incubation: Seal the tube and store it in a vibration-free environment. Crystals will typically form at the interface.
Workflow Diagram: Liquid-Liquid Diffusion
Caption: Workflow for the liquid-liquid diffusion crystal growth technique.
Protocol 4: Solvothermal Synthesis
For coordination polymers and MOFs, which are often insoluble after formation, single crystals must be grown in situ during the synthesis.[15][16] Solvothermal synthesis involves heating the reactants in a sealed vessel (an autoclave) at temperatures above the boiling point of the solvent, generating high autogenous pressure.
Causality: The elevated temperature and pressure increase the solubility of the reactants, facilitating the formation of the desired complex in solution. A subsequent slow cooling process allows for the controlled crystallization of the product. This method can yield crystalline phases that are not stable under ambient conditions.[17][18]
Step-by-Step Methodology:
-
Reactant Preparation: Place the H2Me4bpz ligand, a metal salt, and a suitable solvent (often a high-boiling point solvent like DMF or DEF) into a Teflon-lined stainless steel autoclave.
-
Sealing: Seal the autoclave tightly.
-
Heating: Place the autoclave in an oven and heat it to a specific temperature (typically 100-180 °C) for a defined period (1-3 days).
-
Cooling: Critically, the cooling process must be slow. A programmed oven that can slowly ramp down the temperature over 24-48 hours is ideal. This slow cooling reduces the solubility of the newly formed complex and promotes the growth of single crystals.
-
Product Isolation: After the autoclave has cooled to room temperature, open it carefully (residual pressure may be present), and isolate the crystals by filtration.
Part 3: Data-Driven Insights and Troubleshooting
The path to obtaining diffraction-quality single crystals is often one of trial and error. A systematic approach to optimizing conditions is essential.
Table 1: Common Solvent Systems for H2Me4bpz Complex Crystallization
| Technique | "Good" Solvent (for complex) | "Anti-Solvent" (for diffusion) | Typical Temperature | Notes |
| Slow Evaporation | Methanol, Ethanol, Acetonitrile, Dichloromethane (DCM) | N/A | Room Temperature | A successful method for Ag(I) complexes of H2Me4bpz.[5] |
| Vapor Diffusion | DCM, Chloroform, Tetrahydrofuran (THF) | Pentane, Hexane, Diethyl Ether | Room Temperature | The anti-solvent should be more volatile than the good solvent.[13] |
| Liquid-Liquid Diffusion | Acetonitrile, DMF | Toluene, Diethyl Ether | Room Temperature | Ensure the anti-solvent is less dense than the solution. |
| Solvothermal | DMF, DEF, Water | N/A | 100-180 °C | Often used for the in situ synthesis and crystallization of MOFs.[6] |
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated. | Increase the concentration of the complex. For slow evaporation, allow more solvent to evaporate.[7] |
| Compound is too soluble in the chosen solvent system. | Try a different solvent or a solvent/anti-solvent pair that reduces solubility. | |
| Formation of Powder/Precipitate | Supersaturation was achieved too quickly. | Slow down the process: use a tighter cap for slow evaporation, a less volatile anti-solvent for vapor diffusion, or a slower cooling rate for solvothermal synthesis.[19] |
| Presence of impurities. | Re-purify the complex. Ensure all glassware is scrupulously clean.[11] | |
| Formation of "Oils" or Gels | Compound is too soluble; concentration is too high. | Use a more dilute solution. Try crystallizing at a lower temperature. |
| Many Small Crystals | Too many nucleation sites. | Filter the solution before setting up the crystallization. Ensure the vial is very clean. Avoid scratching the inner surface of the vial. |
| Vibrations. | Move the crystallization setup to a more isolated and stable location.[7] |
Conclusion: A Fusion of Art and Science
Growing single crystals of this compound complexes is a critical step in unlocking their full potential for materials science and drug development. Success in this endeavor is rarely immediate and relies on a patient, systematic exploration of the various techniques and parameters. By understanding the underlying principles of solubility, supersaturation, and nucleation, and by meticulously controlling the experimental conditions, researchers can significantly increase their chances of obtaining the high-quality single crystals necessary for definitive structural analysis. This guide provides the foundational protocols and troubleshooting strategies to navigate the challenges of crystallization and to cultivate crystalline perfection in the laboratory.
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- 5. Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting Problems in Crystal Growing [thoughtco.com]
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- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. iucr.org [iucr.org]
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functionalization of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole for specific applications
An Application Guide to the Functionalization of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole for Advanced Applications
Introduction: The Unique Potential of a Bridging Ligand
This compound (H₂Me₄bpz) is a heterocyclic organic compound featuring two pyrazole rings linked at their 4-positions.[1] Its molecular structure is notable for several key features that make it a highly versatile building block in supramolecular chemistry and materials science. The presence of acidic N-H protons on each pyrazole ring allows for deprotonation, transforming the molecule into a rigid, dianionic bridging ligand, Me₄bpz²⁻.[2][3] Furthermore, the four methyl groups at the 3, 3', 5, and 5' positions provide steric influence that can be exploited to engineer specific framework architectures and enhance the solubility of its metal complexes.[1][4]
This guide provides detailed application notes and protocols for the "functionalization" of H₂Me₄bpz, not through traditional organic modification of its core structure, but by utilizing the entire molecule as a functional unit to construct advanced materials. We will focus on its primary application as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with tailored properties for gas adsorption, luminescence, and catalysis.
Section 1: Functionalization via Coordination-Driven Self-Assembly
The most potent functionalization strategy for H₂Me₄bpz is its use as a linker in coordination-driven self-assembly. By reacting H₂Me₄bpz with various transition metal salts, typically under solvothermal conditions, the ligand and metal ions organize into highly ordered, extended networks.[2][3] The choice of metal ion is critical as it dictates the coordination geometry and, consequently, the final topology and properties of the resulting framework.
Application Note 1: Engineering Porous Coordination Polymers (PCPs) for Gas Adsorption
The rigidity of the Me₄bpz²⁻ linker is ideal for constructing robust, porous materials. The methyl groups play a crucial role by preventing dense packing, thereby creating accessible channels and pores within the framework. These materials are excellent candidates for applications in gas storage and separation.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: This method is employed because high temperatures and pressures facilitate the dissolution of precursors and promote the crystallization of thermodynamically stable, highly ordered framework structures that are often inaccessible at room temperature.[3]
-
Choice of Metal (Zn, Co): Zinc(II) and Cobalt(II) ions often adopt tetrahedral coordination geometries. When combined with a linear, rigid linker like Me₄bpz²⁻, this geometry predictably leads to the formation of three-dimensional porous networks with well-defined channels.[2][3]
Protocol 1: Solvothermal Synthesis of a [Zn(Me₄bpz)] Porous Framework
This protocol is adapted from methodologies reported for the synthesis of isoreticular porous coordination polymers.[2][3]
Materials:
-
This compound (H₂Me₄bpz)
-
Zinc(II) trifluoromethanesulfonate (Zn(CF₃SO₃)₂)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.095 g (0.5 mmol) of H₂Me₄bpz in 10 mL of DMF.
-
In a separate vial, dissolve 0.182 g (0.5 mmol) of Zn(CF₃SO₃)₂ in 5 mL of DMF.
-
Add the zinc salt solution to the H₂Me₄bpz solution under stirring.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120°C over 2 hours and hold at this temperature for 72 hours.
-
Cool the oven slowly to room temperature over 24 hours.
-
Colorless, crystalline product will have formed. Decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to exchange the solvent within the pores.
-
Dry the product under vacuum at 150°C for 12 hours to activate the framework for gas adsorption measurements.
Self-Validation and Characterization:
-
PXRD: The powder X-ray diffraction pattern of the bulk material should match the pattern simulated from single-crystal X-ray diffraction to confirm phase purity.
-
TGA: Thermogravimetric analysis should demonstrate high thermal stability, with decomposition typically occurring above 300°C.[2][3]
-
Gas Adsorption: N₂ and CO₂ adsorption measurements at 77 K and 273 K, respectively, will confirm the permanent porosity and allow for the calculation of specific surface area (e.g., BET) and pore size distribution.[2]
Table 1: Properties of Metal-Me₄bpz Coordination Polymers
| Metal Ion | Framework Structure | Key Properties | Reference |
|---|---|---|---|
| Zn(II) | 3-D porous network with square-shaped channels | High thermal stability (>300°C), permanent porosity | [2][3] |
| Co(II) | Isostructural to the Zn(II) framework | High thermal stability, porous | [2][3] |
| Cd(II) | 3-D nonporous network with homochiral helices | Thermally robust | [2][3] |
| Cu(II) | 3-D porous framework with square Cu₄ nodes | Thermally robust, porous |[2][3] |
Diagram 1: Workflow for PCP Synthesis
Caption: Solvothermal synthesis workflow for porous coordination polymers.
Application Note 2: Designing Photoluminescent Coordination Polymers
The H₂Me₄bpz ligand possesses intrinsic fluorescence. When coordinated to heavy metal ions like silver(I), intersystem crossing is enhanced, leading to observable phosphorescence. This "heavy atom effect" allows for the functionalization of H₂Me₄bpz into dual-emitting luminescent materials.[4] These materials have potential applications in sensing, lighting, and bio-imaging.
Causality Behind Experimental Choices:
-
Choice of Metal (Ag): Silver(I) is a d¹⁰ metal ion, which means it is redox-inactive and does not quench ligand-based luminescence through electron transfer. Its "heavy atom" nature facilitates spin-orbit coupling, promoting the population of the ligand's triplet state and thus enabling phosphorescence.[4]
-
Room Temperature Synthesis: Unlike the robust frameworks requiring high temperatures, these silver(I) coordination polymers can often be synthesized at room temperature, simplifying the procedure.[4]
Protocol 2: Synthesis of a Luminescent Silver(I)-Me₄bpzH₂ Polymer
This protocol is based on the reported synthesis of [Ag(CF₃CO₂)(Me₄bpzH₂)].[4] Note that in this case, the ligand remains protonated (Me₄bpzH₂), acting as a neutral bridging ligand.
Materials:
-
This compound (H₂Me₄bpz)
-
Silver(I) trifluoroacetate (Ag(CF₃CO₂))
-
Methanol
Procedure:
-
Prepare a solution of H₂Me₄bpz (388 mg, 2.04 mmol) in 10 mL of methanol.
-
Prepare a solution of silver(I) trifluoroacetate (446 mg, 2.02 mmol) in 10 mL of methanol.
-
Add the ligand solution to the silver(I) salt solution with continuous stirring.
-
Stir the resulting mixture at room temperature for 48 hours. A white powder will precipitate.
-
Filter the white powder and dry it under vacuum.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate.
Self-Validation and Characterization:
-
Spectroscopy: ¹H-NMR, IR, and Raman spectroscopies can confirm the coordination of the ligand to the metal center.
-
Photoluminescence Spectroscopy: The solid-state emission spectrum at low temperature should reveal two distinct bands: a higher-energy band (~330 nm) corresponding to ligand-centered fluorescence and a lower-energy band (~400 nm) attributed to ligand-centered phosphorescence.[4]
Diagram 2: Principle of Heavy-Atom Induced Phosphorescence
Caption: Energy level diagram illustrating ligand-centered luminescence.
Application Note 3: Prospective Catalytic Systems
While direct catalytic applications of H₂Me₄bpz complexes are still an emerging area, the ability to create stable coordination environments for redox-active metals like copper suggests significant potential. Dinuclear copper complexes stabilized by similar pyrazolate ligands have shown proven activity in aerobic oxidation reactions, such as the oxidation of catechols.[5] An H₂Me₄bpz-based copper complex could serve as a robust, recyclable catalyst.
Causality Behind Experimental Choices:
-
Choice of Metal (Cu): Copper is an earth-abundant, redox-active metal capable of participating in a wide range of catalytic transformations, particularly oxidation reactions.[5]
-
Model Reaction: The aerobic oxidation of 3,5-di-tert-butyl-catechol (3,5-DTBC) is a standard model reaction to test the activity of new catalysts, as the product formation can be easily monitored by UV-vis spectroscopy.[5]
Protocol 3: General Protocol for Testing Catalytic Activity
This is a prospective protocol for evaluating the catalytic performance of a newly synthesized H₂Me₄bpz-copper complex.
Materials:
-
Synthesized H₂Me₄bpz-Cu complex (catalyst)
-
3,5-di-tert-butyl-catechol (3,5-DTBC) (substrate)
-
Methanol (solvent)
Procedure:
-
Prepare a stock solution of the substrate (e.g., 10⁻² M 3,5-DTBC in methanol).
-
Prepare a stock solution of the catalyst (e.g., 10⁻⁴ M H₂Me₄bpz-Cu complex in methanol).
-
In a quartz cuvette, place 2 mL of the substrate solution.
-
Record the initial UV-vis spectrum of the substrate.
-
Add a specific volume of the catalyst solution (e.g., 20 µL) to the cuvette to initiate the reaction. The reaction should be open to the air (aerobic oxidation).
-
Monitor the reaction progress by recording UV-vis spectra at regular time intervals. The formation of the product, 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ), can be followed by the growth of its characteristic absorption band.
-
Calculate the initial reaction rate and turnover number to quantify the catalyst's efficiency.
Diagram 3: General Catalytic Cycle for Oxidation
Caption: A simplified catalytic cycle for a metal-catalyzed oxidation reaction.
Conclusion
This compound is a powerful and versatile building block. Its true functionalization lies in its strategic deployment as a rigid and sterically defined linker in coordination chemistry. By carefully selecting metal ions and reaction conditions, H₂Me₄bpz can be assembled into a variety of advanced materials, from highly porous frameworks for gas adsorption to photoluminescent polymers and potential catalysts. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to exploit the unique properties of this ligand in the development of next-generation functional materials.
References
- Smolecule. (2023). This compound.
- Proserpio, D. M., et al. (2013). Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. Crystal Growth & Design.
- ResearchGate. (2013). (PDF) Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers.
- ResearchGate. 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole (Me4bpzH2) and the interplanar....
- Park, J., et al. (2018). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. Molecules.
- CNR-IRIS. (2024). Inorganica Chimica Acta.
- MDPI. (2018). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Welcome to the technical support center for the synthesis of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (TMBP). This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable heterocyclic compound. TMBP serves as a crucial building block, particularly as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Core Synthesis Strategies: An Overview
The synthesis of 4,4'-bipyrazoles, including TMBP, can be approached through several strategic routes.[4] The optimal choice depends on the available starting materials, scalability, and desired purity. Key methodologies include:
-
Cyclocondensation Reactions: These methods involve the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring. For TMBP, this would conceptually involve the dimerization of a functionalized 3,5-dimethylpyrazole precursor.[5][6]
-
1,3-Dipolar Cycloaddition: This powerful technique can be used to construct the pyrazole rings, followed by a coupling step to form the 4,4'-bond.[4][7]
-
Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds. For TMBP, this typically involves the coupling of two 4-functionalized 3,5-dimethylpyrazole units. The most common and effective methods are the Suzuki-Miyaura and Ullmann couplings.[8][9][10]
This guide will focus primarily on troubleshooting the widely used cross-coupling strategies due to their versatility and the common challenges associated with catalyst optimization and side-product formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Question: My Suzuki or Ullmann coupling reaction to synthesize TMBP is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer: A low or nonexistent yield in a cross-coupling reaction typically points to one of three areas: reagent integrity, catalyst system inefficiency, or suboptimal reaction conditions.
Causality Analysis & Corrective Actions:
-
Reagent Integrity:
-
Starting Materials: Ensure the purity of your 4-halo-3,5-dimethylpyrazole and, for Suzuki reactions, the corresponding pyrazole boronic acid or ester. Impurities can poison the catalyst. For Ullmann reactions, which often use copper, the halide's reactivity (I > Br > Cl) is a critical factor.[9]
-
Solvent and Base: Solvents must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium or copper catalysts. The choice of base is crucial; it not only facilitates the catalytic cycle but can also influence side reactions. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common, often used with a phase-transfer catalyst or in a biphasic solvent system to ensure interaction.[11][12]
-
-
Catalyst System Inefficiency:
-
Catalyst Precursor & Ligand: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is the most critical parameter in Suzuki couplings.[13][14] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the oxidative addition and reductive elimination steps, especially with sterically hindered substrates like substituted pyrazoles.[15] Ensure the catalyst and ligand are weighed and transferred under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Loading: While a higher catalyst loading can increase conversion, it also increases cost and the potential for side reactions. Start with a typical loading (e.g., 1-5 mol%) and optimize from there.
-
Copper Source (Ullmann): In classic Ullmann reactions, an excess of activated copper powder is often necessary.[9] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as a phenanthroline or diamine, to improve solubility and reactivity at lower temperatures.[16][17]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Cross-coupling reactions are highly temperature-dependent. Ullmann couplings traditionally require high temperatures (>150 °C), though modern ligand-accelerated protocols can run cooler.[10] Suzuki reactions are typically run between 80-120 °C.[11] If there is no conversion, a gradual increase in temperature may be necessary.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessively long times can lead to product degradation or side-product formation.
-
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Significant Side Product Formation
Question: My reaction produces the desired TMBP, but the yield is compromised by the formation of significant side products. What are the likely culprits and how can I suppress them?
Answer: Side product formation is a common challenge that directly impacts yield and complicates purification. The most frequent side products in cross-coupling reactions are from homocoupling and protodehalogenation/protodeborylation.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 3,5-Dimethylpyrazole | Protodehalogenation/Protodeborylation: The organometallic intermediate reacts with a proton source (e.g., trace water) instead of the coupling partner. | 1. Use strictly anhydrous solvents and reagents. 2. Ensure the base is not excessively strong or hygroscopic.3. Optimize the reaction stoichiometry to avoid a large excess of one coupling partner. |
| Bis(3,5-dimethylpyrazol-4-yl)borinic acid or similar boron species | Suzuki Homocoupling (Glaser-type): Oxidative homocoupling of the boronic acid/ester, often promoted by oxygen and the palladium catalyst. | 1. Thoroughly degas the reaction mixture before and during the reaction (e.g., via argon sparging).[11]2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative, but avoid a large excess. |
| Octamethyl-1H,1'H,1''H,1'''H-4,4':4',4'':4'',4'''-quaterpyrazole | Product Homocoupling: The desired bipyrazole product can sometimes undergo further coupling if it is more reactive than the starting material. | 1. Lower the reaction temperature once the initial conversion is observed.2. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction. |
| Oxidized Pyrazole Species | The pyrazole ring can be susceptible to oxidation under harsh conditions, especially in the presence of certain metals and oxygen.[5] | 1. Maintain a strict inert atmosphere.2. Avoid unnecessarily high temperatures or prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for a high-yield synthesis of TMBP via cross-coupling?
A1: The most common and generally reliable approach starts from 3,5-dimethylpyrazole.[18] This readily available precursor can be halogenated at the 4-position (e.g., using N-bromosuccinimide for bromination or Cl₂ for chlorination) to give 4-halo-3,5-dimethylpyrazole.[19] This halide can then be used directly in an Ullmann homocoupling reaction or converted to a boronic acid/ester for a Suzuki coupling.
Q2: How critical is the atmosphere for these reactions? Can I run them open to the air?
A2: An inert atmosphere (typically Argon or Nitrogen) is absolutely critical. Palladium(0), the active catalytic species in Suzuki couplings, is rapidly oxidized by atmospheric oxygen, rendering it inactive.[11] Similarly, copper catalysts for Ullmann couplings are sensitive to oxidation. Running these reactions open to the air is a primary cause of reaction failure.
Q3: My product is difficult to purify by column chromatography. Are there alternative methods?
A3: TMBP is a crystalline solid.[3] Recrystallization is often the most effective method for purification on a larger scale. A solvent screen is recommended to find an appropriate system. Common choices include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexanes. If impurities are persistent, precipitation by adjusting the pH or trituration with a non-solvent can also be effective.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the synthesis of TMBP starting from 4-bromo-3,5-dimethylpyrazole and its corresponding boronic ester. Note: This is a representative protocol and must be optimized for your specific laboratory conditions and substrate batches.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3,5-dimethylpyrazole (1.0 eq.), 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe. The mixture should be sparged with argon for an additional 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
References
-
Kumari, A., Jain, A., & Rana, N. K. (n.d.). Selective previous reports on 4‐4'‐bipyrazole and pyrazole synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available at: [Link]
-
ResearchGate. (2015, September). Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Crystal engineering of dichromate pillared hybrid ultramicroporous materials incorporating pyrazole-based ligands. Available at: [Link]
-
CD Bioparticles. (n.d.). This compound. Available at: [Link]
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National Center for Biotechnology Information. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]
-
Journal of the American Chemical Society. (2023, November 30). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
MDPI. (n.d.). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. Available at: [Link]
-
Bentham Science Publisher. (n.d.). Chapter - Chemistry of 4,4`-Bipyrazoles. Available at: [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2012, November). Synthesis and applications of bipyrazole systems. Available at: [Link]
-
Royal Society of Chemistry Publishing. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Available at: [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
-
ResearchGate. (2007, August). Greener Ullmann-Type Coupling of Aryl Halides for Preparing Biaryls Using Reusable Pd/ZrO2 Catalyst. Available at: [Link]
-
Beaudry Research Group. (2013, August 15). Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ) -. Available at: [Link]
-
ACE Biolabs. (n.d.). This compound. Available at: [Link]
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Technical Support Center: Overcoming Solubility Issues of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (Me4bpzH2) complexes. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the most persistent challenges in this field: poor solubility. The unique structure of Me4bpzH2, featuring two pyrazole rings with methyl substitutions, makes it a versatile and stable ligand for creating coordination polymers and metal-organic frameworks (MOFs).[1][2] However, these very structures often lead to robust, crystalline materials with limited solubility in common solvents, hindering characterization, formulation, and biological application.[3][4]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of Me4bpzH2 complexes.
Q1: I've just synthesized a new Me4bpzH2-metal complex and it's practically insoluble in everything. Why is this happening?
A1: This is a very common issue. The insolubility of these complexes typically stems from the high lattice energy of the crystalline solid state. The strong coordination bonds between the metal ions and the bipyrazole ligands create a very stable, extended network (a coordination polymer).[5] For the complex to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome this powerful lattice energy. The methyl groups on the bipyrazole ligand, while potentially enhancing solubility in some organic solvents compared to the unsubstituted parent ligand, contribute to the overall rigidity and packing efficiency of the structure, often leading to very low solubility in both aqueous and common organic solvents.[4]
Q2: What is the most straightforward first step I should take to try and dissolve my complex for characterization?
A2: A systematic solvent screening is the most logical first step. Begin with highly polar, aprotic solvents which are known to be effective for many coordination complexes.[3] Create a small-scale solubility test array with solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). If solubility is still limited, gentle heating or sonication can be employed to help break apart particle agglomerates and overcome the kinetic barriers to dissolution.[6] However, always be mindful of potential complex degradation at elevated temperatures.
Q3: Can I proactively design my synthesis to yield more soluble complexes?
A3: Absolutely. Proactive design is a superior strategy to post-synthesis modification. There are two primary avenues:
-
Ligand Modification: While you are using Me4bpzH2, if you have the synthetic capability, adding solubilizing functional groups (e.g., short polyethylene glycol (PEG) chains, sulfonates) to the ligand backbone before complexation can dramatically improve solubility.[3][7]
-
Ancillary Ligand/Counter-ion Strategy: The choice of other components in the coordination sphere is critical. For cationic complexes, using smaller, more hydrophilic counter-ions (e.g., Cl⁻, Br⁻) instead of large, hydrophobic ones (e.g., PF₆⁻, BF₄⁻) can improve aqueous solubility.[7] A published study on silver(I)-Me4bpzH2 complexes specifically utilized anions with trifluoromethyl groups (CF₃CO₂⁻ and CF₃SO₃⁻) to successfully synthesize more soluble coordination polymers.[4]
Q4: My complex is intended for a biological assay in an aqueous buffer. How do I choose between using co-solvents or solubilizing excipients?
A4: The choice depends on the tolerance of your specific assay and the properties of your complex.
-
Co-solvents: Start with a biocompatible co-solvent like DMSO or ethanol.[7] The goal is to use the minimum amount necessary to achieve dissolution, as high concentrations of organic solvents can denature proteins or interfere with cellular assays. Prepare a concentrated stock solution in the co-solvent and then dilute it into your aqueous buffer, watching carefully for any signs of precipitation.
-
Solubilizing Excipients: If co-solvents are not viable, excipients are an excellent alternative. Cyclodextrins are particularly effective; they are cyclic sugars that can encapsulate the hydrophobic complex in their central cavity, presenting a hydrophilic exterior to the aqueous environment.[8] This "inclusion complex" often dramatically increases apparent solubility without using organic solvents in the final solution.[9] Surfactants can also be used, but may be more likely to interfere with biological systems.[10]
Section 2: In-Depth Troubleshooting Guide
This guide provides structured approaches to common experimental problems.
Issue 1: Complex Precipitates Immediately During Synthesis ("Crashes Out")
This common problem often results in amorphous, poorly characterized material with very low solubility.
Root Cause Analysis: The rate of nucleation and particle growth is too rapid, exceeding the rate at which ordered, crystalline material can form. This is often triggered by poor initial solubility of either the ligand or the metal salt in the chosen reaction solvent, or a solvent system that cannot support the final complex. Solvothermal synthesis methods, which use elevated temperature and pressure, are often employed for bipyrazole-based coordination polymers to improve the solubility of precursors and promote crystalline growth.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for synthesis precipitation.
Issue 2: Poor Solubility in Aqueous Media for Biological Applications
Even if a complex is soluble in organic solvents like DMSO, achieving sufficient and stable solubility in physiological buffers (pH ~7.4) is a major hurdle.
Root Cause Analysis: The hydrophobic nature of the Me4bpzH2 ligand and the overall charge neutrality of many coordination polymers lead to poor interaction with water. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes abruptly from organic to aqueous, causing the complex to precipitate.
Solution Strategies:
-
pH Adjustment: If your complex contains a secondary ligand with ionizable groups (e.g., a carboxylic acid or an amine), you can exploit this. Adjusting the pH of the buffer to ionize these groups can significantly increase solubility.[6][7] For example, a carboxylic acid group will be deprotonated and negatively charged at a pH above its pKa, increasing its affinity for water.
-
Co-Solvent Optimization: While DMSO is common, it may not be the best choice. Test other water-miscible, biocompatible co-solvents.
-
Use of Solubilizing Excipients: This is often the most effective method for highly insoluble, neutral complexes.
-
Cyclodextrins: These form host-guest inclusion complexes, effectively shielding the hydrophobic drug from water.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the complex.[10] Use with caution and at low concentrations, as they can disrupt cell membranes.
-
Caption: Mechanism of cyclodextrin-mediated solubilization.
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for core solubilization techniques.
Protocol 1: Systematic Solvent & Co-Solvent Screening
Objective: To identify a suitable solvent or co-solvent system for a new Me4bpzH2 complex.
Materials:
-
Target Me4bpzH2 complex (finely ground powder)
-
Array of solvents (see Table 1)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Glass vials (e.g., 1.5 mL)
Procedure:
-
Preparation: Weigh 1 mg of your complex into each of several labeled vials.
-
Initial Solvent Addition: Add 100 µL of a single solvent (e.g., DMSO) to a vial. This creates an initial target concentration of 10 mg/mL.
-
Mechanical Agitation: Vortex the vial vigorously for 2 minutes. Visually inspect for dissolution.
-
Sonication: If the solid is not fully dissolved, place the vial in a sonicator bath for 15 minutes. Visually inspect again.
-
Heating (Optional): If still insoluble, gently heat the vial to 40-50°C for 10 minutes. Caution: Check for color changes that might indicate degradation.
-
Centrifugation: Centrifuge the vial at 10,000 x g for 5 minutes to pellet any remaining insoluble material.
-
Assessment: Carefully examine the supernatant. A clear supernatant with no visible pellet indicates complete dissolution. If a pellet is present, the compound is not soluble at that concentration.
-
Co-Solvent Testing: If single solvents fail, repeat the process using co-solvent mixtures. Start with a high concentration of the best-performing organic solvent mixed with your target aqueous buffer (e.g., 90:10 DMSO:PBS). Systematically decrease the organic solvent ratio (e.g., 70:30, 50:50) and repeat the steps to find the boundary of solubility.
Protocol 2: pH-Solubility Profiling
Objective: To determine if the solubility of a complex is pH-dependent. This is only relevant if the complex contains ionizable functional groups.
Materials:
-
Target Me4bpzH2 complex
-
Series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
UV-Vis Spectrophotometer or HPLC
-
Saturating shaker/incubator
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Add an excess amount of the solid complex (e.g., 5 mg) to 1 mL of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium saturation.
-
Sample Collection: After equilibration, allow the vials to stand for 1 hour for the excess solid to settle.
-
Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered samples appropriately and quantify the concentration of the dissolved complex using a pre-validated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. A significant variation in solubility across the pH range indicates a pH-dependent solubility profile.
Section 4: Data Tables for Quick Reference
Table 1: Common Solvents for Screening Metal Complexes
| Solvent | Polarity Index | Boiling Point (°C) | Notes for Me4bpzH2 Complexes |
| Water | 10.2 | 100 | Generally very poor solubility unless complex is ionic.[6] |
| Methanol | 5.1 | 65 | Can be effective during synthesis; moderate solubilizing power.[4] |
| Ethanol | 4.3 | 78 | Good biocompatible co-solvent for aqueous formulations.[3] |
| Acetone | 4.3 | 56 | Limited use; may not be strong enough for coordination polymers. |
| Dichloromethane (DCM) | 3.1 | 40 | Low polarity; unlikely to be effective for polar complexes. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Excellent solvent for many MOFs and coordination polymers.[3][5] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A powerful, highly polar solvent; often the first choice for difficult compounds.[3] |
Table 2: Common Solubilizing Excipients for Aqueous Formulations
| Excipient Class | Example(s) | Mechanism of Action | Key Considerations |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms a host-guest inclusion complex, shielding the hydrophobic molecule.[8][9] | Generally low toxicity, widely used in pharmaceutical formulations. |
| Non-ionic Surfactants | Polysorbate 80, Poloxamers | Forms micelles that encapsulate the insoluble compound above the CMC.[7][10] | Can interfere with cell-based assays; potential for toxicity at high concentrations. |
| Hydrotropes | Nicotinamide, Urea | Form soluble complexes or aggregates through non-covalent interactions.[10] | Requires relatively high concentrations to be effective. |
| Complexing Agents | EDTA | Forms stable, soluble chelate complexes with the metal ion.[11][12] | May alter the structure and activity of the original complex by competing for the metal center. |
References
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LookChem. (n.d.). This compound. Available from: [Link]
-
Loftsson, T., & Brewster, M. E. (2017). Drug solubilization by complexation. PubMed. Available from: [Link]
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PubChem. (n.d.). This compound. Available from: [Link]
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ResearchGate. (2021, July 9). How to find a better solution for the solubility of metal complexes? Available from: [Link]
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Fujisawa, K., et al. (2023). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2... MDPI. Available from: [Link]
-
YouTube. (2023, December 18). How Do Complexing Agents Increase Solubility Of Ions? Available from: [Link]
-
ResearchGate. (2024, August 6). How to improve the metal complexes solubility in water? Available from: [Link]
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LeRoy, M., et al. (2023). The Colloidal Stability and Solubility of Metal-Organic Framework Particles. ChemRxiv. Available from: [Link]
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He, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]
-
Colombo, V., et al. (2012). Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. ResearchGate. Available from: [Link]
-
MDPI. (2024). Induced Phytoextraction of Heavy Metals from Soils Using Brassica juncea and EDTA... Available from: [Link]
-
ResearchGate. (2019). The Hg(3,3'-dimethyl-1 H ,1 H '-4,4'-bipyrazolate) Coordination Polymer: Synthesis, Crystal Structure and Thermal Behavior. Available from: [Link]
-
ResearchGate. (2024, August 6). Hydrothermal Synthesis and Structure of Coordination Polymers by Combination of Bipyrazole and Aromatic Dicarboxylate Ligands. Available from: [Link]
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Technical Support Center: Synthesis of Substituted Bipyrazole Ligands
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted bipyrazole ligands. Bipyrazoles are a cornerstone class of N-heterocyclic ligands, indispensable in coordination chemistry, catalysis, materials science, and drug development. Their unique structural and electronic properties, dictated by the substitution pattern and the linkage between the two pyrazole rings, allow for the fine-tuning of the properties of resulting metal complexes.
However, the synthesis of these valuable molecules is frequently fraught with challenges, from controlling regioselectivity to achieving clean, high-yield reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter these hurdles. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and streamline your synthetic workflows.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems during the synthesis of bipyrazole ligands. Each answer provides an explanation of the underlying chemical principles and offers practical, step-by-step solutions.
Category 1: Regioselectivity Control
Regioselectivity is arguably the most significant challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials. The formation of isomeric mixtures complicates purification and reduces the yield of the desired product.
Question 1: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (Knorr Synthesis) is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: This is a classic and common challenge in pyrazole synthesis. The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two chemically distinct carbonyl groups of the dicarbonyl compound.[1][2] The outcome is a delicate balance of electronic, steric, and reaction-condition-dependent factors.
Causality & Explanation:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is key. An electron-withdrawing group (EWG) near one carbonyl will make it more susceptible to nucleophilic attack by the primary amine of the hydrazine.[1]
-
Steric Effects: Large, bulky substituents on either the dicarbonyl compound or the hydrazine will direct the attack to the less sterically hindered carbonyl group.[1][3]
-
Reaction Conditions (pH & Solvent): This is often the most effective lever for control. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is altered, which can reverse the selectivity compared to neutral or basic conditions.[1] The solvent choice is also critical.
Troubleshooting & Optimization Strategies:
-
Solvent Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard ethanol can dramatically increase regioselectivity.[4] These solvents can modify the reactivity of the intermediates, favoring the formation of one isomer.[4]
-
pH Control: Systematically screen the reaction under acidic (e.g., acetic acid catalyst), neutral, and basic conditions. The optimal pH can stabilize one reaction pathway over the other.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic preference for one isomer, leading to a higher regiomeric ratio.
-
Strategic Starting Material Design: If possible, modify the substituents on your 1,3-dicarbonyl to maximize either the electronic or steric differences between the two carbonyl positions.
dot
Caption: A workflow for diagnosing low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for building a bipyrazole scaffold?
-
A1: The most prevalent methods involve either constructing the pyrazole rings first and then coupling them, or building one pyrazole ring onto another pre-functionalized pyrazole. The foundational synthesis of the pyrazole core itself typically relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. [2][5][6]For linking the rings, palladium-catalyzed cross-coupling reactions like Suzuki or Stille are very common. [7][8]
-
-
Q2: My final bipyrazole product is difficult to purify and appears as an oil or is poorly crystalline. What can I do?
-
A2: Purification is a significant hurdle, especially when regioisomers are present. [2]First, confirm the identity and purity of your product using high-resolution mass spectrometry and NMR. If column chromatography is ineffective, consider preparative HPLC for difficult separations. To induce crystallization, try a wider range of solvent/anti-solvent systems, slow evaporation, or vapor diffusion techniques. If the product has a basic nitrogen, you can sometimes form a crystalline salt (e.g., hydrochloride or trifluoroacetate) which may be easier to handle and purify.
-
-
Q3: Are there any metal-free alternatives for creating C-C bonds between pyrazoles and other aromatic systems?
-
A3: Yes, recent advancements have provided transition-metal-free protocols. One notable method uses a commercially available pyrazole molecule in the presence of a base like KOtBu to promote C-C cross-coupling reactions at room temperature via a radical pathway, coupling aryldiazonium salts to various arenes. [9][10][11]
-
Comparison of Synthetic Strategies
| Synthetic Strategy | Typical Starting Materials | Key Advantages | Common Challenges & Disadvantages |
| Knorr Annulation & Coupling | 1,3-Diketones, Hydrazines, Halogenated Pyrazoles | Highly versatile, well-established, good for building diverse pyrazole cores. [2][6] | Regioselectivity control is a major issue with unsymmetrical precursors. [1][4]Requires multiple steps. |
| Direct Cross-Coupling (e.g., Suzuki) | Pyrazolylboronic acids/esters, Halopyrazoles | High functional group tolerance, reliable for C-C bond formation. [12] | Product inhibition can lead to low yields. [7]Homocoupling side reactions. [13]Toxicity of reagents (e.g., tin in Stille coupling). [7] |
| [3+2] Cycloaddition | Alkynes, Sydnones, Diazo compounds | Can provide highly substituted pyrazoles with excellent regioselectivity under mild conditions. [14][15] | Substrate scope can be limited; starting materials may require multi-step synthesis. |
| C-H Activation/Functionalization | N-Aryl pyrazoles, Fluoroarenes | Atom-economical, avoids pre-functionalization of starting materials. | Often requires specific directing groups, selectivity can be a challenge, may require precious metal catalysts (Au, Ag). |
Detailed Experimental Protocol: Regioselective Synthesis of a 3-CF₃-Pyrazole
This protocol is adapted from methodologies that use fluorinated alcohols to enhance regioselectivity in the key pyrazole-forming step. [4] Objective: To synthesize a 3-trifluoromethyl-N-aryl-pyrazole with high regioselectivity, avoiding the formation of the 5-trifluoromethyl isomer.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (a non-symmetrical 1,3-diketone)
-
Phenylhydrazine
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous 2,2,2-trifluoroethanol (TFE) to achieve a concentration of approximately 0.2 M. Stir the solution at room temperature.
-
Reagent Addition: Slowly add phenylhydrazine (1.05 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is often rapid in TFE. [4]Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product should already have a high regiomeric ratio.
-
Purify the residue via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure desired regioisomer.
-
-
Characterization:
-
Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The chemical shifts, particularly of the pyrazole C-H proton, will be distinct for the two different regioisomers.
-
References
-
Frei, F. S., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
Topchiy, M. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
Mondal, R., et al. (2021). Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, G., et al. (2019). Cooperative Au/Ag Dual-Catalyzed Cross-Dehydrogenative Biaryl Coupling: Reaction Development and Mechanistic Insight. ACS Catalysis. Available at: [Link]
-
Preuss, F., et al. (2012). Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. Available at: [Link]
-
Bezerra, M. C. S., et al. (2010). Highly regioselective synthesis of novel 1,4'-bipyrazoles. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Frei, F. S., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. Available at: [Link]
-
O'Donnell, C. J., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. Available at: [Link]
-
Mondal, R., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Bume, M. A., et al. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]
-
Mondal, R., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]
-
Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. Available at: [Link]
-
Rahman, M. E. U., et al. (2016). Synthesis of Pyrazoles and Bipyrazoles - A Review. ResearchGate. Available at: [Link]
-
Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available at: [Link]
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Technical Support Center: Stability of Metal-Organic Frameworks with Bipyrazole Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) featuring bipyrazole linkers. This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during synthesis, activation, and application of these materials. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you overcome experimental hurdles and ensure the integrity of your bipyrazole-based MOFs.
Introduction: The Stability Challenge of Bipyrazole MOFs
Bipyrazole linkers offer a versatile platform for the design of MOFs with tailored functionalities. However, like all MOFs, their stability is a critical factor that can influence their performance and applicability. The robustness of a MOF is largely dependent on the strength of the metal-ligand coordination bonds.[1] Instability can manifest as a loss of crystallinity, porosity, or catalytic activity upon exposure to moisture, heat, or certain solvents.[1] This guide will walk you through the common stability issues specific to bipyrazole MOFs and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My bipyrazole MOF loses crystallinity after synthesis and exposure to air. What is happening?
This is a common issue, particularly with MOFs that are sensitive to atmospheric moisture. The loss of crystallinity, which can be observed by powder X-ray diffraction (PXRD), often indicates hydrolysis of the metal-ligand bonds.[2] Water molecules in the air can act as nucleophiles and displace the bipyrazole linkers from the metal centers, leading to a collapse of the framework structure.[1]
Q2: I observe a significant decrease in the surface area of my bipyrazole MOF after solvent exchange. Why?
A reduction in surface area, typically measured by gas adsorption (e.g., N₂ isotherm), can be due to several factors:
-
Incomplete Solvent Removal: Residual solvent molecules can block the pores, leading to an underestimation of the true surface area.
-
Framework Collapse: The capillary forces exerted by the solvent during removal can cause the framework to collapse, especially in MOFs with large pores and high flexibility.[2]
-
Chemical Degradation: The solvent used for the exchange might be reacting with the MOF, causing it to degrade.
Q3: My bipyrazole MOF shows poor thermal stability during thermogravimetric analysis (TGA). What is the expected thermal decomposition temperature?
The thermal stability of bipyrazole MOFs can vary significantly depending on the metal node, the specific bipyrazole linker used, and the overall framework structure. Generally, the initial weight loss observed in a TGA curve corresponds to the removal of guest solvent molecules, while the subsequent, more significant weight loss at higher temperatures indicates the decomposition of the framework.[3] For some mixed-linker MOFs, the decomposition temperature of the linker is a key indicator of thermal stability.[3] It is crucial to compare your TGA results with literature data for similar bipyrazole MOF structures.
Q4: Can the synthesis solvent affect the stability of the final bipyrazole MOF?
Absolutely. The choice of solvent can influence the crystallization process, defect formation, and even the final properties of the MOF.[4][5] For instance, the use of mixed-solvent systems, such as water/ethanol, can affect the particle size and porosity of the resulting MOF.[4] It is also known that certain solvents can become entrapped within the MOF pores and influence its stability.[4]
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Hydrolytic Instability
Problem: Your bipyrazole MOF shows signs of degradation upon exposure to water or humid air, confirmed by a loss of crystallinity in PXRD patterns.
Causality: The metal-nitrogen bonds in bipyrazole MOFs can be susceptible to hydrolysis, where water molecules compete with the linker for coordination to the metal center. This is a common vulnerability for many MOFs.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal instability.
Detailed Steps & Explanations:
-
Identify the Point of Failure:
-
TGA-MS/FTIR: Couple your TGA instrument with a mass spectrometer or FTIR to analyze the evolved gases during decomposition. This can help identify whether the linker or other components are degrading first.
-
Variable Temperature PXRD (VT-PXRD): This technique allows you to monitor the crystal structure of the MOF as it is heated, providing direct evidence of the temperature at which the framework collapses.
-
-
Enhancement Strategies:
-
Linker Design: Utilize bipyrazole linkers with higher intrinsic thermal stability, for example, by incorporating aromatic rings or other rigidifying elements. MOFs with more rigid ligands tend to have higher thermal stability. [6] * Metal Node Choice: As with hydrolytic stability, using metal ions that form stronger coordination bonds (e.g., higher charge density) can significantly improve the thermal robustness of the MOF. [6] Quantitative Data Summary:
-
| MOF System | Metal Node | Linker | Reported Decomposition Temp. (°C) | Reference |
| M-MOF-74 | Mg | 2,5-dihydroxyterephthalate | ~904 K (631 °C) | [3] |
| M-MOF-74 | Co | 2,5-dihydroxyterephthalate | ~751 K (478 °C) | [3] |
| M-MOF-74 | Ni | 2,5-dihydroxyterephthalate | ~658 K (385 °C) | [3] |
| Cu-Bipyrazole | Cu | 3,3′-dimethyl-1H,1′H-4,4′-bipyrazole | Stable up to ~300 °C | [7] |
Note: The MOF-74 series is included for comparison of thermal stability trends with different metals, although it does not contain a bipyrazole linker.
Guide 3: Managing Synthesis Defects and Their Impact on Stability
Problem: You observe batch-to-batch variability in the stability and performance of your bipyrazole MOF.
Causality: Defects, such as missing linkers or metal clusters, are common in MOF synthesis and can significantly impact the material's properties, including its stability. [8][9]While sometimes beneficial for catalytic activity, uncontrolled defects can lead to a weaker, less stable framework. [10][11] Troubleshooting Workflow:
Caption: Workflow for managing synthesis defects.
Detailed Steps & Explanations:
-
Characterize Defects:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF followed by ¹H NMR can quantify the ratio of linkers to metal clusters, revealing any missing components.
-
Thermogravimetric Analysis (TGA): The weight loss profile can sometimes indicate the presence of defects, such as a lower-than-expected organic content.
-
Gas Adsorption: A higher-than-theoretical pore volume or surface area may suggest the presence of missing linkers or clusters.
-
-
Control Defect Formation:
-
Modulated Synthesis: The addition of a modulator (e.g., a monocarboxylic acid) during synthesis can compete with the bipyrazole linker for coordination to the metal, allowing for better control over crystal growth and defect formation.
-
Reaction Conditions: Carefully controlling the reaction temperature, time, and reactant concentrations can help to achieve a more crystalline and less defective material.
-
Conclusion
The stability of metal-organic frameworks with bipyrazole linkers is a multifaceted challenge that requires a systematic and well-informed approach to troubleshooting. By understanding the underlying causes of instability—be it hydrolytic, thermal, or related to synthesis defects—researchers can implement targeted strategies to enhance the robustness of their materials. This guide provides a foundation for diagnosing and addressing common stability issues, ultimately enabling the successful application of bipyrazole MOFs in diverse scientific and industrial fields.
References
- Bosch, M., et al. (2025). Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study.
-
Zhen, G., et al. (2023). Water-Stable Microporous Bipyrazole-Based Framework for Efficient Separation of MTO Products. ACS Applied Materials & Interfaces. [Link]
- Li, Z., et al. (2012). Solvent determines the formation and properties of metal–organic frameworks. RSC Advances.
- Di Nicola, C., et al. (2021). Copper and Zinc Metal–Organic Frameworks with Bipyrazole Linkers Display Strong Antibacterial Activity against Both Gram+ and Gram− Bacterial Strains. Molecules.
- Zhen, G., et al. (2023).
-
Zhen, G., et al. (2023). Water-Stable Microporous Bipyrazole-Based Framework for Efficient Separation of MTO Products. ACS Applied Materials & Interfaces. [Link]
- Marx, S., et al. (2010). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions.
- Marx, S., et al. (2010). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions.
- Burtch, N. C., et al. (2014). Parameterizing and grading hydrolytic stability in metal–organic frameworks. Dalton Transactions.
- Mondol, J., et al. (2025). Molecular fluctuations in mixed-metal MOF-74: influence of the metal composition. Physical Chemistry Chemical Physics.
- Nazarian, D., et al. (2025). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. ChemRxiv.
- McErlean, E., et al. (2018). Hydrolytic Stability in Hemilabile Metal-organic Frameworks.
- Healy, F., et al. (2020). The thermal stability of metal-organic frameworks.
- Verma, G., et al. (2020). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture.
- Bosch, M., et al. (2025). Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. Figshare.
- Cliffe, M. J., et al. (2015). Defects in Metal-Organic Frameworks: Challenge or Opportunity?. The Journal of Physical Chemistry Letters.
- Cliffe, M. J., et al. (2015). Defects in Metal-Organic Frameworks: Challenge or Opportunity?. PubMed.
- Su, T., et al. (2022). Strategies for induced defects in metal–organic frameworks for enhancing adsorption and catalytic performance. Dalton Transactions.
- Zhang, Y., et al. (2015). Increasing the Stability of Metal-Organic Frameworks. Advances in Chemistry.
- Wang, H., et al. (2021). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives.
- Rogge, S. M. J., et al. (2017). Defects in Metal-Organic Frameworks: A compromise between adsorption and stability?. Dalton Transactions.
- Al-Hajri, A., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends.
- Dhananjayan, L., et al. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular fluctuations in mixed-metal MOF-74: influence of the metal composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Defects in Metal-Organic Frameworks: Challenge or Opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for induced defects in metal–organic frameworks for enhancing adsorption and catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Troubleshooting of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole-based MOFs
Welcome to the dedicated support center for researchers working with metal-organic frameworks (MOFs) based on the 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole (H₂Me₄BPZ) linker. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and integrity of your MOFs throughout your experiments. Pyrazolate-based MOFs are renowned for their exceptional thermal and chemical robustness, often outperforming their carboxylate-based counterparts, especially under alkaline conditions.[1][2] This stability is largely attributed to the strong coordination bonds formed between the pyrazolate linker and the metal nodes.[1] However, like any advanced material, challenges can arise. This center will equip you with the knowledge to anticipate, diagnose, and resolve potential decomposition issues.
Frequently Asked Questions (FAQs)
Q1: What makes H₂Me₄BPZ-based MOFs generally stable?
A1: The high stability of these MOFs stems from several key factors:
-
Strong Coordination Bonds: Pyrazole has a high pKa value (around 19.8), leading to the formation of robust coordination bonds between the deprotonated pyrazolate nitrogen atoms and the metal centers.[1] This strong interaction is a primary contributor to the overall framework integrity.
-
Rigid Linker Structure: The H₂Me₄BPZ linker is a rigid molecule. This rigidity helps to maintain the structural order of the MOF, preventing framework collapse under thermal or chemical stress.
-
HSAB Principle: According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, the stability of the coordination bond is enhanced when the Lewis acidic metal center and the Lewis basic linker have similar hardness or softness.[1] Pyrazolate, a borderline base, forms very stable complexes with borderline metal ions like Zn²⁺, Cu²⁺, Ni²⁺, and Co²⁺.[1]
Q2: What is the expected thermal stability of H₂Me₄BPZ-based MOFs?
A2: MOFs synthesized using the H₂Me₄BPZ linker with common transition metals such as Zn(II), Co(II), Cu(II), and Cd(II) have demonstrated remarkable thermal robustness.[3][4] Thermogravimetric analysis (TGA) has shown that these materials are typically stable up to 300 °C, with some exhibiting stability up to 510 °C in air.[2][3][4] It is crucial to perform TGA on your specific MOF to determine its exact decomposition temperature.
Q3: How does pH affect the stability of these MOFs?
A3: Pyrazolate-based MOFs are particularly noted for their exceptional stability across a wide pH range, a significant advantage over many carboxylate-based MOFs which are often unstable in basic media.[1] Some pyrazolate-based MOFs have been shown to maintain their crystallinity after treatment in boiling aqueous solutions with pH values ranging from 2 to 14.[2] However, extreme pH conditions, especially for prolonged periods, can eventually lead to the protonation of the linker or hydrolysis of the metal-linker bond, causing decomposition.
Q4: Can the choice of solvent during synthesis or post-synthetic modification affect stability?
A4: Absolutely. The solvent plays a critical role. While solvothermal synthesis in DMF is common for these MOFs, residual solvent molecules can remain in the pores.[3][5] The removal of these guest molecules is essential for activating the MOF and can influence its stability. Aggressive solvent removal (e.g., very high temperatures) can sometimes lead to framework strain. For post-synthetic modifications, it is crucial to choose solvents that do not compete with the linker for coordination to the metal centers, which could lead to linker displacement and framework degradation.
Q5: My MOF changed color after activation/guest loading. Does this indicate decomposition?
A5: Not necessarily. A color change can be due to several factors:
-
Removal of Solvent Molecules: The removal of coordinated or guest solvent molecules during activation can alter the coordination environment of the metal center, leading to a color change. This is often reversible upon re-solvation.
-
Guest Molecule Interaction: The introduction of guest molecules that interact with the metal centers can also cause a color change.
-
Decomposition: A significant and irreversible color change, often accompanied by a loss of crystallinity (as observed by PXRD), is a strong indicator of framework decomposition.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to the decomposition of H₂Me₄BPZ-based MOFs.
Issue 1: Loss of Crystallinity After Synthesis and Activation
Symptoms:
-
The Powder X-ray Diffraction (PXRD) pattern of the activated sample shows broad peaks or an amorphous halo instead of sharp, well-defined reflections.
-
The material's surface area, as measured by gas adsorption, is significantly lower than expected.
Potential Causes & Diagnostic Workflow:
A troubleshooting guide for performance degradation.
Troubleshooting Protocol:
-
Assess Chemical Stability in the Reaction Environment:
-
Action: Before running the actual experiment, soak a small amount of the activated MOF in the reaction solvent/solution (without the reactants) under the same temperature and pH conditions for the duration of a typical experiment.
-
Rationale: This isolates the effect of the chemical environment on the MOF's stability.
-
Solution: After soaking, collect the MOF, wash it, dry it, and analyze it by PXRD. Also, analyze the supernatant for leached metal ions using ICP-MS or Atomic Absorption Spectroscopy. If instability is observed, the solvent system or pH may be incompatible with your MOF.
-
-
Post-Experiment Characterization:
-
Action: After a catalytic or adsorption run, recover the MOF material.
-
Rationale: Characterizing the used material is crucial to understanding the degradation mechanism.
-
Solution:
-
PXRD: Compare the PXRD pattern with that of the fresh, activated MOF to check for any loss of crystallinity or phase change.
-
FT-IR Spectroscopy: Look for changes in the vibrational bands corresponding to the pyrazolate linker. The appearance of new bands or disappearance of existing ones can indicate linker modification or cleavage.
-
Gas Adsorption: Measure the surface area of the used MOF. A significant decrease indicates pore collapse or blockage.
-
-
Quantitative Data Summary:
| Parameter | Typical Value for Stable H₂Me₄BPZ-MOFs | Indication of Decomposition |
| Decomposition Temp. (TGA) | > 300 °C [3][4] | Significant weight loss below expected Tdec |
| PXRD Peak Width (FWHM) | Sharp, well-defined peaks | Significant broadening or amorphous pattern |
| BET Surface Area | High (e.g., 900-1900 m²/g) [2] | Drastic reduction after activation/use |
| Metal Leaching (ICP-MS) | < 1% of total metal content | > 5% of total metal content |
References
- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
- High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Semantic Scholar.
- High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. CORE.
-
Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. Crystal Growth & Design. [Link]
-
(PDF) Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. ResearchGate. [Link]
-
Binuclear 3,3',5,5'-tetramethyl-1H,H-4,4'-bipyrazole Ruthenium(II) Complexes: Synthesis, Characterization and Biological Studies. ResearchGate. [Link]
Sources
Technical Support Center: Guest Molecule Exchange in 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (Me4BPZ) MOFs
Welcome to the technical support center for researchers working with Metal-Organic Frameworks (MOFs) constructed from the 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole (H2Me4BPZ) linker. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the critical process of guest molecule exchange. The unique properties of Me4BPZ-based MOFs, such as their remarkable thermal robustness, present specific challenges and opportunities in modifying their internal pore environment.[1] This document is designed to equip you with the knowledge to diagnose and resolve common experimental hurdles, ensuring successful and reproducible guest exchange outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before attempting guest molecule exchange?
A: The most critical prerequisite is complete activation of the MOF. Activation is the process of removing the synthesis solvents and any uncoordinated linker molecules from the pores, making the internal surface area accessible to new guest molecules.[2][3] Skipping or improperly performing this step is the most common cause of failed exchange experiments.
Q2: How can I confirm that my Me4BPZ MOF has been successfully activated?
A: Successful activation is typically verified by a combination of techniques:
-
Thermogravimetric Analysis (TGA): An activated MOF will show a clean TGA trace with no significant mass loss until the framework decomposition temperature (typically above 300 °C for Me4BPZ MOFs).[1] A large mass loss at lower temperatures indicates residual solvent.
-
Powder X-ray Diffraction (PXRD): The PXRD pattern should confirm that the crystalline structure is maintained after activation.[3] A loss of crystallinity indicates framework collapse.
-
Gas Adsorption Analysis (e.g., N2 at 77K): This provides a quantitative measure of the surface area and pore volume, directly confirming that the pores are accessible.
Q3: How do I know if guest exchange has occurred and to what extent?
A: Several characterization techniques can confirm guest inclusion:
-
NMR Spectroscopy: Digesting a small sample of the MOF in an appropriate deuterated acid (e.g., DCl/D2O) and running a ¹H NMR spectrum is a powerful way to quantify the ratio of guest molecule to linker.
-
TGA: A successful exchange will show a new mass loss step corresponding to the departure of the new guest molecule upon heating.
-
FTIR Spectroscopy: The appearance of characteristic vibrational bands from the guest molecule in the MOF's IR spectrum is a strong indicator of its presence.[3]
-
Single-Crystal X-ray Diffraction (SCXRD): For single-crystal experiments, SCXRD can definitively locate the guest molecules within the pores, though this can be challenging if the guest is disordered.[4][5][6]
Q4: Can the guest exchange process alter the MOF's structure?
A: Yes. While Me4BPZ MOFs are generally robust, the guest exchange process can induce dynamic changes in the framework.[7] This can range from subtle shifts in the unit cell parameters to more significant, reversible structural rearrangements. It is crucial to monitor the framework's integrity using PXRD before and after the exchange process.[7]
In-Depth Troubleshooting Guides
This section addresses specific problems encountered during guest exchange experiments, detailing the potential causes and providing step-by-step solutions.
Problem 1: Incomplete or No Guest Exchange Observed
You have soaked your activated Me4BPZ MOF in a solution of the new guest molecule, but characterization shows little to no inclusion.
Caption: Troubleshooting flowchart for incomplete guest exchange.
-
Scientific Rationale: Synthesis solvents, particularly high-boiling point ones like DMF or DEF, can have strong interactions with the metal nodes of the MOF.[8][9] If not completely removed, these solvent molecules will occupy the primary binding sites and block the entry of new guests. The activation process is essential to overcome the energetic barrier required to remove these strongly bound molecules.[9]
-
Solution Protocol:
-
Solvent Exchange: Before heating, exchange the high-boiling synthesis solvent with a more volatile, low-surface-tension solvent like dichloromethane (DCM), chloroform, or acetone. Research has shown that solvent exchange kinetics can be very rapid, often requiring only minutes rather than days.[10]
-
Perform at least 3-5 exchange cycles, decanting the old solvent and adding fresh exchange solvent each time.
-
Thermal/Vacuum Activation: Heat the solvent-exchanged MOF under a dynamic vacuum. The temperature should be high enough to remove the exchange solvent but well below the MOF's decomposition temperature (e.g., 100-150 °C for many frameworks).
-
Verification: Confirm successful activation using TGA as described in the FAQs.
-
-
Scientific Rationale: A guest molecule may be too large to pass through the "windows" that connect the pores of the MOF, even if the pores themselves are large enough to accommodate it.[11] The effective size of both the guest molecule and the MOF's pore window must be considered.
-
Solution Protocol:
-
Analyze Crystal Structure: Examine the crystallographic information file (CIF) for your specific Me4BPZ MOF (e.g., [Zn(Me4BPZ)], [Co(Me4BPZ)]).[1] Use software to measure the limiting pore window diameter.
-
Estimate Guest Size: Calculate the kinetic diameter or estimate the dimensions of your guest molecule.
-
Compare: If the guest molecule's smallest dimension is larger than the pore window, it is unlikely to enter the framework. In this case, a different MOF with a larger pore aperture is required.
-
-
Scientific Rationale: Guest exchange is a diffusion-dependent process.[12] If the guest molecule is large, the exchange solvent has high viscosity, or the temperature is too low, the rate of diffusion into the MOF's pores can be exceedingly slow.
-
Solution Protocol:
-
Increase Temperature: Gently heat the MOF suspension in the guest molecule solution. Ensure the temperature is below the boiling point of the solvent and does not induce framework degradation.
-
Extend Time: Increase the exchange time from hours to several days, with periodic gentle agitation.
-
Optimize Solvent: Choose a solvent that both fully dissolves the guest molecule and has a low viscosity.
-
Problem 2: Loss of Crystallinity or Framework Collapse After Exchange
Your PXRD pattern shows a loss of sharp diffraction peaks, or your material becomes amorphous after the guest exchange and activation process.
-
Scientific Rationale: The most common cause of framework collapse is the immense capillary pressure exerted on the pore walls as the final exchange solvent evaporates.[2] Solvents with high surface tension generate stronger capillary forces, which can pull the framework structure apart. This is a critical failure point in MOF activation.[2][10]
-
Solution Protocol:
-
Use Low Surface Tension Solvents: The final solvent exchange step before heating must be done with a solvent that has a very low surface tension. While DCM and acetone are good, solvents like n-hexane or perfluorocarbons are even better for activating delicate structures.[2][10]
-
Supercritical CO2 Drying: For extremely sensitive MOFs, supercritical CO2 drying is the gold standard. This technique eliminates the liquid-gas interface entirely, thus preventing the formation of any capillary forces.
-
Benzene Freeze-Drying: An alternative method to avoid capillary forces is to exchange with benzene and then freeze-dry the sample.
-
| Solvent | Boiling Point (°C) | Surface Tension (mN/m at 20°C) | Recommendation |
| N,N-Dimethylformamide (DMF) | 153 | 36.8 | Poor (High BP, High Surface Tension) |
| Water | 100 | 72.8 | Very Poor (High Surface Tension) |
| Ethanol | 78 | 22.1 | Moderate |
| Acetone | 56 | 23.7 | Good |
| Dichloromethane (DCM) | 40 | 28.1 | Good |
| Chloroform | 61 | 27.1 | Good |
| n-Hexane | 69 | 18.4 | Excellent (Low Surface Tension) |
This table highlights the importance of moving from high surface tension solvents used in synthesis to low surface tension solvents for the final activation step.
-
Scientific Rationale: The incoming guest molecule or the exchange solvent may be chemically incompatible with the MOF's structure. For example, highly acidic or basic guests could potentially hydrolyze or disrupt the metal-linker coordination bonds, leading to framework decomposition.
-
Solution Protocol:
-
Assess Guest Reactivity: Consider the pKa of your guest molecule and the stability of your MOF's metal-ligand bond under those conditions. Bipyrazole-based MOFs are generally robust, but their stability can vary depending on the metal center.[1]
-
Control Experiments: Before attempting a full guest exchange, soak a small amount of the MOF in the pure exchange solvent for an extended period and check for degradation with PXRD. This will isolate whether the solvent or the guest is the cause of the collapse.
-
Key Experimental Protocol: Standard Guest Exchange Workflow
This protocol outlines a reliable method for exchanging a guest molecule into a Me4BPZ MOF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Host–Guest Interactions in the α-Zn3(HCOO)6 Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 8. Thermodynamics of solvent interaction with the metal–organic framework MOF-5 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Host molecules inside metal–organic frameworks: host@MOF and guest@host@MOF (Matrjoschka) materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00371C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Welcome to the technical support guide for the purification of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification, ensuring you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Persistent Yellow or Red Discoloration of the Product
-
Symptom: After initial isolation, the solid product has a noticeable yellow or red tint that remains after simple washing.
-
Probable Cause: Colored impurities often arise from side reactions involving the hydrazine starting material used in the synthesis.[1] Phenylhydrazine, for instance, is prone to oxidation and decomposition, which can generate colored byproducts.[2]
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[3]
-
Column Chromatography: If recrystallization is insufficient, column chromatography is a more effective method for removing baseline impurities.
-
Issue 2: Product "Oils Out" During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
-
Probable Cause: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[3]
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is soluble when hot) to the hot solution to lower the saturation point. This allows crystallization to occur at a lower temperature, below the compound's melting point.[3]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container can facilitate gradual cooling and prevent rapid precipitation as an oil.[3]
-
Solvent System Modification: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be advantageous.[3] For bipyrazoles, common mixed solvent systems include hexane/ethyl acetate and hexane/acetone.[3]
-
Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[3]
-
Issue 3: Low Yield After Recrystallization
-
Symptom: A significant loss of material is observed after the recrystallization process.
-
Probable Cause: The most common reasons for low yield are using too much solvent or not allowing the solution to cool sufficiently.[3]
-
Solutions:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[3]
-
Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize the precipitation of the product.[3]
-
Solvent Choice: The ideal solvent should dissolve the compound when hot but have very low solubility for it when cold.[3]
-
Issue 4: Product Streaking or Sticking to the Baseline on a Silica Gel TLC Plate
-
Symptom: During thin-layer chromatography (TLC) analysis, the product spot streaks up from the baseline or remains at the origin.
-
Probable Cause: The basic nitrogen atoms in the pyrazole rings can interact strongly with the acidic silica gel, causing poor chromatographic behavior.[4]
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, like triethylamine (1-3%), to the eluent system for both TLC and column chromatography. This will neutralize the acidic sites on the silica gel and improve the elution of the basic compound.[5]
-
Use an Alternative Stationary Phase: If the issue persists, consider using a more inert stationary phase, such as neutral alumina.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. For syntheses involving the condensation of a 1,3-dicarbonyl compound with hydrazine (a common method for pyrazoles), potential impurities include regioisomeric pyrazole products if unsymmetrical precursors are used, and pyrazoline intermediates from incomplete cyclization or aromatization.[1]
Q2: How can I identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended.
-
TLC: Can quickly show the presence of multiple components in your crude product.
-
NMR Spectroscopy: Is essential for structural elucidation. For example, the presence of regioisomers would be indicated by duplicate sets of peaks for the desired product.[1]
-
Mass Spectrometry (MS): Can help in identifying the molecular weights of the impurities.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Based on the polarity of the molecule and general practices for pyrazoles, good single solvents to try are ethanol, methanol, or ethyl acetate.[3][6] A mixed solvent system of ethanol and water can also be effective.[4] Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Then, allow it to cool slowly.
Q4: What conditions are recommended for purifying this compound by column chromatography?
A4:
-
Stationary Phase: Silica gel is the most common choice.[7] However, due to the basic nature of the bipyrazole, it may be necessary to deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[5]
-
Mobile Phase: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.[8]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate, with the addition of 1% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Solvents/Eluents | Key Considerations | Expected Purity |
| Recrystallization | Ethanol/Water, Methanol/Water, Hexane/Ethyl Acetate[3][4] | Good for removing less soluble or more soluble impurities. | >98% |
| Column Chromatography | Hexanes/Ethyl Acetate with 1% Triethylamine | Effective for separating compounds with similar polarities. | >99% |
Visualizing the Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the purification of this compound.
References
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
University of California, Los Angeles. Column chromatography. [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
PubChem. This compound. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
Sources
avoiding polymorphism in the crystallization of coordination polymers
A-C-E (Avoiding Crystallographic Enigmas): Your Guide to Polymorph-Free Coordination Polymers
Welcome to the A-C-E support center, a dedicated resource for researchers, scientists, and drug development professionals navigating the intricate world of coordination polymer (CP) crystallization. The spontaneous assembly of metal ions and organic ligands into crystalline solids is a cornerstone of modern materials science and pharmaceutical development. However, this process is often plagued by polymorphism—the ability of a compound to exist in multiple crystalline forms.
Polymorphism can be a significant hurdle, as different polymorphs of the same coordination polymer can exhibit vastly different physical and chemical properties, including solubility, stability, color, and porosity. For drug development, this can have profound implications for bioavailability and therapeutic efficacy. In materials science, it can affect catalytic activity, gas sorption capacity, and luminescent properties.
This guide is structured to provide you with not only troubleshooting solutions and step-by-step protocols but also the fundamental principles governing the nucleation and growth of coordination polymer crystals. By understanding the "why" behind the methods, you can gain better control over your crystallization experiments and consistently obtain the desired polymorph.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in coordination polymers and why is it a problem?
A: Polymorphism refers to the existence of a substance in more than one crystalline form.[1][2] These different forms, or polymorphs, have the same chemical composition but differ in the arrangement of their constituent molecules or ions in the crystal lattice.[1] This structural difference can lead to significant variations in physicochemical properties such as solubility, melting point, stability, and even color. In the context of drug development, an unintended polymorph could have lower solubility and, therefore, reduced bioavailability. For materials applications, different polymorphs can exhibit altered porosity, catalytic activity, or magnetic and optical properties.[3] The challenge lies in reliably producing a specific, desired polymorph and avoiding contamination with others.
Q2: I keep getting a mixture of different crystal morphologies. How can I obtain a single polymorph?
A: The formation of multiple crystal morphologies often indicates the presence of concomitant polymorphism.[1] To favor the formation of a single polymorph, you need to carefully control the crystallization conditions to favor either the thermodynamically or kinetically stable form. Key parameters to adjust include:
-
Temperature: Higher temperatures tend to favor the formation of the thermodynamically more stable polymorph, while lower temperatures can trap the kinetically favored, less stable form.[4][5]
-
Solvent: The choice of solvent is critical as it influences the solubility of your precursors and can stabilize different polymorphic forms through solute-solvent interactions.[6][7][8] Experimenting with a range of solvents with varying polarities and hydrogen-bonding capabilities is recommended.
-
Concentration: Reactant concentration affects the level of supersaturation, which in turn dictates the nucleation rate.[3][9][10] Lower concentrations generally lead to slower nucleation and growth, which can favor the formation of the thermodynamic product.
Q3: My synthesis is not reproducible. Sometimes I get polymorph A, and other times polymorph B under what I think are the same conditions. What could be the cause?
A: This is a common and frustrating issue in coordination polymer synthesis. The culprit is often a subtle, uncontrolled variable in your experimental setup. Here are some factors to investigate:
-
Stirring rate: The hydrodynamics of your solution can influence nucleation. Ensure your stirring rate is consistent across all experiments.
-
Rate of reactant addition: A rapid addition of reactants can lead to high local supersaturation, favoring kinetic products. A slower, controlled addition can promote the formation of the thermodynamic polymorph.
-
Purity of reagents and solvents: Impurities can act as heterogeneous nucleation sites, leading to the formation of undesired polymorphs.[11] Always use high-purity reagents and solvents.
-
Glassware surface: Minor scratches or residues on your crystallization vessel can also serve as nucleation sites. Ensure your glassware is scrupulously clean and consider using new vessels for critical experiments.
Q4: Can additives or "modulators" help in controlling polymorphism?
A: Yes, additives or modulators can be a powerful tool to control polymorphism. These are typically small molecules or polymers that are added to the crystallization solution in substoichiometric amounts.[12][13] They can function in several ways:
-
Inhibiting Nucleation: Some additives can increase the energy barrier for the nucleation of a specific polymorph, effectively preventing its formation.[13][14]
-
Altering Growth Rates: Additives can selectively adsorb to certain crystal faces of a growing polymorph, slowing or halting its growth and allowing another polymorph to dominate.[13]
-
Stabilizing Precursor Species: In some cases, additives can interact with the metal-ligand species in solution, guiding the self-assembly process towards a particular structural outcome.[12]
Common modulators include organic acids, bases, surfactants, and polymers like polyvinylpyrrolidone (PVP).[12][14][15]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Amorphous Precipitate Instead of Crystals | 1. High Supersaturation: Reactant concentrations are too high, leading to rapid, uncontrolled precipitation. 2. Poor Solvent Choice: The coordination polymer has very low solubility in the chosen solvent. | 1. Reduce Concentrations: Systematically lower the concentrations of the metal salt and organic ligand. 2. Slow Reactant Mixing: Use a slow diffusion method (e.g., layered solutions or vapor diffusion) to control the rate of reactant mixing. 3. Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the product has moderate solubility. |
| Formation of Multiple Polymorphs (Concomitant Crystallization) | 1. Competing Nucleation Rates: The kinetic and thermodynamic polymorphs have similar nucleation rates under the current conditions.[16] 2. Solvent-Mediated Transformation: A metastable polymorph may be transforming into a more stable one over time. | 1. Adjust Temperature: Try running the crystallization at a higher temperature to favor the thermodynamic product, or a lower temperature to isolate the kinetic product.[4] 2. Seeding: Introduce a small crystal of the desired polymorph to the supersaturated solution to encourage its growth over other forms. 3. Vary the Solvent: The solvent can have a profound impact on which polymorph is favored.[7] |
| Inconsistent Crystal Quality or Size | 1. Inconsistent Nucleation: Variations in factors like temperature, stirring, or impurities are leading to uncontrolled nucleation events. 2. Ostwald Ripening: Smaller, less stable crystals are dissolving and redepositing onto larger, more stable ones. | 1. Strict Control of Parameters: Maintain precise control over temperature, stirring speed, and reactant addition rates. 2. Use of Additives: Small amounts of certain polymers can suppress secondary nucleation and lead to more uniform crystal sizes.[12][17] 3. Controlled Cooling: If using a cooling crystallization method, implement a slow, linear cooling profile. |
Understanding the Crystallization Landscape: Thermodynamic vs. Kinetic Control
The ability to control polymorphism hinges on understanding the principles of thermodynamic and kinetic control.[5][18]
-
Thermodynamic Product: This is the most stable polymorph, having the lowest Gibbs free energy. Its formation is favored under conditions that allow the system to reach equilibrium, such as higher temperatures, longer reaction times, and conditions of moderate supersaturation.[5]
-
Kinetic Product: This is the polymorph that forms the fastest, having the lowest activation energy for nucleation. It is often a metastable phase and is favored under conditions of high supersaturation, low temperatures, and rapid precipitation.[5]
The relationship between these two pathways can be visualized with an energy profile diagram:
Caption: Energy profile for the formation of kinetic vs. thermodynamic polymorphs.
Experimental Protocols
Protocol 1: Screening for Polymorphs Using a Temperature Gradient
This protocol allows for the rapid screening of temperature effects on polymorphism.
-
Prepare a Stock Solution: Dissolve your metal salt and organic ligand in a suitable solvent or solvent mixture at a concentration that is soluble at elevated temperatures but supersaturated at room temperature.
-
Aliquot the Solution: Dispense equal volumes of the hot, clear solution into several small vials.
-
Establish a Temperature Gradient: Place the vials in a temperature-controlled block or a series of water baths set to different temperatures (e.g., 5°C, 25°C, 40°C, 60°C, 80°C).
-
Equilibrate and Observe: Allow the vials to equilibrate for 24-48 hours. Observe the formation of crystals and note any differences in morphology.
-
Characterize the Products: Harvest the crystals from each vial and analyze them using Powder X-Ray Diffraction (PXRD) to identify the different polymorphs.
Protocol 2: Controlled Crystallization via Slow Solvent Evaporation
This method promotes the growth of high-quality single crystals, often favoring the thermodynamic product.
-
Prepare a Dilute Solution: Dissolve the metal salt and ligand in a volatile solvent in which they are both soluble. The concentration should be just below the saturation point.
-
Set Up the Crystallization Vessel: Transfer the solution to a clean vial or beaker.
-
Control Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it. This will slow down the rate of evaporation.
-
Isolate from Disturbances: Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Monitor Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor for the formation of single crystals.
Protocol 3: Utilizing Additives to Select for a Specific Polymorph
This protocol demonstrates how to use a modulator to influence the crystallization outcome.
-
Select a Modulator: Choose a modulator that is structurally similar to your organic ligand or has functional groups that can interact with the metal center. A common starting point is to use a small amount of a carboxylic acid or a polymer like PVP.
-
Prepare Solutions: Prepare a stock solution of your metal salt and ligand as you normally would. In separate vials, prepare solutions with varying concentrations of the modulator (e.g., 0.1, 1, 5, and 10 mol% relative to the ligand).
-
Initiate Crystallization: Use your standard crystallization procedure (e.g., slow cooling, vapor diffusion) for all solutions, including a control without any modulator.
-
Analyze the Results: After crystallization is complete, analyze the products from each vial by PXRD to determine if the modulator influenced the polymorphic outcome.
The Nucleation Pathway: Homogeneous vs. Heterogeneous
Nucleation, the initial formation of a stable crystalline nucleus, is a critical step in crystallization and can occur through two main pathways:
-
Homogeneous Nucleation: This occurs spontaneously within a pure, supersaturated solution without the influence of any foreign surfaces.[11][19] It requires a higher degree of supersaturation to overcome the energy barrier for forming a new phase.[20][21]
-
Heterogeneous Nucleation: This is initiated on a pre-existing surface, such as dust particles, impurities, or even scratches on the glassware.[11][19] Heterogeneous nucleation is generally more favorable as the foreign surface reduces the energy barrier for nucleus formation.[19][21]
Understanding which nucleation pathway is dominant in your system can help you troubleshoot issues with reproducibility. If heterogeneous nucleation is suspected to be the cause of inconsistent results, meticulous cleaning of glassware and filtration of solutions can help promote more controlled, homogeneous nucleation.
Caption: Homogeneous vs. Heterogeneous nucleation pathways.
References
- Kanoo, P., Gurunatha, K. L., & Maji, T. K. (n.d.). Temperature-Controlled Synthesis of Metal-Organic Coordination Polymers: Crystal Structure, Supramolecular Isomerism, and Porous Property. ACS Publications.
- Study of temperature and ligand flexibility effects on coordination polymer formation from cyclobutanetetracarboxylic acid. (n.d.). ResearchGate.
- Design of crystalline layered coordination polymers that respond to light and heat stimuli. (n.d.).
- Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. (2009, October 23).
- Controlling the Formation of Two Concomitant Polymorphs in Hg(II) Coordination Polymers. (2022, March 17).
- Thermodynamic and kinetic crystallization of isomers. (n.d.). ResearchGate.
- Effect of Organic Polymer Additive on Crystallization of Porous Coordination Polymer | Request PDF. (n.d.). ResearchGate.
- Crystal Structure and Thermal Studies of Coordination Compounds. (n.d.). MDPI.
- (PDF) Solvent and additive-controlled supramolecular isomerism in zinc coordination polymers. (n.d.). ResearchGate.
- Controlling Spin Transition in One-Dimensional Coordination Polymers through Polymorphism | Inorganic Chemistry. (n.d.). ACS Publications.
- Impact of a polymer modifier on directing the non-classical crystallization pathway of TS-1 zeolite: accelerating nucleation and enriching active sites. (n.d.). PubMed Central.
- What Is The Difference Between Homogeneous And Heterogeneous Nucleation? - Chemistry For Everyone. (n.d.). YouTube.
- Polymorph Selection with Morphology Control Using Solvents. (n.d.). ResearchGate.
- Thermodynamic versus kinetic control in self-assembly of zero-, one-, quasi-two-, and two-dimensional metal-organic coordination structures | The Journal of Chemical Physics. (2015, February 2). AIP Publishing.
- What is the difference between homogeneous and heterogeneous nucleation?. (2015, August 5). Quora.
- Coordination Polymer Flexibility Leads to Polymorphism and Enables a Crystalline Solid–Vapour Reaction: A Multi-technique Mechanistic Study. (n.d.). PMC - NIH.
- Application of Polymers as a Tool in Crystallization—A Review. (n.d.). PMC - NIH.
- HETEROGENEOUS NUCLEATION IN POLYMER CRYSTALLIZATIOR GLADYS RONCA. (n.d.). Brunel University Research Archive.
- Use of additives for inhibition and promotion of crystallization. (2020, June 16). Technobis.
- Effects of polymer additives on the crystallization of hydrates: a molecular-level modulation. (n.d.). PubMed.
- What is the effect of concentration of a coordination catalyst on the molecular weight of a polymer?. (2014, December 4). ResearchGate.
- Concentration Gradient-Induced Syntheses and Crystal Structures of Two Copper(II) Coordination Polymer Based on Phthalic Acid and 2,2′-Bipyridine. (n.d.). PubMed Central.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Heterogeneous Nucleation or Homogeneous Nucleation?. (n.d.). ResearchGate.
- Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse | Journal of the American Chemical Society. (2020, November 11).
Sources
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Validation & Comparative
A Comparative Guide to 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole and Other Bipyrazole Ligands for Coordination Chemistry
In the intricate world of coordination chemistry and materials science, the design and selection of organic ligands are paramount to tailoring the properties of the resulting metal complexes and coordination polymers. Among the vast library of N-heterocyclic ligands, bipyrazoles have emerged as versatile building blocks, prized for their robust coordination behavior and the tunable electronic and steric properties they impart to metal centers. This guide provides an in-depth comparison of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (Me4bpzH2) with other notable bipyrazole ligands, offering experimental data and procedural insights to inform researchers, scientists, and drug development professionals in their quest for novel functional materials.
The Significance of Substitution: Unveiling the Impact of Methyl Groups
The introduction of substituents onto a ligand framework is a powerful strategy to fine-tune the characteristics of the resulting metal complexes. In the case of Me4bpzH2, the four methyl groups at the 3, 3', 5, and 5' positions exert significant steric and electronic effects compared to the parent unsubstituted 4,4'-bipyrazole (H2BPZ) and other substituted analogues like 3,3',5,5'-tetraphenyl-4,4'-bipyrazole.
Steric Hindrance: The methyl groups in Me4bpzH2 introduce considerable steric bulk around the coordinating nitrogen atoms. This steric hindrance can influence the coordination geometry of the resulting metal complex, affecting bond angles and distances. A key consequence of this is the often-observed twisted conformation of the two pyrazole rings relative to each other. The interplanar angle (φ) of the bipyrazole is influenced by the steric repulsion of these methyl groups, as well as the coordination environment of the metal ion[1]. This contrasts with the generally more planar conformation of unsubstituted H2BPZ in its complexes. This enforced twisting can create specific pockets and channels within coordination polymers, influencing their guest-binding properties.
Electronic Effects: Methyl groups are weakly electron-donating. This inductive effect increases the electron density on the pyrazole rings and, consequently, on the coordinating nitrogen atoms. This enhanced electron-donating ability can strengthen the ligand-metal bond and influence the redox potential of the metal center. Studies on related copper complexes with substituted pyrazole ligands have shown that electron-donating groups can enhance catalytic activity in processes like water oxidation[2][3].
A comparison of key properties between Me4bpzH2 and other bipyrazole ligands is summarized in the table below:
| Property | 3,3',5,5'-Tetramethyl-4,4'-bipyrazole (Me4bpzH2) | 4,4'-Bipyridine | 4-Methylpyrazole |
| Predicted pKa | 14.33[4] | 4.82 | 2.91 - 3.00[5] |
| Molecular Weight ( g/mol ) | 190.25[6] | 156.18 | 82.10 |
| Structure | Two pyrazole rings linked at the 4,4' positions with four methyl groups | Two pyridine rings linked at the 4,4' positions | A single pyrazole ring with one methyl group |
Comparative Performance in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The choice of bipyrazole ligand significantly impacts the structure and properties of the resulting coordination polymers and MOFs.
Structural Comparison
A notable example is the formation of isoreticular porous coordination polymers. Solvothermal reactions of transition metal salts with Me4bpzH2 have yielded coordination polymers such as [M(Me4BPZ)] (where M = Zn, Co), which are isostructural to [M(BPZ)] formed with the unsubstituted H2BPZ[7][8]. This demonstrates that despite the steric bulk of the methyl groups, the overall network topology can be retained.
However, the methyl groups do influence key structural parameters. In a comparative study of isostructural zinc and cobalt frameworks, the introduction of the tetramethyl substitution leads to an expansion of the channels within the 3D porous network[7][8]. This highlights the potential of using substituted bipyrazoles to tune the pore size and shape in MOFs for specific applications like gas storage and separation.
Caption: Comparison of bipyrazole ligand structures.
Thermal Stability
The incorporation of Me4bpzH2 into coordination frameworks can enhance their thermal stability. Thermogravimetric analyses of isoreticular [M(Me4BPZ)] and [M(BPZ)] (M = Zn, Co) frameworks revealed that the materials containing the tetramethyl-substituted ligand decompose at higher temperatures (above 300 °C)[7]. This increased thermal robustness can be attributed to the more rigid and sterically encumbered nature of the Me4bpzH2 ligand, which can lead to stronger and more stable framework structures.
Photophysical Properties: The Role of Methyl Groups in Luminescence
The electronic nature of the bipyrazole ligand plays a crucial role in the photophysical properties of its metal complexes. While comprehensive comparative studies on the quantum yields of a series of bipyrazole complexes are limited, some insights can be drawn.
In a study of silver(I) coordination polymers with Me4bpzH2, the resulting complexes exhibited interesting photoluminescence properties[4]. The emission was attributed to a combination of ligand-centered fluorescence and phosphorescence, the latter being enhanced by the heavy atom effect of silver. The electron-donating methyl groups on the bipyrazole ligand can influence the energy of the ligand-centered excited states, thereby tuning the emission wavelength. For instance, in other pyrazole-based zinc(II) complexes, the introduction of electron-donating groups has been shown to tune the emission maxima of the resulting materials[9]. While a direct comparison is not available, it is plausible that the methyl groups in Me4bpzH2 would lead to red-shifted emission compared to complexes with unsubstituted H2BPZ due to the destabilization of the HOMO.
Electrochemical Properties: Tuning Redox Potentials
The electron-donating nature of the methyl groups in Me4bpzH2 is expected to make the corresponding metal complexes easier to oxidize compared to those with unsubstituted or electron-withdrawing group-substituted bipyrazole ligands. While direct comparative cyclic voltammetry data for a series of 4,4'-bipyrazole complexes is scarce, studies on copper complexes with other substituted pyrazole ligands have demonstrated this principle. For instance, copper(I) complexes bearing pyrazole ligands with electron-donating methyl or tert-butyl groups showed higher activity in catalytic water oxidation, which was correlated with their electronic properties[2][3]. This suggests that Me4bpzH2 could be a valuable ligand for developing catalysts for redox-mediated transformations where fine-tuning of the metal center's redox potential is crucial.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of both the ligand of interest and a representative unsubstituted analogue are provided below.
Synthesis of this compound (Me4bpzH2)
This procedure is adapted from the literature for the synthesis of the free ligand, which is often generated in situ or prepared as a precursor for coordination chemistry[4][10].
Materials:
-
Hydrazine hydrate
-
2,4-Pentanedione (acetylacetone)
-
Iodine
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of 3,5-dimethylpyrazole: In a round-bottom flask, slowly add hydrazine hydrate (1 equivalent) to a solution of 2,4-pentanedione (1 equivalent) in ethanol. The reaction is exothermic. Stir the mixture at room temperature for 1 hour.
-
Remove the ethanol under reduced pressure. The resulting oil is 3,5-dimethylpyrazole.
-
Oxidative Coupling: Dissolve the crude 3,5-dimethylpyrazole in a suitable solvent such as ethanol.
-
Add a solution of iodine (1 equivalent) in ethanol dropwise to the pyrazole solution with stirring.
-
Add a solution of sodium hydroxide to neutralize the HI formed during the reaction.
-
Stir the reaction mixture at room temperature for several hours. The product, Me4bpzH2, will precipitate out of solution.
-
Collect the solid by filtration, wash with water and then with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure Me4bpzH2.
Caption: Workflow for the synthesis of Me4bpzH2.
Synthesis of 4,4'-Bipyrazole (H2BPZ)
The synthesis of unsubstituted 4,4'-bipyrazole can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine, a classic method for pyrazole synthesis[11][12][13].
Materials:
-
Hydrazine sulfate
-
Malondialdehyde tetraethyl acetal
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Hydrolysis of Acetal: In a round-bottom flask, heat a mixture of malondialdehyde tetraethyl acetal and dilute hydrochloric acid to generate malondialdehyde in situ.
-
Condensation: To the cooled solution containing malondialdehyde, add a solution of hydrazine sulfate in water.
-
Adjust the pH of the reaction mixture to be slightly acidic.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution. The product, 4,4'-bipyrazole, will precipitate.
-
Collect the solid by filtration, wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or water to obtain pure H2BPZ.
Conclusion
The choice of bipyrazole ligand is a critical determinant of the final properties of coordination complexes and polymers. This compound stands out as a ligand that offers a unique combination of steric bulk and electron-donating character. These features translate into enhanced thermal stability, tunable photophysical properties, and modified redox behavior in its metal complexes compared to its unsubstituted counterpart and other derivatives. The ability to form isoreticular frameworks with expanded pore sizes further underscores its potential in the design of functional materials. This guide provides a foundational understanding and practical data to aid researchers in harnessing the distinct advantages of Me4bpzH2 and other bipyrazole ligands in their synthetic endeavors.
References
-
Fujisawa, K., Kobayashi, Y., Okano, M., Iwabuchi, R., Kondo, S., & Young, D. J. (2023). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. Molecules, 28(7), 2936. [Link]
-
Proserpio, D. M., et al. (2013). Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. Crystal Growth & Design, 13(7), 3087-3097. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Swarts, A. J., et al. (2021). Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes. Sustainable Energy & Fuels, 5(10), 2753-2763. [Link]
-
PubChem. (n.d.). 4,4'-Bipyridine. Retrieved from [Link]
-
Krylov, V. A., et al. (2020). Luminescent properties of Zinc complexes of 4- formylpyrazolone based azomethine ligands: Excitation-dependent emission in solution. Sci-Hub. [Link]
-
Proserpio, D. M., et al. (2013). Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. ResearchGate. [Link]
-
Swarts, A. J., et al. (2021). Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes. Sustainable Energy & Fuels, 5(10), 2753-2763. [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole (Me4bpzH2) and the interplanar... Retrieved from [Link]
-
PubMed. (n.d.). Fomepizole (4-Methylpyrazole, 4MP) is used as an antidote for ethylene glycol and methanol poisoning. Retrieved from [Link]
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A Comparative Guide to Tetramethyl-Substituted Bipyrazole in Metal-Organic Frameworks: Enhancing Performance Through Molecular Design
In the dynamic field of materials science, particularly in the design of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount. It dictates the framework's topology, porosity, stability, and ultimately, its functionality. While the bipyrazole linker family has long been a reliable building block, the strategic introduction of functional groups offers a pathway to tailor MOF properties with high precision. This guide provides an in-depth comparison of MOFs constructed with the 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (H₂Me₄BPZ) linker against its unsubstituted counterparts, supported by experimental evidence and procedural insights.
The Rationale for Linker Functionalization: Beyond Unsubstituted Bipyrazole
The foundational 4,4'-bipyrazole (H₂BPZ) linker is a robust, linear N-donor ligand that reliably forms porous coordination polymers. However, MOFs derived from it can sometimes suffer from framework interpenetration, where multiple independent networks occupy the same volume, leading to reduced porosity and limited access to active sites. Furthermore, the inherent properties of the pore environment are largely dictated by the metal nodes and the simple aromatic linker.
To overcome these limitations, researchers have turned to linker functionalization. By adding chemical moieties to the bipyrazole core, we can introduce new properties. For instance, amino-functionalization can enhance CO₂ selectivity, while introducing bulky groups can control the framework's structure.[1] The focus of this guide, the tetramethyl-substituted variant, leverages steric hindrance and electronic effects to confer significant advantages.
Core Advantages of 3,3′,5,5′-Tetramethyl-4,4′-Bipyrazole (H₂Me₄BPZ)
The introduction of four methyl groups onto the bipyrazole core is not a trivial modification. These groups fundamentally alter the linker's behavior during MOF self-assembly and modify the resulting material's properties in several key ways:
-
Steric Hindrance and Control over Interpenetration: The methyl groups, positioned adjacent to the coordinating nitrogen atoms, act as bulky steric shields. This steric hindrance can effectively prevent the common issue of framework interpenetration that often plagues MOFs built from simple linear linkers. The result is a more open and robust framework with accessible, well-defined channels.[2][3]
-
Enhanced Hydrophobicity: The four aliphatic methyl groups significantly increase the non-polar character of the linker. This imbues the resulting MOF pores with a hydrophobic nature. This property is highly desirable for applications involving the selective adsorption of non-polar organic molecules from humid gas streams or aqueous solutions, or for creating a water-repellent environment to protect sensitive catalytic sites.[4][5]
-
Increased Framework Robustness and Stability: The electron-donating nature of the methyl groups can strengthen the coordinate bonds between the pyrazolate nitrogen and the metal centers. Coupled with the structural reinforcement provided by the bulky groups, this often leads to MOFs with remarkable thermal and chemical stability.[2][3] Studies have demonstrated that MOFs based on H₂Me₄BPZ can be stable to temperatures exceeding 300 °C.[3]
-
Tunable Pore Environment: The methyl groups decorate the walls of the MOF channels, creating a unique chemical environment. This can lead to preferential adsorption of specific guest molecules through favorable van der Waals interactions, enhancing selectivity in separation applications.[6]
Quantitative Comparison: H₂Me₄BPZ vs. Unsubstituted Analogs
The advantages of using the H₂Me₄BPZ linker are most evident when comparing the empirical data of isoreticular MOFs (frameworks with the same topology but different linkers).
| Property | [Zn(BPZ)] (Unsubstituted) | [Zn(Me₄BPZ)] (Tetramethyl-substituted) | Advantage of Tetramethyl Substitution | Source |
| Structure | Often prone to interpenetration | 3D porous network with square-shaped channels | Prevents interpenetration, ensures permanent porosity. | [2][3] |
| Thermal Stability | High | Decomposes above 300 °C | Demonstrates remarkable thermal robustness. | [3] |
| Porosity | Variable, can be low if interpenetrated | Permanent microporosity | Guarantees accessible pores for guest molecules. | [2][3] |
| Pore Environment | Relatively polar | Hydrophobic | Enables selective adsorption and water stability. | [4][5] |
Note: Specific surface area values can vary significantly based on synthesis and activation conditions. The key takeaway is the structural integrity conferred by the methyl groups, which ensures the porosity is not lost to interpenetration.
Experimental Validation: Protocols and Workflows
To translate theoretical advantages into practical results, reproducible experimental protocols are essential. Below are representative methodologies for the synthesis and characterization of a MOF utilizing the H₂Me₄BPZ linker.
Protocol 1: Solvothermal Synthesis of [Zn(Me₄BPZ)]
This protocol is adapted from established literature for the synthesis of porous coordination polymers based on the H₂Me₄BPZ linker.[2][3]
A. Reagents and Materials:
-
3,3′,5,5′-Tetramethyl-4,4′-bipyrazole (H₂Me₄BPZ)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Glass vials (20 mL) with Teflon-lined caps
-
Programmable oven
-
Centrifuge
-
Vacuum oven
B. Step-by-Step Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of H₂Me₄BPZ in 15 mL of DMF.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 100 °C for 48 hours.
-
Cooling and Collection: After 48 hours, allow the oven to cool slowly to room temperature. Crystalline product should have formed.
-
Washing: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap it, and sonicate for 15 minutes to wash the product. Centrifuge the mixture to pellet the crystals and decant the supernatant. Repeat this washing step three times.
-
Solvent Exchange: After the final DMF wash, add 10 mL of methanol to the product. Allow it to soak for 24 hours to exchange the high-boiling point DMF from the pores. Replace with fresh methanol every 8 hours.
-
Activation: Decant the methanol and transfer the crystalline solid to a vacuum oven. Heat at 120 °C under high vacuum overnight to remove all guest solvent molecules from the pores. The activated, porous MOF is now ready for characterization.
Causality Behind Choices:
-
Solvothermal Method: The use of high temperature and pressure helps overcome the kinetic barriers to crystallization, yielding high-quality, crystalline MOF material.
-
DMF as Solvent: DMF is a high-boiling point, polar aprotic solvent that is excellent for solubilizing both the metal salt and the organic linker, facilitating the self-assembly process.
-
Solvent Exchange & Activation: This is a critical step. Failure to completely remove the DMF guest molecules from the pores will result in an inaccurate (underestimated) measurement of the material's surface area and porosity. Methanol is used as an intermediate exchange solvent due to its lower boiling point, making the final vacuum drying more effective.
Diagram: General MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis and activation of a MOF.
Protocol 2: Characterization by N₂ Sorption (BET Analysis)
This protocol outlines the standard procedure for determining the specific surface area (Brunauer–Emmett–Teller area) of the activated MOF.
A. Equipment:
-
Volumetric gas sorption analyzer
-
Analysis tubes
-
Degassing station
-
Ultra-high purity N₂ and He gas
-
Liquid nitrogen
B. Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 50-100 mg of the activated MOF sample into a pre-weighed analysis tube.
-
Degassing: Attach the tube to the degassing port of the analyzer. Heat the sample to 120 °C under high vacuum for at least 4 hours to remove any adsorbed atmospheric contaminants (primarily water). This step is crucial for obtaining an accurate surface area measurement.
-
Analysis: Transfer the analysis tube to the analysis port. Immerse the tube in a liquid nitrogen bath (77 K).
-
Measurement: Perform a full N₂ adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 1.0.
-
Data Processing: Calculate the BET specific surface area using the adsorption data in the P/P₀ range of 0.05 to 0.3. Use the t-plot or QSDFT methods to determine the micropore volume.
Diagram: Logic of H₂Me₄BPZ Advantages
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comparative study of coordination polymers from different N-heterocyclic linkers
A Comparative Guide to Coordination Polymers Derived from N-Heterocyclic Linkers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the ever-evolving landscape of materials science, coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), have emerged as materials of exceptional promise.[1] Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for the rational design of materials with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.[2][3] A critical component in this design is the organic linker, and among the most versatile and widely employed are the N-heterocyclic linkers.
This guide provides a comparative analysis of coordination polymers synthesized from different classes of N-heterocyclic linkers, namely those based on imidazole, pyrazole, triazole, and tetrazole. We will delve into the nuanced differences in their coordination chemistry and how these translate into the structural and functional diversity of the resulting materials. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these fascinating materials.
The Influence of the N-Heterocyclic Linker: A Structural Overview
The choice of N-heterocyclic linker is a determining factor in the final architecture and properties of a coordination polymer.[4] The number and position of nitrogen atoms within the heterocyclic ring, as well as the presence of other functional groups, dictate the coordination modes available for binding to metal centers. This, in turn, influences the dimensionality, topology, and chemical environment of the resulting framework.
Below is a diagram illustrating the fundamental structures of the N-heterocyclic linkers discussed in this guide and their progression in terms of nitrogen content.
Caption: Progression of N-heterocyclic linkers by nitrogen content.
Imidazole-Based Coordination Polymers
Imidazole, a five-membered ring with two nitrogen atoms, is a fundamental building block in coordination chemistry.[5][6] Its derivatives can be functionalized at the 1, 2, or 4 positions to create a wide variety of ligands.[5] The presence of both a pyridine-type and a pyrrole-type nitrogen atom allows for diverse coordination behaviors, including acting as a monodentate or a bridging ligand.[7]
Coordination Chemistry and Structural Implications
The deprotonated form of imidazole, imidazolate, can bridge two metal centers, leading to the formation of robust, three-dimensional frameworks. A prime example of this is the class of Zeolitic Imidazolate Frameworks (ZIFs), which are topologically isomorphic to zeolites. The metal-imidazolate-metal angle is analogous to the Si-O-Si angle in zeolites, resulting in porous materials with high thermal and chemical stability.[6]
Synthesis and Experimental Protocol: A Case Study of ZIF-8
ZIF-8, constructed from Zn²⁺ ions and 2-methylimidazolate linkers, is one of the most well-studied ZIFs. Its synthesis is typically carried out under solvothermal conditions.
Experimental Protocol for ZIF-8 Synthesis:
-
Preparation of Solutions:
-
Solution A: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in N,N-dimethylformamide (DMF).
-
Solution B: Dissolve 2-methylimidazole in DMF.
-
-
Mixing: Slowly add Solution A to Solution B under vigorous stirring.
-
Crystallization: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 140 °C) for a set period (e.g., 24 hours).
-
Isolation and Purification: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration, washed thoroughly with fresh DMF and methanol, and dried under vacuum.
The properties of the resulting ZIF-8, such as crystal size and porosity, can be tuned by varying the synthesis conditions (e.g., temperature, time, solvent, and reactant concentrations).
Properties and Applications
Imidazole-based coordination polymers, particularly ZIFs, exhibit high surface areas and tunable pore sizes, making them excellent candidates for gas storage and separation. For instance, ZIF-8 has a high hydrogen storage capacity.[8] They also find applications in catalysis and as carriers for drug delivery.
Pyrazole-Based Coordination Polymers
Pyrazole is an isomer of imidazole, also containing a five-membered ring with two adjacent nitrogen atoms. This structural difference leads to distinct coordination behavior and resulting framework properties.[9] Pyrazole-based linkers can act as both mono- and bidentate ligands, forming a variety of coordination complexes.[9]
Coordination Chemistry and Structural Diversity
The adjacent nitrogen atoms in pyrazole allow it to act as a chelating ligand or to bridge metal centers in a syn-conformation. This often leads to the formation of discrete polynuclear complexes or one-dimensional chains.[10] However, with appropriate functionalization, higher-dimensional frameworks can be constructed. For example, 3,5-pyrazoledicarboxylic acid has been used to synthesize 3D heterometallic coordination polymers.[10]
Synthesis and Experimental Protocol: A Pyrazole-Carboxylic Acid Linker Example
The following is a general procedure for the synthesis of a coordination polymer using a pyrazole-based dicarboxylic acid linker.[11]
Experimental Protocol:
-
Ligand Synthesis: Synthesize the desired pyrazole-based carboxylic acid ligand, for example, 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpc), following established organic synthesis procedures.[11]
-
Coordination Polymer Synthesis:
-
Dissolve the pyrazole-based linker and a metal salt (e.g., CoCl₂·6H₂O) in a suitable solvent or solvent mixture (e.g., water/ethanol).
-
The pH of the solution may be adjusted using a base (e.g., NaOH).
-
The mixture is then sealed in a vial and heated under solvothermal conditions (e.g., 120 °C) for several days.
-
-
Product Recovery: After slow cooling, colored crystals of the coordination polymer are obtained, washed with the solvent, and air-dried.
Caption: General solvothermal synthesis workflow for pyrazole-based CPs.
Comparative Properties
Coordination polymers derived from pyrazole linkers often exhibit interesting magnetic and photoluminescent properties.[10][12] The thermal stability of these materials can be quite high, with some frameworks being stable up to 450 °C.[12]
Triazole and Tetrazole-Based Coordination Polymers
Triazoles and tetrazoles are N-heterocyclic linkers containing three and four nitrogen atoms, respectively. The increased number of nitrogen atoms provides a higher density of potential coordination sites, leading to highly connected and often robust frameworks.[2][13]
Coordination Versatility
1,2,4-triazole is a particularly versatile linker, capable of bridging metal centers in various modes (μ¹,², μ¹,⁴, μ¹,²,⁴), which facilitates the construction of 3D frameworks.[14] Tetrazoles, with their four nitrogen atoms, can also act as multidentate linkers, often resulting in high-dimensional, nitrogen-rich coordination polymers.[15] These nitrogen-rich frameworks are of interest for applications such as proton conduction and energetic materials.[13]
Post-Synthetic Modification: A Powerful Tool
A valuable technique for functionalizing triazole and tetrazole-based MOFs is post-synthetic ligand exchange (PSE).[13][16] This method allows for the introduction of functional groups into a pre-existing framework, enabling the tuning of properties without de novo synthesis.
Experimental Protocol for Post-Synthetic Ligand Exchange: [13]
-
Parent MOF Synthesis: Synthesize a parent MOF, such as UiO-66, which is a zirconium-based MOF.
-
Ligand Exchange: Immerse the parent MOF in a solution containing the desired triazole or tetrazole-functionalized linker (e.g., H₂BDC-Triazole or H₂BDC-Tetrazole) in a suitable solvent.
-
Reaction: The exchange is typically carried out at room temperature or slightly elevated temperatures for a specific duration.
-
Purification: The resulting functionalized MOF is then collected, washed thoroughly to remove any unexchanged linker, and dried.
Performance Comparison
The incorporation of triazole and tetrazole moieties can significantly influence the properties of coordination polymers. For example, in a study involving the post-synthetic modification of UiO-66, the introduction of triazole and tetrazole groups led to a decrease in the Brunauer-Emmett-Teller (BET) surface area compared to the parent MOF, but endowed the material with new functionalities, such as enhanced proton conductivity.[13]
Comparative Performance Data
To provide a clear comparison of the properties of coordination polymers derived from different N-heterocyclic linkers, the following table summarizes key performance metrics for representative examples.
| Linker Type | Example Framework | Metal Ion | BET Surface Area (m²/g) | Thermal Stability (°C) | Key Application | Reference |
| Imidazole | ZIF-8 | Zn²⁺ | ~1,300 - 1,600 | ~400 | Gas Storage, Catalysis | [8] |
| Pyrazole | [Zn(BPZ)] | Zn²⁺ | ~993 | ~450 | Gas Sorption | [12] |
| Triazole | UiO-66-Triazole | Zr⁴⁺ | 809 | >300 | Proton Conduction | [13] |
| Tetrazole | UiO-66-Tetrazole | Zr⁴⁺ | 1,045 | >300 | Proton Conduction | [13] |
Note: The properties listed are for specific examples and can vary significantly depending on the exact structure of the linker, the metal ion, and the synthesis conditions.
Conclusion and Future Outlook
The choice of N-heterocyclic linker is a powerful tool for tuning the structure and function of coordination polymers. Imidazole-based linkers are renowned for forming highly porous and stable frameworks like ZIFs. Pyrazole linkers offer unique coordination geometries leading to interesting magnetic and optical properties. Triazole and tetrazole linkers, with their high nitrogen content, are excellent candidates for creating robust, highly connected networks with applications in areas like proton conduction and energetic materials.
The future of this field lies in the design of increasingly complex, multifunctional linkers and the exploration of mixed-linker systems to create materials with precisely controlled properties. As our understanding of the structure-property relationships in these materials deepens, so too will their impact on a wide range of scientific and technological fields.
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The coordination chemistry of N-heterocyclic carboxylic acid: A comparison of the coordination polymers constructed by 4,5-imidazoledicarboxylic acid and 1H-1,2,3-triazole-4,5-dicarboxylic acid. Inorg. Chem. Front., 2021, 8, 4384-4405. [Link]
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New 3d−4f Heterometallic Coordination Polymers Based on Pyrazole-Bridged CuIILnIII Dinuclear Units and Sulfate Anions: Syntheses, Structures, and Magnetic Properties. Cryst. Growth Des. 2011, 11, 9, 4036–4044. [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of MOFs with Varied Functionalized Linkers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Nuance of Functionalized MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers.[1][2][3] This modular nature gives MOFs unprecedented tunability in terms of their structure and function, featuring extraordinarily high surface areas, tunable pore sizes, and versatile chemistry.[3] These properties make them exceptional candidates for a vast array of applications, including gas storage, separations, catalysis, and drug delivery.[2][3]
The organic linker is not merely a structural strut; it is a programmable component that dictates the framework's properties. By strategically introducing functional groups onto the linker—a process known as linker functionalization—we can precisely engineer the MOF's internal environment.[4][5] This allows for the fine-tuning of physicochemical properties to achieve a desired outcome. For instance, amine-functionalized MOFs have shown enhanced CO₂ capture capabilities due to the strong interaction between the basic amino groups and acidic CO₂.[1][6] A thorough and multi-faceted structural analysis is therefore not just a quality control step; it is fundamental to understanding the structure-property relationships that govern the performance of these advanced materials.[4] This guide provides a comparative analysis of the essential techniques used to characterize these materials, explaining the causality behind experimental choices and providing field-proven insights into their application.
The Domino Effect: How Linker Functionalization Governs MOF Properties
The introduction of a functional group into a linker molecule can initiate a cascade of changes that redefine the final MOF's characteristics. Understanding these effects is crucial for the rational design of new materials.[4]
-
Framework Topology and Defectivity: While isoreticular synthesis (maintaining the same framework topology with different linkers) is a common goal, the presence of a new functional group can alter the coordination environment, steric hindrance, or electronic properties enough to favor a completely different crystal structure.[4] Furthermore, functional groups can influence the number and type of defects (e.g., missing linkers or nodes) within the crystal, which can in turn create new active sites or alter mechanical properties.[4]
-
Porosity and Surface Area: A primary consequence of adding functional groups is the potential reduction in specific surface area and pore volume. Bulky groups occupy space within the pores that would otherwise be void.[4] However, this is not always a negative outcome; the strategic placement of functional groups can create specific binding pockets or sieve-like pores that enhance selectivity for certain guest molecules.
-
Thermal and Chemical Stability: The nature of the functional group and its interaction with the metal node can significantly impact the framework's robustness. For example, hydrophobic functional groups like methyl groups can create a water-repelling internal environment, enhancing the MOF's stability in aqueous conditions.[7] Conversely, some functional groups can weaken the metal-linker bond or be susceptible to decomposition at lower temperatures, thereby reducing the overall thermal stability.[8][9] The strength of the metal-oxygen bond is a key factor, with different metals conferring varying degrees of stability.[10]
-
Adsorption and Catalytic Performance: Functionalization is a powerful tool for tailoring the MOF's surface chemistry. Introducing hydrophilic groups like -OH or -COOH can increase a MOF's affinity for water, which is desirable for water harvesting applications.[11] In catalysis, linkers can be functionalized with amine groups or other moieties that act as active catalytic sites or enhance the absorption of light for photocatalysis.[12][13][14] The precise control offered by functionalization allows for the development of single-site catalysts with isolated and well-defined active centers.[14]
Caption: Logic of linker functionalization on MOF properties.
A Comparative Guide to Core Analytical Techniques
No single technique can fully describe a functionalized MOF. A comprehensive, multi-technique approach is essential for a self-validating analysis.
Diffraction Methods: Confirming the Blueprint
Diffraction techniques are the cornerstone of MOF structural analysis, providing direct information about the crystalline arrangement of atoms.
-
Powder X-ray Diffraction (PXRD): This is the first and most crucial technique for confirming the successful synthesis of a crystalline MOF.
-
Causality: By comparing the experimental PXRD pattern of the synthesized material to a simulated pattern from known crystal structures (e.g., the parent, non-functionalized MOF), one can rapidly verify the phase purity and confirm that the underlying framework topology has been retained after linker modification.[5][15] Significant shifts in peak positions or the appearance of new peaks can indicate a change in the unit cell parameters or the formation of a different phase.
-
Experimental Insight: MOFs are often sensitive to the loss of guest solvent molecules from their pores, which can lead to a loss of crystallinity or even framework collapse.[16][17] Therefore, it is often best practice to analyze the sample while it is still wet or sealed within a glass capillary to protect it from the ambient environment during data collection.[16][18]
-
-
Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for structural elucidation.
-
Causality: When a suitable single crystal can be grown, SCXRD provides an unambiguous, three-dimensional map of electron density, allowing for the precise determination of atomic positions, bond lengths, and angles.[19][20] This is the only technique that can definitively confirm the exact location and orientation of functional groups within the framework.
-
Experimental Insight: A significant challenge in MOF chemistry is growing single crystals of sufficient size and quality for conventional SCXRD.[20][21] For the common scenario where only microcrystalline powders are obtained, synchrotron radiation sources can be employed, as their high-intensity X-ray beams can extract usable diffraction data from much smaller crystals.[19]
-
Gas Sorption Analysis: Quantifying Porosity
Gas sorption measurements are used to determine the key textural properties of a MOF, which are critical for applications involving storage or separation.
-
Causality: By measuring the amount of nitrogen gas that adsorbs to the material at 77 K across a range of pressures, an adsorption-desorption isotherm is generated. From this isotherm, one can calculate the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution.[5][8] This allows for direct quantitative comparison of how different functional groups impact the accessible internal space of the MOF.
-
Experimental Insight: To measure the true porosity, the pores must be empty of the solvent molecules used during synthesis. This process, called "activation," is critical and must be performed carefully to avoid framework collapse.[16][22] A common method involves solvent exchange with a more volatile solvent followed by heating under vacuum. For delicate frameworks, supercritical CO₂ drying is a superior method that gently removes the solvent without the destructive force of surface tension, preserving the MOF's porosity.[16][18]
Thermal and Spectroscopic Analysis: Verifying Composition and Stability
These techniques provide complementary information about the chemical composition and robustness of the functionalized MOF.
-
Thermogravimetric Analysis (TGA):
-
Causality: TGA measures the change in mass of a sample as it is heated. The resulting curve reveals the temperatures at which solvent molecules are removed and, ultimately, the temperature at which the framework itself decomposes.[5][8] This provides a direct measure of the MOF's thermal stability and how it is affected by different functional groups.[9]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Causality: FTIR is a rapid and simple technique used to confirm the presence of the desired functional groups. Each functional group (e.g., -NH₂, -NO₂, -OH) has characteristic vibrational frequencies that appear as distinct peaks in the IR spectrum, providing qualitative evidence of successful linker incorporation.[2][23]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality: While solid-state NMR can be used, a more common approach is to digest or dissolve the MOF in an acidic deuterated solvent (e.g., D₂SO₄ in DMSO-d₆).[18] The resulting solution can be analyzed by ¹H NMR to confirm the presence of the functionalized linker and its ratio relative to other components, providing quantitative compositional information.[16]
-
Comparative Data Summary: The UiO-66 Family
The UiO-66 series is an excellent model system for demonstrating the impact of linker functionalization due to its exceptional stability.[5] The table below summarizes key properties for UiO-66 and several of its functionalized derivatives.
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | -NH₂ | ~1200 - 1400 | ~3.35[5] |
| UiO-66-NO₂ | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | -OH | ~1000 - 1200 | ~3.0 |
Data compiled from BenchChem.[5]
Analysis: The introduction of the basic -NH₂ group significantly enhances CO₂ adsorption capacity compared to the parent MOF, showcasing the targeted tuning of surface chemistry.[5] Conversely, the bulkier -(OH)₂ group leads to a slight reduction in the BET surface area.[5]
Caption: A typical experimental workflow for MOF characterization.
Experimental Protocols
Protocol 1: PXRD Analysis of a Solvent-Sensitive MOF
Objective: To obtain a high-quality PXRD pattern of a newly synthesized MOF while preventing framework decomposition from solvent loss.
Methodology:
-
Sample Preparation: Isolate a small portion (~10-20 mg) of the crystalline MOF product from its mother liquor via centrifugation or brief filtration. Keep the sample damp with the synthesis solvent.
-
Capillary Loading: Carefully load the damp solid into a thin-walled glass capillary (e.g., 0.5 mm diameter). Use a thin wire or needle to gently pack the material to a length of about 1 cm.
-
Sealing: Use a small piece of modeling clay or wax to seal the open end of the capillary.[18] This creates a closed system, maintaining the solvated state of the MOF crystals.
-
Mounting: Mount the sealed capillary onto the goniometer head of the powder X-ray diffractometer. Ensure the crystalline portion of the sample is centered in the X-ray beam.[18]
-
Data Collection: Collect the diffraction pattern over the desired 2θ range (e.g., 5-50°). Using a rotating capillary stage is highly recommended to average out any preferred orientation of the microcrystallites.[18]
-
Data Analysis: Compare the collected pattern with simulated patterns from a crystallographic database to confirm the phase and purity of your material.
Protocol 2: Sample Activation and N₂ Sorption Measurement
Objective: To accurately measure the surface area and porosity of a functionalized MOF.
Methodology:
-
Solvent Exchange: Transfer a precisely weighed amount of the as-synthesized MOF (~50-100 mg) to a vial. Decant the mother liquor and replace it with a volatile, low-surface-tension solvent (e.g., ethanol or acetone). Allow the sample to soak for 12-24 hours, replacing the solvent 3-4 times to ensure complete exchange.
-
Sample Transfer: Transfer the solvent-exchanged sample to a pre-weighed analysis tube of appropriate size for the gas sorption analyzer.
-
Activation:
-
Thermal Activation: Attach the sample tube to the degassing port of the analyzer. Heat the sample under high vacuum at a temperature sufficient to remove the solvent but below the MOF's decomposition temperature (determined by TGA). A typical program might be heating to 120-180 °C at a rate of 5 °C/min and holding for 8-12 hours.
-
Supercritical CO₂ Activation (for sensitive MOFs): For this superior method, place the solvent-exchanged sample into the chamber of a critical point dryer. Purge with liquid CO₂ to replace the solvent, then heat the chamber above the critical point of CO₂ (31 °C, 1071 psi) to turn it into a supercritical fluid. Slowly vent the chamber to release the supercritical CO₂, which leaves the pores without causing capillary stress and framework collapse.[16][17]
-
-
Post-Activation Weighing: After the sample has cooled to room temperature, weigh it again to determine the mass of the activated (dry) MOF. This mass is used for all subsequent calculations.
-
Isotherm Measurement: Transfer the sample tube to the analysis port of the instrument. Perform a nitrogen adsorption-desorption analysis at 77 K.
-
Data Analysis: Use the instrument's software to calculate the BET surface area from the adsorption data in the appropriate relative pressure (P/P₀) range (typically 0.05-0.30). Further analysis can yield pore volume and pore size distribution (using models like BJH or DFT).
Conclusion and Future Outlook
The functionalization of organic linkers is an indispensable strategy for the rational design of Metal-Organic Frameworks with properties tailored for specific, high-value applications. As this guide has demonstrated, a successful design and synthesis effort must be paired with a rigorous and comprehensive structural analysis. Relying on a suite of complementary techniques—from the foundational insights of PXRD to the quantitative metrics of gas sorption and the compositional verification of spectroscopy—is the only way to build a complete and trustworthy picture of these complex materials.
Looking ahead, the field is moving towards more dynamic methods of analysis. The use of operando techniques, which characterize MOFs under true working conditions (e.g., during a catalytic reaction or gas flow), will be crucial for bridging the gap between static structural data and real-world performance, unlocking the next generation of advanced functional materials.[14]
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A Comparative Spectroscopic Guide to Substituted Pyrazole Derivatives
Introduction: Substituted pyrazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their diverse biological activities and tunable photophysical properties are intimately linked to their molecular structure. Consequently, a rigorous spectroscopic characterization is paramount for confirming synthetic outcomes, elucidating structure-property relationships, and ensuring quality control in drug development and materials science. This guide provides a comparative analysis of the key spectroscopic techniques employed in the characterization of substituted pyrazole derivatives, supported by experimental data and validated methodologies.
The Significance of Spectroscopic Analysis in Pyrazole Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, presents a unique electronic landscape. The nature and position of substituents dramatically influence this landscape, leading to distinct spectroscopic signatures. Understanding these signatures is crucial for:
-
Structural Elucidation: Unambiguously determining the constitution and substitution pattern of newly synthesized pyrazole derivatives.
-
Tautomeric Analysis: Investigating the prevalent tautomeric forms in solution and the solid state, a common phenomenon in N-unsubstituted pyrazoles that significantly impacts their reactivity and biological interactions.[3][4]
-
Electronic Properties: Probing the electronic transitions and understanding the influence of substituents on the molecule's photophysical behavior.
-
Purity Assessment: Identifying and quantifying impurities in synthetic batches.
This guide will navigate the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) data for substituted pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and pyrazole derivatives are no exception. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The chemical shifts (δ) of the pyrazole ring protons are highly sensitive to the electronic effects of the substituents.
-
Ring Protons: In a generic pyrazole, the H-4 proton typically resonates in the range of 6.0-6.5 ppm, while the H-3 and H-5 protons appear at lower field, often between 7.5 and 8.5 ppm.[5][6] The presence of electron-withdrawing groups (e.g., -NO₂) will deshield these protons, shifting their signals to higher ppm values, whereas electron-donating groups (e.g., -NH₂, -CH₃) will cause an upfield shift.[4]
-
N-H Proton: For N-unsubstituted pyrazoles, the N-H proton signal is often broad and its chemical shift can vary significantly (typically 10-14 ppm) due to hydrogen bonding and chemical exchange.[3][7] In some cases, this signal may be too broad to be observed.[3]
-
Tautomerism: Annular tautomerism, the rapid exchange of the N-H proton between the two nitrogen atoms, can lead to time-averaged signals for the C-3/C-5 and H-3/H-5 positions in the NMR spectrum.[3][4] Low-temperature NMR experiments can sometimes "freeze out" this exchange, allowing for the observation of distinct signals for each tautomer.[3]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃ [1]
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |
| Pyrazole | ~7.6 (d) | ~6.3 (t) | ~7.6 (d) | ~12.8 (br s, 1H, NH) |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR provides valuable information about the carbon skeleton of the pyrazole derivative.
-
Ring Carbons: The chemical shifts of the pyrazole ring carbons are also sensitive to substituent effects. C-3 and C-5 typically appear in the range of 130-150 ppm, while C-4 is more shielded, resonating around 100-115 ppm.[4][8]
-
Substituent Carbons: The chemical shifts of the carbons in the substituent groups can also provide confirmatory structural information.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in DMSO-d₆ [8]
| Compound/Substituent | C-3 | C-4 | C-5 |
| Pyrazole | ~134.8 | ~105.5 | ~134.8 |
| 3,5-Dimethylpyrazole | ~148.0 | ~105.0 | ~148.0 |
| 4-Nitropyrazole | ~138.0 | ~120.0 | ~138.0 |
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for NMR analysis of pyrazole derivatives.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For substituted pyrazoles, IR spectroscopy is particularly useful for confirming the incorporation of substituents and observing hydrogen bonding.
Key Vibrational Modes:
-
N-H Stretch: In N-unsubstituted pyrazoles, a broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening indicative of intermolecular hydrogen bonding.[1]
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are observed in the 1400-1600 cm⁻¹ region.[7]
-
Substituent-Specific Vibrations: The presence of other functional groups will give rise to their characteristic absorption bands. For example:
-
C=O Stretch: A strong absorption in the 1650-1750 cm⁻¹ range indicates the presence of a carbonyl group (e.g., in a carboxylate or ketone substituent).[1]
-
N-O Stretch: Nitro groups exhibit two strong stretching bands, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.
-
Table 3: Characteristic IR Absorption Frequencies for Substituted Pyrazoles [8]
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H (unsubstituted) | Stretch | 3100 - 3500 | Medium to Strong, Broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C=N / C=C (ring) | Stretch | 1400 - 1600 | Medium to Strong |
| C=O (e.g., carboxylate) | Stretch | 1700 - 1750 | Strong |
| NO₂ (nitro group) | Asymmetric Stretch | 1500 - 1560 | Strong |
| NO₂ (nitro group) | Symmetric Stretch | 1300 - 1360 | Strong |
Experimental Protocol: FT-IR Spectroscopy
Caption: General workflow for FT-IR analysis of pyrazole derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
For pyrazole derivatives, the observed absorption bands are typically due to π → π* transitions within the aromatic system.[9][10] The position and intensity of these bands are highly dependent on the nature and position of the substituents.
-
Effect of Substituents:
-
Auxochromes: Electron-donating groups (e.g., -NH₂, -OH) can cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect).
-
Chromophores: The introduction of additional chromophoric groups (e.g., -NO₂, -C=O) can also lead to a red shift and the appearance of new absorption bands.
-
-
Solvent Effects: The polarity of the solvent can influence the λmax values, a phenomenon known as solvatochromism.
Table 4: Illustrative UV-Vis Absorption Maxima (λmax) for Substituted Pyrazoles [11][12]
| Compound/Substituent | Solvent | λmax (nm) |
| Pyrazole | Gas Phase | ~203 |
| 1-Phenylpyrazole | Ethanol | ~250 |
| 4-Nitropyrazole | Ethanol | ~280 |
| Aryl Azo Substituted Pyrazole | Ethanol | ~350-450 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns.
-
Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) in the mass spectrum typically corresponds to the molecular ion, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the determination of the molecular formula.[13]
-
Fragmentation Pattern: The fragmentation of the molecular ion provides a "fingerprint" that can be used for structural elucidation. The fragmentation of the pyrazole ring and its substituents can reveal the connectivity of the molecule.[13][14] Common fragmentation pathways include cleavage of substituent groups and rupture of the pyrazole ring.
Experimental Protocol: Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of substituted pyrazole derivatives, employing a combination of NMR, IR, UV-Vis, and mass spectrometry, is essential for their unambiguous characterization. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the fundamental principles and the influence of substituents on the spectroscopic data, researchers can confidently elucidate the structures of novel pyrazole compounds, paving the way for advancements in medicine, agriculture, and materials science.
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The Untapped Potential of Steric Hindrance: A Comparative Guide to 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole-Based Catalysts
For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalysts is perpetual. In the vast landscape of ligand design, nitrogen-containing heterocycles, particularly bipyridines and their analogues, have established themselves as privileged scaffolds. This guide delves into the promising, yet underexplored, realm of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (TMBP) as a ligand for catalysis. While direct, head-to-head comparative studies featuring TMBP are nascent, this document will provide a comprehensive comparison of its anticipated performance against other established catalyst systems. We will achieve this by examining experimental data from structurally related pyrazole-based catalysts and extrapolating the influence of TMBP's unique steric and electronic properties.
Introduction to this compound (TMBP): A Ligand with Untapped Catalytic Potential
This compound is a unique bidentate nitrogen ligand characterized by two pyrazole rings linked at the 4,4' positions, with methyl groups adorning the 3,3' and 5,5' positions[1][2]. This substitution pattern imparts significant steric bulk around the coordinating nitrogen atoms, a feature that can profoundly influence the geometry, stability, and reactivity of the resulting metal complexes.
The synthesis of TMBP can be achieved through several routes, often involving the condensation of hydrazine derivatives with appropriately substituted diketones[2]. Its robust structure and versatile coordination behavior have led to its use in the construction of metal-organic frameworks (MOFs) and coordination polymers[3][4]. However, its application as a ligand in homogeneous catalysis remains a largely uncharted territory. This guide aims to bridge this knowledge gap by providing a scientifically grounded projection of its catalytic prowess.
The Influence of Ligand Architecture on Catalytic Performance: Steric and Electronic Effects
The performance of a transition metal catalyst is intricately linked to the properties of its surrounding ligands. Two key factors are at play:
-
Electronic Effects: The electron-donating or withdrawing nature of a ligand can modulate the electron density at the metal center, thereby influencing its reactivity in key catalytic steps such as oxidative addition and reductive elimination.
-
Steric Effects: The bulkiness of a ligand can control the coordination number and geometry of the metal complex, influence substrate approach, and promote or hinder specific reaction pathways, ultimately impacting selectivity.
The methyl groups in TMBP are electron-donating, which is expected to increase the electron density on the coordinated metal center. This can be advantageous in reactions where an electron-rich metal is beneficial, such as in certain cross-coupling and oxidation reactions. The significant steric hindrance imparted by the four methyl groups is arguably the most defining feature of TMBP. This bulk can be leveraged to enhance selectivity, stabilize catalytic intermediates, and prevent catalyst deactivation pathways like dimerization.
Comparative Performance Analysis: TMBP-Based Catalysts vs. Other Systems
To project the performance of TMBP-based catalysts, we will examine experimental data from two important classes of catalytic reactions where pyrazole-based ligands have shown promise: copper-catalyzed oxidation and palladium-catalyzed cross-coupling.
Copper-Catalyzed Oxidation of Phenols and Catechols
Copper complexes are known to catalyze the oxidation of various organic substrates, mimicking the activity of enzymes like catechol oxidase. The choice of ligand is crucial for achieving high catalytic efficiency.
Experimental Data from Structurally Related Pyrazole-Based Catalysts:
Studies on copper(II) complexes with various pyrazole-based ligands in the oxidation of catechol and phenol provide valuable insights. For instance, the catalytic activity of copper complexes is significantly influenced by the nature of the substituents on the pyrazole ring and the counter-ion of the copper salt[5][6].
| Ligand/Catalyst System | Substrate | Oxidant | Solvent | Reaction Rate (µmol L⁻¹ min⁻¹) | Reference |
| L2 / CuSO₄ | Catechol | O₂ | Methanol | 14.115 | [6] |
| L2 / Cu(CH₃COO)₂ | Catechol | O₂ | Methanol | Vmax = 41.67 | [6] |
| Cu(II)(FTL) | Phenol | H₂O₂ | - | k_cat = 2.7 x 10⁻⁷ s⁻¹ | [1] |
(Note: L2 is a pyrazole-based ligand with a nitro functional group. FTL is 2-amino-4-(4-fluorophenyl) pyrazole. Direct comparison of rates is challenging due to different reaction conditions and substrates.)
Projected Performance of a TMBP-Copper Catalyst:
Based on the established principles, a hypothetical TMBP-Cu(II) catalyst is expected to exhibit the following characteristics in oxidation reactions:
-
Enhanced Stability: The steric bulk of the four methyl groups on the TMBP ligand would likely create a protective pocket around the copper center, preventing the formation of inactive dimeric or polymeric species. This could lead to a more robust and longer-lived catalyst.
-
Modulated Reactivity: The electron-donating methyl groups would increase the electron density on the copper ion. This could enhance the rate of certain steps in the catalytic cycle, such as the binding of the substrate or the activation of the oxidant.
-
Substrate Selectivity: The sterically demanding nature of the TMBP ligand could impart shape selectivity, favoring the oxidation of less sterically hindered substrates.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Heck)
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. The development of highly active and selective catalysts often hinges on the design of sophisticated ligands. Sterically hindered and electron-rich ligands have proven to be particularly effective.
Experimental Data from Structurally Related Pyrazole-Based Catalysts:
Research on palladium complexes with pyrazole-based ligands in Suzuki-Miyaura and Heck reactions demonstrates the significant impact of ligand structure on catalytic activity. For example, the substitution at the N1 position of pyridylpyrazole ligands has been shown to dramatically affect the efficiency of Heck reactions[7]. Similarly, substituents on pyrazolin-4-ylidene ligands, a type of N-heterocyclic carbene derived from pyrazole, have a profound effect on the outcome of Suzuki-Miyaura and Heck couplings[8].
| Catalyst System | Reaction | Substrates | Yield (%) | Reference |
| [PdCl₂(L)] (L = N1-hydroxyethyl-pyridylpyrazole) | Heck | Chlorobenzene + tert-butyl acrylate | Good | [7] |
| Pd(II) pyrazolin-4-ylidene complex (3,5-dimethyl substituents) | Suzuki-Miyaura | - | - | [8] |
| Pd(OAc)₂ / Bis-pyrazolyl ligand | Suzuki-Miyaura | Aryl halides + Aryl boronic acids | Moderate to Excellent | [3] |
Projected Performance of a TMBP-Palladium Catalyst:
A TMBP-Pd catalyst is anticipated to be a highly effective system for cross-coupling reactions, with its performance characterized by:
-
High Activity for Challenging Substrates: The combination of steric bulk and electron-donating properties in TMBP is a hallmark of ligands that promote the oxidative addition of challenging substrates like aryl chlorides. The electron-rich nature of the ligand would facilitate this key step, while the steric hindrance would promote the subsequent reductive elimination to release the product.
-
Formation of Monoligated, Highly Active Species: The steric bulk of TMBP would likely favor the formation of monoligated palladium complexes, which are often the most catalytically active species in cross-coupling reactions.
-
Enhanced Catalyst Longevity: The robust coordination of the bidentate TMBP ligand and its steric protection of the palladium center could lead to a catalyst with a high turnover number (TON) and turnover frequency (TOF).
Experimental Protocols for Catalyst Evaluation
To empirically validate the projected performance of TMBP-based catalysts, the following experimental protocols for a representative copper-catalyzed oxidation and a palladium-catalyzed Suzuki-Miyaura coupling are provided.
Protocol for Copper-Catalyzed Aerobic Oxidation of Catechol
This protocol is adapted from studies on related pyrazole-based copper catalysts and can be used to assess the performance of a newly synthesized TMBP-Cu(II) complex.
Materials:
-
Catechol
-
This compound (TMBP)
-
Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Preparation (in situ):
-
Prepare a stock solution of TMBP in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of the chosen copper(II) salt in methanol (e.g., 1 x 10⁻³ M).
-
In a cuvette, mix appropriate volumes of the TMBP and copper(II) salt solutions to achieve the desired ligand-to-metal ratio (e.g., 1:1 or 2:1). Allow the solution to stir for 10-15 minutes to ensure complex formation.
-
-
Catalytic Oxidation:
-
Prepare a stock solution of catechol in methanol (e.g., 0.1 M).
-
To the cuvette containing the in situ prepared catalyst, add a specific volume of the catechol stock solution to initiate the reaction. The final volume should be constant for all experiments.
-
Immediately start monitoring the reaction by recording the absorbance of the product, o-quinone, at its λ_max (around 390 nm) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
-
Compare the rates obtained with the TMBP-Cu(II) catalyst to those of other copper catalysts with different pyrazole or bipyridine ligands under identical conditions.
-
Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for evaluating the performance of a TMBP-Pd catalyst in the coupling of an aryl bromide with phenylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (TMBP)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph (GC)
Procedure:
-
Reaction Setup:
-
In a nitrogen-filled glovebox, add the palladium source (e.g., 1 mol%), TMBP (e.g., 1.2 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol) to a reaction vial equipped with a stir bar.
-
Add the solvent (e.g., 5 mL) and the internal standard.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction Execution:
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (e.g., 1-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a short plug of silica gel.
-
Analyze the filtrate by GC to determine the yield of the cross-coupled product by comparing the peak area of the product to that of the internal standard.
-
Compare the yield and reaction time with those of other established palladium catalysts.
-
Visualizing the Catalytic Landscape
To better understand the proposed catalytic cycles and the role of the TMBP ligand, the following diagrams are provided.
Figure 1: Proposed catalytic cycle for the copper-catalyzed aerobic oxidation of catechol.
Figure 2: Generalized catalytic cycle for the TMBP-palladium-catalyzed Suzuki-Miyaura reaction.
Conclusion and Future Outlook
While direct experimental data on the catalytic performance of this compound-based catalysts is currently limited, a comprehensive analysis of structurally related systems provides a strong foundation for predicting their significant potential. The unique combination of steric hindrance and electron-donating properties positions TMBP as a highly promising ligand for a range of catalytic transformations, including oxidation and cross-coupling reactions.
The projected benefits of employing TMBP-based catalysts include enhanced stability, higher activity for challenging substrates, and improved selectivity. The experimental protocols provided in this guide offer a clear roadmap for researchers to synthesize and evaluate these novel catalysts, thereby unlocking their full potential.
Future research should focus on the synthesis and characterization of a variety of TMBP-metal complexes and their systematic evaluation in a broad array of catalytic reactions. Direct comparative studies against state-of-the-art catalysts will be crucial to definitively establish the advantages of this sterically encumbered bipyrazole ligand. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation catalysts for efficient and selective chemical synthesis.
References
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Bouroumane, N., El Kodadi, M., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering, 46, 8359–8371. [Link]
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Titi, A., Zaidi, K., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 154. [Link]
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Al-Harthi, M. A., El-Sayed, M. Y., & Abdel-Rahman, L. H. (2024). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 40(1). [Link]
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Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897–6914. [Link]
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Titi, A., Zaidi, K., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]
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Gracia, J., et al. (2011). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 30(10), 2730–2742. [Link]
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Lee, C.-C., et al. (2009). Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. Organometallics, 28(10), 3043–3051. [Link]
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Raab, T. J., & Doyle, A. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. ChemRxiv. [Link]
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Raab, T. J., & Doyle, A. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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Das, U., & Rao, C. P. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 106-115. [Link]
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Varvuolytė, G., et al. (2024). Pyrazoles and Heck Reaction. ResearchGate. [Link]
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Raab, T. J., & Doyle, A. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. ChemRxiv. [Link]
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Coma, M., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 3(2), 475-489. [Link]
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Blackburn, J. M., & Roizen, J. L. (2020). Bipyridine-type ligands facilitate nickel-catalyzed reductive cross-coupling reactions between 2-halopyridines and alkyl halides. ResearchGate. [Link]
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Rossin, A., et al. (2017). Palladium(II) pyrazolyl–pyridyl complexes containing a sterically hindered N-heterocyclic carbene. CORE. [Link]
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Dias, H. V. R. (2025). Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Organometallic and Bioinorganic Perspectives. ResearchGate. [Link]
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Flores-Alamo, M., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3097. [Link]
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Rossin, A., et al. (2017). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Newman, L. M., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society, 146(8), 5650–5660. [Link]
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Barluenga, J., et al. (2007). Syntheses and Biological Studies of Cu(II) Complexes Bearing Bis(pyrazol-1-yl)- and Bis(triazol-1-yl)-acetato Heteroscorpionate Ligands. National Institutes of Health. [Link]
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Bagheri, Z., et al. (2024). Palladium(II) complexes comprising thiazole-hydrazone Schiff base ligand: Synthesis, structure and catalytic activity in Suzuki-Miyaura coupling reactions. Polyhedron, 255, 117245. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central. [Link]
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Bridging Theory and Reality: A Comparative Guide to Validating Theoretical Models of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole Complexes
For researchers, medicinal chemists, and materials scientists, the predictive power of computational modeling is an indispensable tool. In the realm of drug discovery and advanced materials, 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (TMBP) has emerged as a versatile ligand, forming stable complexes with a wide array of transition metals.[1] These complexes exhibit intriguing electronic and structural properties, making them promising candidates for catalytic and therapeutic applications. The accurate theoretical modeling of these TMBP complexes is paramount for understanding their behavior at a molecular level and for the rational design of new, more effective compounds.
This guide provides an in-depth comparison of theoretical models and a rigorous framework for their experimental validation. Moving beyond a simple recitation of protocols, we will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to your research. Our focus is to arm you with the knowledge to critically assess computational predictions and to select the most appropriate experimental techniques to confirm and refine your theoretical models.
The Foundation: Theoretical Modeling of TMBP Complexes
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful method for approximating the electronic structure of molecules.[2] The accuracy of DFT calculations, however, is highly dependent on the choice of the exchange-correlation functional and the basis set.
Choosing the Right Tools: A Comparison of DFT Functionals and Basis Sets
The selection of an appropriate functional and basis set is a critical first step that dictates the reliability of your theoretical predictions. For transition metal complexes, this choice is particularly nuanced due to the complex electronic structures of the metal centers.
-
Functionals: Functionals in DFT are mathematical approximations for the exchange-correlation energy. They are broadly categorized into different "rungs" of Jacob's ladder, with increasing complexity and often, accuracy.
-
Generalized Gradient Approximation (GGA) functionals (e.g., BP86, PBE): These are often a good starting point, offering a reasonable balance between computational cost and accuracy for geometries of transition metal complexes.
-
Hybrid GGAs (e.g., B3LYP, PBE0): These functionals incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic properties. B3LYP is a widely used workhorse, though PBE0 has shown excellent performance for predicting the geometries of platinum-containing complexes.[3]
-
Meta-GGAs (e.g., TPSS, M06-L): These functionals include the kinetic energy density, which can lead to further improvements in accuracy. The M06 suite of functionals has demonstrated good performance for transition metal–dinitrogen complexes.[4][5]
-
Double-hybrid functionals (e.g., B2PLYP): These more computationally expensive functionals incorporate a portion of second-order Møller-Plesset perturbation theory (MP2) correlation and often provide very accurate results for spin-state energetics.[6]
-
-
Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for many applications.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often preferred for high-accuracy calculations.
-
Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavier transition metals, ECPs are often used to replace the core electrons, reducing computational cost while maintaining accuracy for valence properties.[7] The def2-TZVP basis set, often used in conjunction with ECPs for the metal, has been shown to be a reliable choice for ligand atoms in platinum complexes.[3]
-
Table 1: Comparative Performance of Selected DFT Functionals for Geometry Optimization of Transition Metal Complexes
| Functional Family | Example Functional | Strengths | Limitations | Typical Application |
| GGA | BP86 | Computationally efficient, good for initial geometry optimizations. | Can be less accurate for electronic properties. | Screening of large numbers of complexes. |
| Hybrid GGA | PBE0 | Excellent performance for geometries of heavy metal complexes.[3] | More computationally demanding than GGAs. | Accurate structural prediction of TMBP complexes. |
| Hybrid GGA | B3LYP | Widely used and benchmarked, good general-purpose functional. | Performance can be system-dependent. | General studies of TMBP complexes. |
| Meta-GGA | M06-L | Good performance for main-group and transition-metal chemistry.[4][5] | Can be more computationally intensive. | Systems where electron correlation is important. |
| Double-hybrid | B2PLYP-D3(BJ) | High accuracy for thermochemistry and non-covalent interactions.[6] | High computational cost. | High-accuracy energy calculations. |
The Litmus Test: Experimental Validation Techniques
Theoretical models, no matter how sophisticated, must be validated against experimental reality. The following techniques provide a comprehensive suite of tools to probe the structural, electronic, and thermal properties of your TMBP complexes, allowing for a direct comparison with your computational predictions.
Caption: Workflow for the validation of theoretical models of TMBP complexes.
X-ray Crystallography: The Gold Standard for Structure Determination
Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state.[1] This allows for a direct and precise comparison with the optimized geometry from your DFT calculations.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Rationale: High-quality single crystals are essential for obtaining high-resolution diffraction data.
-
Procedure: Grow single crystals of the TMBP complex by slow evaporation of a saturated solution, vapor diffusion, or layering techniques. Common solvents include methanol, ethanol, acetonitrile, or mixtures thereof. The choice of solvent can significantly impact crystal quality.
-
-
Data Collection:
-
Rationale: To obtain a complete and redundant dataset for accurate structure solution.
-
Procedure: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is collected over a range of angles to ensure complete coverage of the reciprocal space.
-
-
Structure Solution and Refinement:
-
Rationale: To determine the atomic positions and refine the structural model.
-
Procedure: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can often be located in the difference Fourier map or placed in calculated positions.
-
Data Comparison:
| Parameter | Theoretical (DFT) | Experimental (X-ray) |
| Metal-Ligand Bond Lengths (Å) | Calculated from optimized geometry | Measured from refined crystal structure |
| Ligand-Ligand Bond Angles (°) | Calculated from optimized geometry | Measured from refined crystal structure |
| Torsion Angles (°) | Calculated from optimized geometry | Measured from refined crystal structure |
Spectroscopic Techniques: Probing the Electronic and Vibrational Landscape
Spectroscopic methods provide valuable information about the electronic and vibrational structure of your TMBP complexes, which can be directly compared with theoretical predictions.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For diamagnetic TMBP complexes, ¹H and ¹³C NMR provide information on the ligand environment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Rationale: To obtain a homogeneous solution for high-resolution NMR.
-
Procedure: Dissolve 5-10 mg of the TMBP complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is crucial to ensure solubility and avoid interference with the signals of interest.
-
-
Data Acquisition:
-
Rationale: To obtain high-quality spectra with good signal-to-noise.
-
Procedure: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The number of scans will depend on the sample concentration.
-
-
Data Analysis:
-
Rationale: To assign the observed signals to specific protons and carbons in the molecule.
-
Procedure: Analyze the chemical shifts, integration, and coupling patterns to assign the signals. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for complex spectra.
-
B. Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" of the functional groups present. UV-Vis spectroscopy provides information about the electronic transitions within the complex.
Experimental Protocol: IR and UV-Vis Spectroscopy
-
Sample Preparation:
-
Rationale: To prepare the sample in a form suitable for spectroscopic analysis.
-
IR: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For solutions, use a suitable IR-transparent solvent and cell.
-
UV-Vis: Prepare a dilute solution of the complex in a UV-Vis transparent solvent (e.g., ethanol, acetonitrile, dichloromethane).
-
-
Data Acquisition:
-
Rationale: To obtain the absorption spectra of the complex.
-
IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
UV-Vis: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Rationale: To identify key vibrational bands and electronic transitions.
-
IR: Identify characteristic vibrational frequencies for the TMBP ligand and any changes upon coordination to the metal center.
-
UV-Vis: Identify the wavelengths of maximum absorbance (λ_max) corresponding to ligand-centered and metal-to-ligand charge transfer (MLCT) transitions.
-
Data Comparison:
| Spectroscopic Parameter | Theoretical (TD-DFT) | Experimental |
| Vibrational Frequencies (cm⁻¹) | Calculated vibrational frequencies | Measured IR absorption bands |
| Electronic Transitions (nm) | Calculated excitation energies and oscillator strengths | Measured UV-Vis λ_max values |
| NMR Chemical Shifts (ppm) | Calculated using GIAO method | Measured ¹H and ¹³C chemical shifts |
Thermal Analysis: Assessing Stability and Decomposition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and decomposition profile of your TMBP complexes.[8][9][10]
Experimental Protocol: TGA and DSC
-
Sample Preparation:
-
Rationale: To ensure accurate and reproducible thermal analysis.
-
Procedure: Place a small, accurately weighed amount of the TMBP complex (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum, platinum).
-
-
Data Acquisition:
-
Rationale: To monitor the mass and heat flow changes as a function of temperature.
-
Procedure: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air). Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
Rationale: To determine the decomposition temperatures and characterize thermal events.
-
TGA: Identify the onset and completion temperatures of decomposition steps.
-
DSC: Identify endothermic (e.g., melting, desolvation) and exothermic (e.g., decomposition, crystallization) events.
-
Data Comparison:
| Thermal Property | Theoretical Prediction | Experimental Measurement |
| Decomposition Temperature (°C) | Can be inferred from bond dissociation energies | Onset of weight loss in TGA |
| Thermal Events | Not directly calculated by standard DFT | Endothermic/Exothermic peaks in DSC |
Integrating Theory and Experiment: A Synergistic Approach
The true power of this guide lies in the iterative process of comparing theoretical predictions with experimental data. Discrepancies between your computational and experimental results are not failures, but rather opportunities for a deeper understanding of your system.
Caption: Iterative process for refining theoretical models with experimental data.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to confidently validate your theoretical models of this compound complexes. This rigorous approach will not only enhance the credibility of your research but also accelerate the discovery and development of novel molecules with tailored properties for a wide range of applications.
References
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A Senior Application Scientist's Guide to Bipyrazole-Based MOFs for Gas Separation
An objective comparison of the gas separation performance of various bipyrazole-based Metal-Organic Frameworks (MOFs), supported by experimental data, for researchers and scientists.
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential for gas storage and separation technologies. Their high surface areas, tunable pore sizes, and chemically functionalizable structures make them prime candidates for tackling critical industrial separation challenges. Within the vast landscape of MOF chemistry, those constructed from bipyrazole-based linkers have garnered significant attention. The dual nitrogen sites on the pyrazole rings offer robust coordination to metal centers, leading to frameworks with notable chemical and thermal stability. Furthermore, the specific geometry and potential for functionalization of the bipyrazole linkers allow for precise tuning of pore environments to achieve selective gas adsorption.
This guide provides a comparative analysis of different bipyrazole-based MOFs, focusing on their performance in key industrial gas separations such as CO₂/CH₄, CO₂/N₂, and hydrocarbon separations. We will delve into the structural features that govern their separation capabilities, present comparative performance data, and provide standardized protocols for their synthesis and evaluation.
The Architectural Advantage of Bipyrazole Linkers
The efficacy of a MOF in gas separation is intrinsically linked to the nature of its organic linkers. Bipyrazole linkers, such as 4,4'-bipyrazole (bpz) and its derivatives, offer a unique combination of properties:
-
Rigidity and Stability: The rigid structure of the bipyrazole backbone contributes to the formation of robust frameworks with permanent porosity, a prerequisite for any practical adsorbent.
-
Targeted Binding Sites: The exposed nitrogen lone pairs on the pyrazole rings can act as specific binding sites for certain gas molecules, particularly those with a significant quadrupole moment like CO₂. This enhances selective adsorption.
-
Tunable Pore Chemistry: The bipyrazole core can be functionalized with various groups (e.g., methyl, amino) to modify the pore size and chemical environment, allowing for the fine-tuning of selectivity for different gas pairs.
The following diagram illustrates the general workflow from the selection of a bipyrazole linker to the final evaluation of the resulting MOF's gas separation performance.
Caption: Workflow from MOF design to performance analysis.
Comparative Performance in CO₂ Separations
The separation of carbon dioxide from methane (natural gas upgrading) and nitrogen (flue gas treatment) is a critical industrial process. Bipyrazole-based MOFs have shown significant promise in this area due to the favorable interaction between the nitrogen-rich linkers and CO₂.
A notable example is the family of flexible MOFs, such as Co(BDP) and Ni(BDP) (where BDP is 1,4-bis(3,5-dimethyl-4-pyrazolyl)benzene), which exhibit a "gate-opening" or "breathing" behavior. This phenomenon involves a structural transformation upon gas adsorption at a specific pressure, leading to a sharp increase in uptake. This is particularly advantageous for CO₂ separation, as the framework can be designed to open for CO₂ but remain closed for other gases like CH₄ or N₂.
Another important class is based on the 3,3',5,5'-tetramethyl-4,4'-bipyrazole (Me₂bpz) linker. These MOFs often possess hydrophobic pores decorated with methyl groups, which can enhance selectivity for CO₂ over more polar molecules like water, a common contaminant in industrial gas streams.
Table 1: Comparative CO₂ Separation Performance of Bipyrazole-Based MOFs
| MOF Material | Gas Pair | Temperature (K) | Selectivity (IAST) | CO₂ Uptake (cm³/g) | Source |
| Co(BDP) | CO₂/CH₄ | 298 | ~25 (at 1 bar) | ~100 (at 1 bar) | |
| Ni(BDP) | CO₂/CH₄ | 298 | ~12 (at 1 bar) | ~90 (at 1 bar) | |
| ZJ-8 | CO₂/CH₄ | 298 | 6.5 | 60.2 (at 1 bar) | |
| ZJ-8 | CO₂/N₂ | 298 | 33.7 | 60.2 (at 1 bar) |
Note: IAST (Ideal Adsorbed Solution Theory) selectivity is calculated for a 50/50 gas mixture, unless otherwise specified.
The data clearly shows that the flexible Co(BDP) framework offers superior CO₂/CH₄ selectivity compared to the more rigid ZJ-8, which is constructed from a 4,4'-bipyrazole-3,3'-dicarboxylic acid linker. This highlights the critical role of framework dynamics in achieving high separation performance. The sharp step in the CO₂ isotherm for Co(BDP) at its gate-opening pressure allows for high uptake and selectivity within a narrow pressure range, which is highly desirable for pressure swing adsorption (PSA) processes.
Performance in Hydrocarbon Separations
The separation of light hydrocarbons, such as ethane (C₂H₆) from methane (CH₄) and propane (C₃H₈) from methane, is a fundamental process in the petrochemical industry. Bipyrazole-based MOFs with precisely tailored pore sizes can effectively perform these separations based on molecular sieving effects.
The MOF known as ZJ-8 , with its one-dimensional channels, has demonstrated notable performance in the separation of C₂ and C₃ hydrocarbons from methane. Its pore dimensions are suitable for accommodating the larger hydrocarbon molecules while potentially restricting the passage of smaller ones, although the primary separation mechanism in this case is based on preferential adsorption.
The logical relationship between the MOF's structural features and its separation performance is outlined below.
Caption: Influence of linker properties on MOF separation performance.
Experimental Protocols
To ensure reproducibility and facilitate further research, we provide standardized methodologies for the synthesis of a representative bipyrazole-based MOF and for the evaluation of its gas adsorption properties.
Protocol 4.1: Synthesis of ZJ-8
This protocol is adapted from the procedure reported by Li et al.
Materials:
-
4,4'-Bipyrazole-3,3'-dicarboxylic acid dihydrochloride (H₂bpzdc·2HCl)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of H₂bpzdc·2HCl and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 5 minutes to ensure complete dissolution and homogenization.
-
Seal the vial tightly and place it in a preheated oven at 100 °C.
-
Maintain the temperature for 72 hours.
-
After 72 hours, remove the vial from the oven and allow it to cool slowly to room temperature.
-
Colorless block-shaped crystals of ZJ-8 will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules from the pores, immerse the as-synthesized crystals in ethanol for 3 days, during which the ethanol should be decanted and replaced with fresh ethanol daily.
-
Decant the ethanol and dry the sample under a dynamic vacuum at 120 °C for 12 hours until a stable weight is achieved. The activated sample is now ready for gas adsorption analysis.
Protocol 4.2: Gas Adsorption Measurements
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)
-
High-purity gases (N₂, CO₂, CH₄, etc.)
-
Analysis tubes and heating mantles
Procedure:
-
Sample Preparation: Accurately weigh 50-100 mg of the activated MOF sample into a pre-weighed analysis tube.
-
Degassing: Attach the tube to the degassing port of the analyzer. Heat the sample to the activation temperature (e.g., 120 °C for ZJ-8) under high vacuum (<10⁻⁵ torr) for at least 12 hours to ensure all guest molecules are removed from the pores.
-
Analysis:
-
Transfer the analysis tube to the analysis port of the instrument.
-
Perform a free space measurement using helium.
-
Set the analysis temperature using a cryogen bath (e.g., liquid nitrogen at 77 K for surface area analysis) or a water bath (e.g., 273 K, 298 K for selective gas adsorption).
-
Measure the adsorption and desorption isotherms for the desired gases (e.g., CO₂, CH₄, N₂) over the specified pressure range (e.g., 0-1 bar).
-
Conclusion and Future Outlook
Bipyrazole-based MOFs represent a versatile and highly promising platform for developing advanced adsorbents for gas separation. The ability to tune their structural and chemical properties through judicious selection of the bipyrazole linker and metal node allows for the design of materials with high selectivity and capacity for specific gas targets. Flexible frameworks like Co(BDP) demonstrate that inducing dynamic behavior can be a powerful strategy for boosting separation performance. While materials like ZJ-8 show the efficacy of rigid frameworks with well-defined pores for both CO₂ and hydrocarbon separations.
Future research should focus on developing bipyrazole linkers with more complex functionalities to create multifunctional MOFs. Furthermore, addressing the challenges of scalability and long-term stability under industrial operating conditions, including the presence of water vapor and acid gases, will be crucial for the real-world application of these remarkable materials.
References
-
Title: A flexible metal–organic framework with a high density of sulfonic acid sites for proton conduction Source: Chemical Science URL: [Link]
-
Title: A Microporous Bipyrazole-Based Metal-Organic Framework for Highly Selective C2H2/CO2 and C2/C1 Hydrocarbon Separation Source: Inorganic Chemistry URL: [Link]
assessing the benefits of pyrazole vs. triazole ligands in coordination polymers
In the dynamic field of materials science, the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) is paramount for developing materials with tailored functionalities. The choice of the organic ligand is a critical determinant of the final architecture and properties of these materials. Among the vast library of N-heterocyclic ligands, pyrazoles and triazoles have emerged as exceptionally versatile building blocks. This guide provides an in-depth, objective comparison of pyrazole and triazole ligands in the construction of coordination polymers, offering experimental insights and data to inform ligand selection for researchers, scientists, and professionals in drug development.
The Foundational Role of N-Heterocyclic Ligands
Coordination polymers are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The geometry, connectivity, and electronic properties of the ligand dictate the dimensionality, topology, and ultimately, the function of the resulting framework. Pyrazoles and triazoles, as five-membered aromatic rings containing two and three nitrogen atoms respectively, offer a rich coordination chemistry that has been extensively explored.[1][2] Their ability to act as monodentate, bidentate, or bridging ligands, coupled with their inherent thermal and chemical stability, makes them prime candidates for constructing robust and functional CPs.[3][4]
Pyrazole Ligands: Versatility in Coordination and Functionality
Pyrazole ligands are distinguished by their two adjacent nitrogen atoms, which can coordinate to metal centers in various modes. This versatility allows for the formation of a wide array of structures, from discrete mononuclear complexes to intricate three-dimensional frameworks.[3][5] The steric and electronic properties of the pyrazole ring can be readily tuned by introducing substituents at the carbon and nitrogen atoms, providing a powerful tool for tailoring the properties of the resulting coordination polymers.[6]
dot graph Pyrazole_Structure { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="6,4", maxwidth="760px"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} dot
Coordination polymers based on pyrazole ligands have demonstrated a broad spectrum of applications, including catalysis, gas storage and separation, and as magnetic and electrical materials.[7][8][9] For instance, pyrazole-based MOFs have been shown to be effective catalysts for CO2 conversion and alkyne carboxylation.[10] Furthermore, the introduction of functional groups, such as sulfonic acid moieties, onto pyrazole-based ligands can impart proton conductivity to the resulting MOFs, making them promising materials for fuel cell membranes.[11][12]
Triazole Ligands: The Power of "Click" Chemistry and Enhanced Functionality
Triazoles, particularly the 1,2,3- and 1,2,4-isomers, offer an increased number of nitrogen donor atoms compared to pyrazoles, leading to a richer and more diverse coordination chemistry.[1][13] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has revolutionized the synthesis of 1,4-disubstituted-1,2,3-triazoles, making a vast array of functionalized triazole ligands readily accessible.[14][15] This synthetic ease allows for the straightforward incorporation of desired functionalities into the ligand backbone.
dot graph Triazole_Structures { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7,4", maxwidth="760px"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} dot
Triazole-based coordination polymers have shown exceptional performance in various applications. The nitrogen-rich nature of the triazole ring often leads to high thermal stability and can impart energetic properties to the resulting materials.[16][17][18] Triazole-based MOFs have also been extensively investigated for their luminescent properties, finding use as sensors for metal ions and small molecules.[19][20] Moreover, the presence of multiple nitrogen atoms makes triazole-containing MOFs excellent candidates for applications in proton conductivity and as catalysts for various organic transformations, including the synthesis of other triazoles.[21][22]
Head-to-Head Comparison: Pyrazole vs. Triazole Ligands
The choice between pyrazole and triazole ligands depends on the desired properties and application of the final coordination polymer. The following table summarizes key comparative aspects based on experimental data from the literature.
| Feature | Pyrazole Ligands | Triazole Ligands | Rationale & Supporting Evidence |
| Coordination Modes | Versatile (monodentate, bidentate, bridging)[3] | Highly versatile (monodentate, bidentate, bridging, chelating)[1] | The additional nitrogen atom in triazoles provides more potential coordination sites, leading to a greater diversity of coordination modes and resulting framework topologies.[1][3] |
| Synthetic Accessibility | Readily synthesized via condensation reactions.[6] | 1,2,3-triazoles are exceptionally accessible via "click chemistry".[15] | The CuAAC reaction for 1,2,3-triazoles is highly efficient, regioselective, and tolerant of a wide range of functional groups, facilitating the synthesis of complex and functionalized ligands.[14][15] |
| Thermal Stability | Generally high thermal stability. | Often exhibit exceptional thermal stability.[16][17] | The higher nitrogen content in triazole-based CPs can lead to more extensive coordination and hydrogen bonding networks, contributing to enhanced thermal stability.[16][17] |
| Catalytic Activity | Effective in various catalytic reactions, including CO2 conversion.[10] | Widely used as catalysts, particularly in "click reactions" and CO2 cycloaddition.[22][23] | The nitrogen-rich environment of triazole-based MOFs can provide numerous active sites for catalysis.[23] |
| Luminescence | Can form luminescent CPs, particularly with lanthanides.[24][25] | Frequently used to construct highly luminescent MOFs for sensing applications.[19][20] | The electronic properties of the triazole ring and its ability to act as an antenna for sensitizing metal-centered luminescence contribute to their strong emissive properties.[19] |
| Porosity & Gas Sorption | Can form porous frameworks with good gas sorption properties.[8] | Often lead to highly porous MOFs with excellent CO2 affinity.[23] | The nitrogen-rich pores of triazole-based MOFs can exhibit strong interactions with CO2 molecules.[23] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthesis of these materials, detailed protocols for the preparation of a representative pyrazole-based and a triazole-based coordination polymer are provided below.
Protocol 1: Synthesis of a Pyrazole-Based Coordination Polymer
This protocol describes the solvothermal synthesis of a manganese-based coordination polymer using 5-hydroxy-1H-pyrazole-3-carboxylic acid (hpcH3), as reported in the literature.[26]
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl2·4H2O)
-
5-hydroxy-1H-pyrazole-3-carboxylic acid (hpcH3)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of MnCl2·4H2O and 0.1 mmol of hpcH3 in a mixture of 5 mL of DMF and 5 mL of deionized water.
-
Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature naturally.
-
Collect the resulting crystals by filtration, wash them with DMF and water, and dry them in air.
dot graph Protocol_1_Workflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,3", maxwidth="760px"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} dot
Protocol 2: Synthesis of a Triazole-Based Coordination Polymer
This protocol outlines the synthesis of a silver(I)-containing coordination polymer with a pyridyl-substituted triazole ligand, as described in the literature.[27]
Materials:
-
3,5-bis(3-pyridyl)-4-amino-1,2,4-triazole (L6)
-
Silver(I) perchlorate (AgClO4)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Prepare a solution of 0.020 mmol of L6 in 10 mL of MeOH.
-
Prepare a solution of 0.060 mmol of AgClO4 in 10 mL of H2O.
-
Carefully layer the methanolic solution of the ligand onto the aqueous solution of the silver salt in a test tube.
-
Allow the solutions to stand undisturbed at room temperature for approximately 2 days.
-
Colorless crystals of the coordination polymer will form at the interface and can be collected by filtration.
dot graph Protocol_2_Workflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,3", maxwidth="760px"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} dot
Concluding Remarks
Both pyrazole and triazole ligands are powerful tools in the design and synthesis of functional coordination polymers. Pyrazoles offer a robust and versatile platform for creating materials with interesting magnetic, electrical, and catalytic properties. Triazoles, with their higher nitrogen content and the synthetic accessibility afforded by "click chemistry," provide a pathway to materials with exceptional thermal stability, porosity, and luminescence. The choice between these two classes of ligands should be guided by a careful consideration of the desired application and the specific properties required. This guide has provided a comparative framework and practical experimental insights to aid researchers in making informed decisions in the exciting and ever-evolving field of coordination polymer chemistry.
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Synthesis of New Zinc and Copper Coordination Polymers Derived from Bis(Triazole) Ligands. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
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Two triazole-based coordination polymers: Synthesis and crystal structure characterization. (2024, February 12). De Gruyter. Retrieved from [Link]
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Metal–Organic Frameworks Based on a Bent Triazole Dicarboxylic Acid: Magnetic Behaviors and Selective Luminescence Sensing Properties. (2019, January 8). Crystal Growth & Design - ACS Publications. Retrieved from [Link]
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Synthesis and Characterization of New Coordination Polymers Generated from Triazole-Containing Organic Ligands and Inorganic Ag(I) Salts. (n.d.). Crystal Growth & Design - ACS Publications. Retrieved from [Link]
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Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. (2023, January 17). Crystal Growth & Design - ACS Publications. Retrieved from [Link]
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Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. (2021, December 30). Crystal Growth & Design - ACS Publications. Retrieved from [Link]
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Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. (2023, January 17). Crystal Growth & Design - ACS Publications. Retrieved from [Link]
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1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. (n.d.). UQ eSpace - The University of Queensland. Retrieved from [Link]
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Triazole-rich 3D metal–organic framework incorporated solid electrolytes for superior proton conductivity and durability in fuel cells. (n.d.). RSC Publishing. Retrieved from [Link]
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A Triazole-Containing Metal–Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety (2023). (n.d.). Sayan Saha | 16 Citations - SciSpace. Retrieved from [Link]
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Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. (n.d.). Semantic Scholar. Retrieved from [Link]
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Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. (2022, August 26). NIH. Retrieved from [Link]
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Synthesis, Characterization And Luminescent Properties Of Bipodal And Tripodal Pyrazole And Triazole Lanthanide Coordination Complexes. (n.d.). Afribary. Retrieved from [Link]
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Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. (2022, September 7). Inorganic Chemistry - ACS Publications. Retrieved from [Link]
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Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. (n.d.). Crystal Growth & Design - ACS Publications. Retrieved from [Link]
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Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. (n.d.). IRIS. Retrieved from [Link]
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Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]
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Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Omega. Retrieved from [Link]
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Coordination chemistry of pyrazole-derived ligands. (n.d.). Chemical Reviews - ACS Publications. Retrieved from [Link]
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Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. (n.d.). PMC - NIH. Retrieved from [Link]
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(PDF) Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. (2023, September 6). ResearchGate. Retrieved from [Link]
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Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]
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Metal catalyzed C–H functionalization on triazole rings. (n.d.). PMC - NIH. Retrieved from [Link]
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Review on Design and Development of Pyridyl Triazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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“Click-Triazole” Coordination Chemistry: Exploiting 1,4-Disubstituted-1,2,3-Triazoles as Ligands. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. (2020, August 21). ACS Publications. Retrieved from [Link]
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI. Retrieved from [Link]
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Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024, November 1). PubMed. Retrieved from [Link]
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High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (n.d.). ResearchGate. Retrieved from [Link]
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-
Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. (n.d.). MDPI. Retrieved from [Link]
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High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (n.d.). Beijing Institute of Technology. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
As researchers and drug development professionals, our work with novel chemical entities like 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole is foundational to innovation. This compound, a versatile bidentate ligand used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, demands meticulous handling throughout its lifecycle, including its final disposal[1][2][3]. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound waste. The procedures outlined herein are synthesized from established chemical waste management principles and specific hazard data for the compound, ensuring a self-validating system of safety and compliance.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid organic compound with specific risks that dictate its handling and disposal requirements[4]. The primary hazards are associated with its irritant properties and potential harm upon ingestion or inhalation.
The causality behind its classification as a hazardous substance stems from its chemical structure and reactivity. As an azole compound, it can exhibit biological activity, and its decomposition, particularly during thermal events, may release irritating gases and vapors[5]. While not classified as acutely toxic, its irritant nature necessitates that it be treated as hazardous waste, precluding disposal via standard trash or sanitary sewer systems[6].
| Property / Hazard | Identifier | Description & Significance for Disposal | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates that the substance may cause less serious health effects, such as irritation or skin sensitization. This mandates the use of personal protective equipment. | |
| Hazard Statements | H302, H315, H319, H335 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. These hazards prohibit drain or trash disposal and require waste to be securely contained. | |
| Physical State | Solid | As a stable solid at room temperature, the primary risk during handling is dust inhalation. Waste should be handled to minimize aerosolization. | |
| Melting Point | 298-299 °C | The high melting point indicates thermal stability under normal laboratory conditions. | [7][8] |
| Incompatibilities | Strong oxidizing agents | Must be segregated from oxidizing agents in waste containers to prevent potentially violent or exothermic reactions. | [5] |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Based on the risk assessment, the following engineering controls and PPE are mandatory when handling waste containing this compound.
-
Engineering Controls : All handling of dry powder and preparation of waste containers must be performed within a certified chemical fume hood to prevent inhalation of dust[5]. A working eyewash station and safety shower must be readily accessible[9].
-
Personal Protective Equipment : The minimum required PPE includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[5].
-
Hand Protection : Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use[5].
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : Not typically required when handling small quantities within a fume hood. If weighing large quantities or if a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter is necessary[5].
-
Part 3: Waste Segregation and Containerization
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste streams[10]. The core principle is to isolate waste based on chemical compatibility.
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for all this compound waste[11][12]. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.
-
Labeling : The label must be unambiguous. Affix a hazardous waste label detailing the full chemical name, "this compound," the CAS number "4054-67-5," and the associated hazards (Irritant, Harmful)[11]. Deface any original product labels if reusing a container[11].
-
Segregation :
-
Solid Waste : This stream includes the pure compound, contaminated spatulas, weigh boats, and contaminated PPE (e.g., gloves).
-
Liquid Waste : Solutions containing the compound must be collected in a separate, compatible liquid waste container (e.g., a glass or HDPE bottle). Do not mix with other waste streams like halogenated solvents, strong acids/bases, or oxidizers[10].
-
Never mix this waste with strong oxidizing agents [5].
-
Part 4: Step-by-Step Disposal Procedures
The following protocols provide a direct, procedural guide for managing different forms of waste generated from this compound.
Protocol 4.1: Disposal of Unused or Surplus Pure Compound
This procedure applies to the original product container that is no longer needed.
-
Ensure Container Integrity : Verify the container is in good condition with a tightly sealed cap.
-
Label for Disposal : If not already present, apply your institution's hazardous waste label next to the original manufacturer's label.
-
Segregate : Place the container in your lab's designated Satellite Accumulation Area (SAA) for solid hazardous waste[10].
-
Arrange Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
Protocol 4.2: Disposal of Contaminated Solid Waste
This includes disposable items like weigh paper, gloves, and plasticware that have come into direct contact with the solid chemical.
-
Collection : Inside a fume hood, place all contaminated solid items directly into the designated solid hazardous waste container for this compound.
-
Container Management : Keep the waste container sealed at all times except when adding waste[11][13]. Do not overfill; a maximum of 90% capacity is recommended[13].
-
Storage and Disposal : Store the sealed container in the SAA and arrange for EHS pickup once it is full or has been stored for the maximum allowable time (typically up to one year for partially filled containers)[10].
Protocol 4.3: Disposal of Contaminated Liquid Waste
This applies to solutions from experiments or rinsing procedures.
-
Segregation : Collect aqueous solutions containing this compound in a dedicated "Non-halogenated Organic Aqueous Waste" container. If dissolved in an organic solvent, collect it in the appropriate non-halogenated or halogenated solvent waste stream.
-
Labeling : Ensure the liquid waste container label accurately lists all chemical constituents and their approximate concentrations[11].
-
Storage and Disposal : Keep the container tightly capped in a secondary containment bin within the SAA. Arrange for EHS pickup when full.
Protocol 4.4: Decontamination of Glassware and Work Surfaces
-
Initial Cleaning : Scrape any visible solid residue into the designated solid waste container.
-
Solvent Rinse : Rinse the glassware or wipe the surface with a suitable solvent (e.g., acetone or ethanol) to dissolve the remaining compound. Collect this rinse solvent as hazardous liquid waste as described in Protocol 4.3.
-
Final Wash : After the solvent rinse, glassware can be washed with soap and water. The initial solvent rinse is critical because it captures the bulk of the hazardous material, preventing its entry into the sewer system[9]. For empty original containers, a triple rinse with a solvent is best practice before the container can be disposed of or recycled, with all rinse aid collected as hazardous waste[11].
Part 5: Emergency Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel : Inform others in the immediate area.
-
Evacuate : If the spill is large or the dust is airborne, evacuate the area and contact EHS.
-
Control and Clean : For a small, contained spill:
-
Ensure proper PPE is worn.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it in the designated solid hazardous waste container[5].
-
Decontaminate the spill area using the procedure in Protocol 4.4.
-
Part 6: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal route of this compound waste.
Caption: Decision workflow for disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of its use in a professional research setting. By understanding its hazards, utilizing appropriate PPE, and adhering to systematic segregation and disposal protocols, researchers can ensure a safe laboratory environment and protect the wider ecosystem. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management compliance.
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353'5'-四甲基-1H1'H-[44']联吡唑 . Moshang Chemical. [Link]
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Navigating the Safe Handling of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole, ensuring laboratory safety and procedural integrity.
Hazard Assessment and GHS Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) , indicating that the substance can cause less severe health effects such as irritation or acute toxicity.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate the risks associated with handling this compound. The following PPE should be worn at all times when handling this compound.
Eye and Face Protection:
-
Safety Glasses with Side Shields: As a minimum requirement, ANSI Z87.1-compliant safety glasses with side shields must be worn to protect against splashes and airborne particles.
-
Chemical Splash Goggles: When there is a higher risk of splashing, such as when transferring the powder or working with solutions, chemical splash goggles that provide a complete seal around the eyes are required.
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in addition to safety glasses or goggles to provide full-face protection.[1]
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for handling powdered chemicals. However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data. Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected. For prolonged or immersive contact, heavier-duty gloves may be necessary.
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect the skin and clothing from contamination.
-
Closed-Toe Shoes: Footwear that completely covers the feet is mandatory to prevent injury from spills or dropped objects.
Respiratory Protection:
-
Engineering Controls: The primary method for controlling exposure to airborne particulates is through engineering controls, such as a certified chemical fume hood. All handling of powdered this compound that may generate dust should be performed within a fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[2] The selection and use of respirators must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
Operational and Handling Plan
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Workflow for Handling Solid this compound
Caption: Step-by-step workflow for the safe handling of solid this compound.
Storage Requirements:
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the date the container was first opened.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[5]
Disposal Procedure:
-
Containerization: Use appropriate, leak-proof, and clearly labeled containers for all waste streams. The label should include the words "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[6]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7] Do not dispose of this chemical down the drain or in the regular trash.
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Isolate: If it is safe to do so, prevent the spill from spreading.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: For small spills of the solid, carefully sweep or scoop the material into a hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
References
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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McLeod, V. (n.d.). Handling and Storing Chemicals. Lab Manager. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]
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OSHA. (n.d.). Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
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InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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Synthonix. (n.d.). This compound. Retrieved from [Link]
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Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
